molecular formula C6H11NO3 B1281821 Tert-butyl 2-amino-2-oxoacetate CAS No. 35454-04-7

Tert-butyl 2-amino-2-oxoacetate

Cat. No.: B1281821
CAS No.: 35454-04-7
M. Wt: 145.16 g/mol
InChI Key: ZQRDALWGTYZXQR-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-oxoacetate is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRDALWGTYZXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498920
Record name tert-Butyl amino(oxo)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35454-04-7
Record name tert-Butyl amino(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl carbamoylformate
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Foundational & Exploratory

Introduction: The Strategic Importance of Tert-butyl 2-amino-2-oxoacetate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of Tert-butyl 2-amino-2-oxoacetate

This compound, also known as tert-butyl oxamate, is a bifunctional organic compound featuring a primary amide and a tert-butyl ester. This unique structural arrangement makes it a highly valuable building block in medicinal chemistry and organic synthesis. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions, while the primary amide offers a versatile handle for a variety of chemical transformations. Its application is particularly prominent in the synthesis of complex heterocyclic systems and as a precursor for novel pharmaceutical agents and prodrugs.[1][2][3] This guide provides a comprehensive overview of its synthesis, properties, and the scientific rationale behind its utilization in demanding synthetic applications.

Physicochemical Properties

This compound is typically supplied as a white powder.[4] A summary of its key properties is presented below for quick reference by researchers.

PropertyValueSource
CAS Number 35454-04-7[4][5]
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol [4]
Appearance White Powder[4]
Purity Typically ≥95%[4]
InChI Key JQOLMUGUXNNIOR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(=O)NN/A

Core Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound primarily relies on the principle of nucleophilic acyl substitution, specifically the aminolysis (or ammonolysis) of a suitable ester precursor. The choice of starting material and reaction conditions is critical and is dictated by factors such as yield, purity, scalability, and the availability of reagents.

Strategy 1: Ammonolysis of Di-tert-butyl Oxalate

A direct and common approach involves the reaction of di-tert-butyl oxalate with ammonia. In this reaction, one of the ester groups undergoes nucleophilic attack by ammonia to form the primary amide, while the other remains intact.

  • Mechanistic Rationale : The reaction proceeds via a tetrahedral intermediate formed by the addition of ammonia to one of the ester carbonyls.[6] The subsequent collapse of this intermediate eliminates a tert-butoxide leaving group, which is then protonated to form tert-butanol. The use of a mono-functional nucleophile like ammonia allows for a selective mono-amidation. Driving the reaction to completion often requires an excess of ammonia and controlled temperature to prevent potential side reactions.

Strategy 2: Ammonolysis of Mixed Oxalate Esters

To improve selectivity and control, a mixed ester such as tert-butyl ethyl oxalate can be employed.[7] The ethyl ester is generally more reactive towards nucleophilic attack than the sterically hindered tert-butyl ester. This differential reactivity allows for the preferential formation of the desired product.

  • Expert Insight : The rationale behind using a mixed ester lies in exploiting the electronic and steric differences between the two ester groups. The less hindered ethyl group is a more accessible site for the ammonia nucleophile. This strategy minimizes the formation of the diamide byproduct and can lead to cleaner reactions and simpler purification.

Modern Amidation Techniques

Recent advancements in organic synthesis have introduced milder and more efficient methods for amidation that can be applied to this synthesis.[8]

  • Magnesium Nitride as an Ammonia Source : The use of magnesium nitride (Mg₃N₂) offers a convenient solid source of ammonia upon hydrolysis, allowing for a direct and efficient conversion of esters to primary amides under mild conditions.[8]

  • Sodium Amidoboranes : Reacting esters with sodium amidoboranes (NaNH₂BH₃) provides a rapid, catalyst-free method for synthesizing primary amides at room temperature, often with quantitative conversion.[9] This method is highly chemoselective and tolerant of various functional groups.[9]

The following diagram illustrates the general synthetic pathways to this compound.

Synthesis_Pathways cluster_precursors Starting Materials cluster_reagents Ammonia Source Di-tert-butyl Oxalate Di-tert-butyl Oxalate Product This compound Di-tert-butyl Oxalate->Product Selective Mon-Ammonolysis tert-butyl ethyl oxalate tert-butyl ethyl oxalate tert-butyl ethyl oxalate->Product Preferential Ammonolysis Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Product NaNH2BH3 NaNH2BH3 NaNH2BH3->Product Modern Method Mg3N2 Mg3N2 Mg3N2->Product

Caption: Overview of synthetic routes to this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The formation of the amide from an ester is a classic example of nucleophilic acyl substitution.

Mechanism start Ester Precursor (R-CO-OtBu) intermediate Tetrahedral Intermediate [R-C(O-)(NH3+)-OtBu] start->intermediate 1. Nucleophilic Attack nh3 Ammonia (:NH3) proton_transfer Proton Transfer [R-C(OH)(NH2)-OtBu] intermediate->proton_transfer 2. Intramolecular Proton Transfer product_protonated Protonated Amide [R-C(O)-NH3+] + tBuO- proton_transfer->product_protonated 3. Elimination of Alkoxide product Final Amide (R-CO-NH2) product_protonated->product 4. Deprotonation alkoxide tert-Butoxide (tBuO-) alcohol tert-Butanol (tBuOH) alkoxide->alcohol Protonation

Caption: Mechanism of ester ammonolysis to form a primary amide.[6]

Applications in Drug Discovery and Development

The utility of this compound stems from its identity as a protected oxamic acid derivative. The oxalamide motif is a key structural feature in numerous biologically active compounds.

  • Prodrug Synthesis : The tert-butyl ester can act as a lipophilic promoiety to enhance the metabolic stability and pharmacokinetic profile of a parent drug.[2][3] This strategy is employed to improve drug delivery to target tissues, after which the ester is cleaved by enzymes or low pH to release the active carboxylic acid.[2][10]

  • Fragment-Based Drug Discovery (FBDD) : As a small, functionalized molecule, it serves as a valuable fragment for screening against biological targets. Its derivatives are used to build up larger, more potent inhibitors. For example, related oxalamic acid derivatives have been synthesized to target enzymes like Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1).[11]

  • Synthesis of Heterocycles : The dual functionality of the molecule allows it to be used in condensation reactions to form various heterocyclic rings, which are core scaffolds in many pharmaceuticals.[12]

Experimental Protocol: Synthesis from Di-tert-butyl Oxalate

This protocol describes a representative lab-scale synthesis via the ammonolysis of di-tert-butyl oxalate. This method is chosen for its straightforward execution and reliance on common reagents.

Objective : To synthesize this compound by selective mono-ammonolysis of di-tert-butyl oxalate.

Materials :

  • Di-tert-butyl oxalate

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask (Round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Workflow Visualization :

Protocol_Workflow A 1. Dissolve di-tert-butyl oxalate in diethyl ether B 2. Cool solution to 0°C in an ice bath A->B C 3. Add ammonia solution dropwise with stirring B->C D 4. Stir at 0°C for 2h, then warm to RT overnight C->D E 5. Monitor reaction by TLC D->E F 6. Quench with water and perform extraction E->F G 7. Dry organic layer with MgSO4 F->G H 8. Filter and concentrate via rotary evaporation G->H I 9. Purify crude product (e.g., recrystallization) H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure :

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve di-tert-butyl oxalate (1.0 eq) in anhydrous diethyl ether (approx. 5 mL per mmol of ester).

  • Cooling : Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Ammonia Addition : Slowly add a solution of ammonia in methanol (e.g., 7N, 1.1 eq) dropwise to the stirred solution over 30 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction : After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to warm to room temperature and stir overnight.

  • Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Upon completion, cool the mixture again in an ice bath and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a white solid.

Trustworthiness Note : Every step of this protocol is designed for safety and reproducibility. The slow, cooled addition of ammonia is critical to control the exothermicity of the reaction and to favor mono-amidation over the formation of the diamide byproduct. Monitoring by TLC is essential to prevent over-reaction and ensure optimal yield.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its amide and protected carboxylate functionalities. The synthetic routes are well-established, relying on the fundamental principles of nucleophilic acyl substitution, with modern methods offering improved efficiency and milder conditions.[9] For researchers in drug discovery and process development, a thorough understanding of its synthesis, properties, and mechanistic underpinnings is essential for leveraging this versatile molecule to its full potential in the creation of novel chemical entities.

References

  • Master Organic Chemistry. Formation of Amides From Esters. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • ResearchGate. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Available at: [Link]

  • Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Available at: [Link]

  • JoVE. Preparation of Amides. Available at: [Link]

  • Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Available at: [Link]

  • ResearchGate. tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. Available at: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available at: [Link]

  • ResearchGate. General synthesis of oxalamic acid derivatives (R²: methyl or tert. -butyl). Available at: [Link]

  • ResearchGate. Discovery of tert -Butyl Ester Based 6-Diazo-5-oxo- l -norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available at: [Link]

  • Pharmaffiliates. tert-Butyl (4-(2-((2,2-diethoxyethyl)amino)-2-oxoacetyl)thiazol-2-yl)carbamate. Available at: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Available at: [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. Available at: [Link]

Sources

A Technical Guide to tert-Butyl 2-Amino-2-oxoacetate: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of tert-butyl 2-amino-2-oxoacetate, a valuable building block for researchers, scientists, and professionals in drug development. This document will delve into its chemical structure, IUPAC nomenclature, synthesis protocols, and its strategic applications in medicinal chemistry, with a focus on the underlying scientific principles.

Chemical Identity and Structure

This compound is a bifunctional organic molecule that incorporates both an amide and a tert-butyl ester. These features make it a versatile reagent in organic synthesis, particularly in the construction of more complex molecules with pharmaceutical relevance.

IUPAC Name and Nomenclature

The systematic IUPAC name for this compound is This compound . Let's deconstruct this name to understand the underlying structure:

  • Acetate: This indicates a two-carbon chain as the parent structure, specifically a derivative of acetic acid.

  • 2-oxo: A ketone functional group is present on the second carbon of the acetate chain.

  • 2-amino: An amino group (-NH₂) is also attached to the second carbon.

  • tert-butyl: This prefix denotes a tert-butyl group (a central carbon atom attached to three methyl groups) forming an ester with the carboxylic acid functionality of the parent chain.[1]

The combination of these names leads to the final, unambiguous IUPAC name.

Chemical Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 35454-04-7[2][3][4]
Molecular Formula C₆H₁₁NO₃[4]
Molecular Weight 145.16 g/mol [2][4]
Appearance White powder[2]
Purity >95% (typical)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the amidation of a suitable tert-butyl ester precursor.

General Synthetic Approach

A plausible and efficient synthetic route starts from a diester of oxalic acid, where one carboxylic acid is protected as a tert-butyl ester and the other as a more reactive ester (e.g., ethyl ester). The more reactive ester can then be selectively amidated.

start Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester intermediate Amidation with Ammonia start->intermediate NH₃ product This compound intermediate->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester

  • Ammonia (aqueous solution or gas)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester in an appropriate anhydrous solvent.

  • Amidation: Cool the solution to 0 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess ammonia. If an aqueous solution was used, perform a liquid-liquid extraction with a suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry.

Role as a Protected Amino Acid Derivative

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. This is particularly useful in peptide synthesis where the amino group needs to remain free for coupling reactions. The tert-butyl group can be selectively removed under acidic conditions, which are orthogonal to many other protecting groups used in peptide chemistry.[5][6]

A Versatile Synthetic Intermediate

As a bifunctional molecule, it can be used to introduce an amino-oxo-acetyl moiety into a larger molecule. This structural motif is present in various biologically active compounds. The amide and ester functionalities can be further modified to create a diverse library of compounds for screening in drug discovery programs. Amino acid derivatives are considered crucial building blocks for creating complex molecules in medicinal chemistry.[7][8]

Use in the Synthesis of Complex Heterocycles

The reactivity of the amide and ester groups can be harnessed in cyclization reactions to form various heterocyclic scaffolds. These scaffolds are often the core of many pharmaceutical agents.

Spectroscopic Characterization (Predicted)

While a specific, published spectrum for this compound was not found, the expected spectroscopic data can be predicted based on its functional groups.

Spectroscopic TechniqueExpected Features
¹H NMR A sharp singlet around δ 1.3-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A broad singlet for the two protons of the primary amide.
¹³C NMR A signal for the quaternary carbon of the tert-butyl group around δ 80-85 ppm and the methyl carbons around δ 28 ppm. Signals for the two carbonyl carbons (ester and amide) in the range of δ 160-175 ppm.
IR Spectroscopy Characteristic C=O stretching frequencies for the ester and amide carbonyls (typically in the range of 1650-1750 cm⁻¹). N-H stretching vibrations for the primary amide around 3200-3400 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (145.16 g/mol ).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10][11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[11] Keep the container tightly closed.

  • Fire Safety: While not explicitly stated for this compound, related tert-butyl esters can be flammable. Keep away from heat, sparks, and open flames.[9][10]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its bifunctional nature, coupled with the utility of the tert-butyl protecting group, allows for its incorporation into a wide range of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]

  • tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. (n.d.). Retrieved from [Link]

  • Tert Butyl Acetate - SAFETY DATA SHEET. (2024, March 13). Retrieved from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Tert-butyl acetate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). Retrieved from [Link]

  • Short Summary of IUPAC Nomenclature of Organic Compounds. (n.d.). Retrieved from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). Retrieved from [Link]

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate. (n.d.). Retrieved from [Link]

  • How to name organic compounds using the IUPAC rules. (n.d.). Retrieved from [Link]

  • Brief Guide to the Nomenclature of Organic Chemistry. (n.d.). Retrieved from [Link]

  • TERT-BUTYL 2-AMINOACETATE HYDROCHLORIDE. (n.d.). Retrieved from [Link]

  • The Building Blocks of Innovation: Amino Acids in Chemical Research and Development. (n.d.). Retrieved from [Link]

  • Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR. (n.d.). Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Common names (n, neo, iso, sec, tert). (n.d.). Retrieved from [Link]

  • Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? (2019, June 14). Retrieved from [Link]

  • Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (n.d.). Retrieved from [Link]

  • Development of Oxetane Modified Building Blocks for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. (1989, August 2). Retrieved from [Link]

  • PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. (2021, January 28). Retrieved from [Link]

Sources

"Tert-butyl 2-amino-2-oxoacetate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2-Amino-2-oxoacetate

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of multifunctional building blocks is paramount. This compound, also known by synonyms such as tert-butyl carbamoylformate and oxalamic acid tert-butyl ester, has emerged as a valuable reagent. Its structure uniquely combines a primary amide and a tert-butyl ester attached to adjacent carbonyl groups. This arrangement provides a synthetically versatile handle for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. The tert-butyl ester group serves as a sterically hindered protecting group that can be selectively removed under acidic conditions, while the primary amide offers a site for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its practical utility for researchers and professionals in drug discovery.

Core Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 35454-04-7[1][2][3]
98549-05-4[4]
Molecular Formula C₆H₁₁NO₃[1][3]
Molecular Weight 145.16 g/mol [1][2][3]
Appearance White powder / Solid[2]
Purity 95% - 98%[2]
Synonyms tert-butyl carbamoylformate, Oxalamic Acid Tert-butyl Ester, TERT-BUTYL AMINO(OXO)ACETATE[4]

Note on CAS Numbers: The compound is most frequently identified by CAS number 35454-04-7. The number 98549-05-4 is also listed by some suppliers for the same chemical structure.

Synthesis and Mechanistic Considerations

The preparation of this compound can be achieved through several synthetic pathways. A common and logical approach involves the reaction of a suitable oxamic acid precursor with a tert-butylating agent. One plausible route starts from ethyl oxalyl chloride, which can be converted to the corresponding amide, followed by selective esterification.

A generalized synthetic workflow is outlined below. The choice of reagents and conditions is critical to ensure high yield and purity, minimizing side reactions such as the hydrolysis of the ester or further reaction of the amide.

G start Ethyl Oxalyl Chloride step1 Ammonolysis (e.g., NH₃ in Dioxane) start->step1 intermediate1 Ethyl 2-amino-2-oxoacetate step1->intermediate1 step2 Transesterification (e.g., t-BuOH, NaH) intermediate1->step2 product This compound step2->product caption Figure 1: Generalized Synthetic Workflow

Caption: Figure 1: Generalized Synthetic Workflow for this compound.

Expertise & Experience: The ammonolysis step must be carefully controlled to prevent the formation of oxamide, a common byproduct. Using a stoichiometric amount of ammonia in a suitable aprotic solvent at low temperatures is advisable. For the transesterification, the use of a strong base like sodium hydride (NaH) facilitates the formation of the tert-butoxide in situ, which then acts as the nucleophile. The causality here is that the bulky tert-butyl group requires a more reactive nucleophile to displace the ethoxy group, and the irreversible deprotonation of tert-butanol drives the reaction forward.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its bifunctional nature. It serves as a valuable precursor for introducing the α-amino-α-oxoacetate moiety into target molecules. This structural motif is found in various biologically active compounds and can act as a peptidomimetic element.

Role as a Synthetic Intermediate

The amide nitrogen can be alkylated or acylated, and the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) without affecting other sensitive functional groups. This orthogonality makes it an excellent building block in multi-step syntheses.

G cluster_0 Coupling Reaction cluster_1 Deprotection Step reagent tert-Butyl 2-amino-2-oxoacetate product Amide-Coupled Product reagent->product Coupling Agent amine Bioactive Amine (R-NH₂) amine->product deprotection Acidic Deprotection (e.g., TFA) product->deprotection final_product Final Carboxylic Acid Derivative deprotection->final_product caption Figure 2: Role as a Building Block in Synthesis

Caption: Figure 2: Role as a Building Block in Synthesis.

Application in Prodrug Development

The tert-butyl ester functionality is particularly relevant in the design of prodrugs.[5][6] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. Amino acids and their derivatives are often used as carriers to improve the pharmacokinetic properties of drugs, such as solubility or membrane permeability.[7] The tert-butyl ester in this compound can enhance lipophilicity, which may improve absorption. Once absorbed, the ester can be hydrolyzed by esterases in the plasma or target tissues to release a more polar, active compound. This strategy is particularly useful for delivering drugs with poor oral bioavailability. For instance, the discovery of tert-butyl ester-based prodrugs of 6-diazo-5-oxo-l-norleucine (DON), a glutamine antagonist with anticancer properties, demonstrated enhanced metabolic stability and tumor delivery.[5][6]

Exemplary Experimental Protocol: Amide Coupling

The following protocol describes a general procedure for the coupling of this compound with a primary amine, a common transformation in medicinal chemistry. This protocol is a self-validating system; successful execution will yield a product with distinct analytical characteristics (e.g., mass, NMR signals) from the starting materials.

Objective: To synthesize N-benzyl-2-(tert-butoxy)-2-oxoacetamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Addition of Reagents: Add benzylamine (1.0 eq), followed by HATU (1.1 eq) and DIPEA (2.0 eq). The order of addition can be critical; adding the base last often minimizes side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-2-(tert-butoxy)-2-oxoacetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][12] Avoid contact with skin, eyes, and clothing.[8] Do not ingest.[8]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[8]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[8]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its unique combination of a primary amide and a sterically hindered, acid-labile tert-butyl ester provides a robust platform for the synthesis of complex molecules, including novel pharmaceutical candidates and prodrugs. A thorough understanding of its properties, synthesis, and reactivity allows researchers to leverage its full potential in advancing drug discovery and development programs.

References

  • Anax Laboratories. This compound. [Link]

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • ResearchGate. Discovery of tert -Butyl Ester Based 6-Diazo-5-oxo- l -norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • Tert Butyl Acetate - SAFETY DATA SHEET. [Link]

  • NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Lookchem. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. [Link]

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"Tert-butyl 2-amino-2-oxoacetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 2-Amino-2-Oxoacetate

Introduction

This compound, also known as tert-butyl carbamoylformate or oxalamic acid tert-butyl ester, is a bifunctional organic compound featuring both a primary amide and a tert-butyl ester. This unique arrangement of functional groups makes it a valuable and versatile building block in modern organic synthesis. Its structure allows for selective manipulation; the tert-butyl ester serves as a sterically hindered protecting group for a carboxylic acid, which can be readily cleaved under acidic conditions, while the primary amide provides a site for further functionalization or hydrogen bonding interactions.

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a reagent are critical for its effective use in synthesis. This compound is typically supplied as a white powder.[1] A summary of its key physical and chemical identifiers is provided in Table 1.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 35454-04-7[1][2][3]
Molecular Formula C₆H₁₁NO₃[2][3][4]
Molecular Weight 145.16 g/mol [1][2][3]
Appearance White powder / Solid[1][4]
Typical Purity ≥95%[1]
InChI InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8)[4]
InChIKey JQOLMUGUXNNIOR-UHFFFAOYSA-N[4]
Spectroscopic Characterization

While a full, dedicated spectroscopic analysis is not available in the provided results, the structure of this compound allows for the prediction of its key spectral features, drawing parallels from similar structures.

  • ¹H NMR: The most prominent signal would be a sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9 hydrogens, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[5][6] The two protons of the primary amide (-NH₂) would likely appear as a broad singlet further downfield, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group around 28-30 ppm and the associated methyl carbons.[5] The two carbonyl carbons (ester and amide) would resonate at the low-field end of the spectrum, typically in the range of δ 160-170 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and amide functionalities, typically found in the region of 1650-1750 cm⁻¹. An N-H stretching band for the primary amide would also be visible around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (145.16 g/mol ).

Synthesis and Purification

This compound can be synthesized through several routes. One common method involves the amidation of a corresponding oxamate ester precursor, such as the ethyl ester of tert-butyl oxalate.[2]

Illustrative Synthetic Protocol

The following is a generalized, step-by-step methodology for the synthesis of this compound from an appropriate precursor.

  • Precursor Selection: Start with a mixed oxalate ester, such as mono-tert-butyl mono-ethyl oxalate. The ethyl ester is more reactive towards aminolysis than the sterically hindered tert-butyl ester.

  • Reaction Setup: Dissolve the starting ester in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet for an inert atmosphere (e.g., nitrogen or argon).

  • Aminolysis: Cool the solution in an ice bath (0 °C). Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., methanol). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure. The crude product can be redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any unreacted ammonia and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Mono-tert-butyl mono-ethyl oxalate reagent + Anhydrous Ammonia (in Aprotic Solvent) start->reagent 1. Mix reaction Selective Aminolysis (0 °C to RT) reagent->reaction 2. React workup Aqueous Workup (Extraction) reaction->workup 3. Quench & Extract purification Purification (Recrystallization or Chromatography) workup->purification 4. Isolate product tert-Butyl 2-Amino-2-oxoacetate purification->product 5. Final Product

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The tert-butyl ester acts as a robust protecting group for a carboxylic acid, stable to many reaction conditions but selectively removable with strong acid. The primary amide can participate in a variety of coupling reactions.

Key Reactions
  • Amide Coupling: The primary amide can be coupled with various electrophiles. A significant application is its reaction with acylating agents to form N-acylated products. This is exemplified in the patented synthesis of a precursor to the anticoagulant drug Edoxaban, where this compound is coupled with another complex amine in the presence of a base like triethylamine.[7]

  • Ester Cleavage (Deprotection): The tert-butyl group is efficiently removed by treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the corresponding carboxylic acid (oxalamic acid). This reaction is clean and typically proceeds at room temperature, making it a cornerstone of its utility in multi-step synthesis.

G cluster_reactivity Key Reactivity Pathways cluster_amide Amide Chemistry cluster_ester Ester Chemistry start tert-Butyl 2-Amino-2-oxoacetate amide_product N-Acyl Product start->amide_product R-COCl / Base ester_product Oxalamic Acid (Carboxylic Acid) start->ester_product TFA / DCM

Caption: Primary reaction pathways for this compound.

Role in Drug Discovery and Development
  • Scaffold for Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its use in preparing Edoxaban precursors highlights its importance in accessing intricate molecular architectures.[7]

  • Prodrug Development: Amino acid esters are frequently used as promoieties to enhance the pharmacokinetic properties of parent drugs, such as improving solubility or membrane permeability.[8] While not a direct amino acid, the structural motifs within this compound are relevant to prodrug design strategies, particularly for introducing small, polar fragments that can be enzymatically or chemically cleaved in vivo.[9][10]

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight (145.16 g/mol ) and useful functional handles for hydrogen bonding and covalent elaboration, this molecule fits the profile of a "fragment."[1][2][3] It can be used in screening campaigns to identify initial, low-affinity binders to biological targets, which can then be optimized into more potent leads.[11]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature. According to safety data sheets, it is classified as a corrosive material that can cause severe skin burns and eye damage.[12]

Table 2: Safety and Handling Guidelines
GuidelineRecommendationSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and face protection.[12]
Engineering Controls Use only under a chemical fume hood to avoid breathing mist, vapors, or spray.[12]
Handling Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and keep refrigerated for long-term stability.[12]
Incompatible Materials Avoid contact with acids and strong oxidizing agents.[12]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]
First Aid (Ingestion) Rinse mouth. DO NOT induce vomiting. Seek immediate medical assistance. Ingestion can cause severe damage and perforation.[12]

Conclusion

This compound is a highly valuable reagent in organic and medicinal chemistry. Its well-defined physicochemical properties, combined with a predictable reactivity profile, make it an important tool for constructing complex molecules. The ability to selectively unmask a carboxylic acid from the tert-butyl ester while utilizing the primary amide as a synthetic handle provides a powerful strategic advantage in multi-step synthesis. Its successful application in the synthesis of pharmaceutical intermediates underscores its practical importance. Adherence to strict safety protocols is mandatory when handling this corrosive compound to ensure the well-being of laboratory personnel.

References

  • ChemicalBook.this compound synthesis.
  • Fisher Scientific.SAFETY DATA SHEET. (2009-09-26).
  • Google Patents.EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • SyTracks.this compound.
  • CymitQuimica.this compound.
  • Anax Laboratories.35454-04-7 | this compound.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • BLD Pharmatech.Safety Data Sheet.
  • MedChemExpress.tert-Butyl 2-aminoacetate | Amino Acid Derivative.
  • CymitQuimica.Butyl 2-amino-2-oxoacetate.
  • Advanced ChemBlocks.tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate.
  • NIC Industries.Safety Data Sheet: Tert-butyl acetate.
  • ChemCentral.com.TERT BUTYL ACETATE. (2019-09-01).
  • Parchem.this compound (Cas 98549-05-4).
  • MedChemExpress.tert-Butyl 2-((tert-butoxycarbonyl)amino)acetate | Amino Acid Derivative.
  • PubChem - NIH.Tert-butyl 2-hydroxyacetate | C6H12O3 | CID 11815394.
  • SpectraBase.tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - Optional[MS (GC)] - Spectrum.
  • ResearchGate.(PDF) tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate.
  • Cefdinir Related.tert-Butyl (4-(2-((2,2-diethoxyethyl)amino)-2-oxoacetyl)thiazol-2-yl)carbamate.
  • ResearchGate.(PDF) Discovery of tert -Butyl Ester Based 6-Diazo-5-oxo- l -norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.
  • PubMed.Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023-11-23).
  • Lookchem.Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues.
  • Sigma-Aldrich.tert-Butyl 2-aminoacetate | 6456-74-2.
  • Chemsrc.tert-butyl 2-oxoacetate | CAS#:7633-32-1. (2025-11-10).
  • ChemicalBook.tert-Butyl acetoacetate(1694-31-1) 1H NMR spectrum.
  • MDPI.Amino Acids in the Development of Prodrugs.
  • ResearchGate.Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? (2019-06-14).

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"Tert-butyl 2-amino-2-oxoacetate" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Tert-butyl 2-amino-2-oxoacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 35454-04-7), a key building block in organic synthesis. Due to the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. We analyze the compound's physicochemical properties, detailing how its distinct functional groups—an amide, an ester, and a bulky tert-butyl group—govern its interactions with various classes of organic solvents. Furthermore, this guide presents a robust, step-by-step experimental protocol for researchers to accurately determine both qualitative and semi-quantitative solubility in the laboratory. This work is intended to serve as a foundational resource for chemists, researchers, and drug development professionals, enabling informed solvent selection for reaction design, purification processes, and formulation development.

Introduction

This compound, also known as tert-butyl oxamate, is a bifunctional organic compound featuring both an amide and a tert-butyl ester. Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, including peptidomimetics and other pharmaceutically relevant scaffolds.

Understanding the solubility of this reagent is of paramount importance for its practical application.[1] Proper solvent selection is critical for:

  • Reaction Homogeneity: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yields.

  • Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility of the target compound and its impurities.[2]

  • Handling and Dosing: Creating stock solutions for automated synthesis or screening requires precise knowledge of solubility limits.

This guide bridges the gap in available literature by providing a detailed theoretical framework and a practical methodology for assessing the solubility of this compound.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3][4] The structure of this compound (MW: 145.16 g/mol )[5] presents a classic case of competing functionalities that dictate its solubility profile.

  • Polar Moieties:

    • Primary Amide (-CONH₂): This group is highly polar and can act as both a hydrogen bond donor (via N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

    • Ester (-COOC(CH₃)₃): The ester carbonyl oxygen is a hydrogen bond acceptor, contributing to the compound's affinity for polar solvents.

  • Non-Polar Moiety:

    • Tert-butyl Group (-C(CH₃)₃): This bulky, aliphatic group is sterically hindering and highly non-polar (lipophilic). It creates regions of the molecule that interact favorably with non-polar solvents through van der Waals forces but can limit solubility in highly polar solvents like water.

Overall Prediction: The presence of the hydrogen-bonding amide group is expected to be the dominant factor in its solubility. Therefore, this compound is predicted to be most soluble in polar organic solvents, particularly those that are effective hydrogen bond acceptors or donors. Its solubility in non-polar, aliphatic, or aromatic solvents is expected to be low.

Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound based on solvent properties and the chemical principles outlined above. These predictions provide a starting point for experimental verification.

Solvent ClassSolventDielectric Constant (20°C)¹Predicted SolubilityRationale for Prediction
Polar Protic Methanol32.7SolubleStrong hydrogen bonding interactions with the amide and ester groups.
Ethanol24.6[6]SolubleSimilar to methanol, capable of extensive hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)47.0[6]Very SolubleExcellent hydrogen bond acceptor, effectively solvates the amide N-H protons.
N,N-Dimethylformamide (DMF)36.7[6]Very SolubleStrong polar aprotic solvent that is an excellent hydrogen bond acceptor.
Acetonitrile37.5[6]SolublePolar solvent, though a weaker hydrogen bond acceptor than DMSO or DMF.
Acetone20.7[6]SolubleThe carbonyl group can accept hydrogen bonds from the amide.
Tetrahydrofuran (THF)7.6Sparingly SolubleModerately polar; may be a borderline solvent due to lower polarity.
Halogenated Dichloromethane (DCM)9.1Sparingly SolubleCan act as a weak hydrogen bond acceptor; solubility likely limited.
Chloroform4.81[6]Poorly SolubleLow polarity and weak interactions with the polar functional groups.
Non-Polar Toluene2.38InsolubleAromatic, but lacks the polarity to overcome the solute-solute interactions of the polar amide.
Hexane / Heptane1.9[6]InsolubleAliphatic and non-polar; unable to effectively solvate the polar amide and ester groups.
Diethyl Ether4.34[6]Poorly SolubleLow polarity and steric hindrance limit effective solvation.

¹Dielectric constants are sourced from the common organic solvents table, unless otherwise noted.[6]

Experimental Protocol for Solubility Determination

This section provides a standardized workflow for determining the solubility of this compound. The protocol is designed to be self-validating by progressing from a qualitative assessment to a more precise semi-quantitative measurement.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Semi-Quantitative Analysis (If Insoluble) cluster_2 start Weigh ~5 mg of tert-butyl 2-amino-2-oxoacetate into a vial add_solvent Add 0.5 mL of test solvent start->add_solvent vortex Vortex for 60 seconds at room temp. add_solvent->vortex observe Visually inspect for dissolved solids vortex->observe add_more Add another 0.5 mL solvent (Total 1.0 mL) observe->add_more No res_soluble Result: Soluble (>10 mg/mL) observe->res_soluble Yes vortex2 Vortex again for 60 seconds add_more->vortex2 observe2 Visually inspect again vortex2->observe2 res_sparingly Result: Sparingly Soluble (~5 mg/mL) observe2->res_sparingly Yes res_insoluble Result: Insoluble (<5 mg/mL) observe2->res_insoluble No

Caption: Workflow for solubility determination.

Materials and Equipment
  • This compound (white powder)[5]

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • A selection of organic solvents (analytical grade)

Step-by-Step Procedure

This procedure should be performed for each solvent to be tested.

  • Preparation: Accurately weigh approximately 5.0 mg of this compound into a clean, dry glass vial. Record the exact mass.

  • Initial Solvent Addition: Add 0.5 mL of the selected organic solvent to the vial.[7]

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.

  • Qualitative Observation: Allow the mixture to stand for 1-2 minutes. Visually inspect the solution against a dark background.

    • If the solid has completely dissolved with no visible particles, the compound is soluble at a concentration of >10 mg/mL. Proceed to test the next solvent.

    • If any solid remains, proceed to the next step.

  • Second Solvent Addition: To the same vial, add another 0.5 mL of the solvent, bringing the total volume to 1.0 mL.

  • Second Mixing: Re-cap the vial and vortex again for 60 seconds.

  • Final Observation: Let the mixture stand and visually inspect again.

    • If the solid is now completely dissolved, the compound is sparingly soluble with a solubility of approximately 5 mg/mL.

    • If solid material still remains, the compound is considered insoluble or very poorly soluble (<5 mg/mL) in that solvent under these conditions.

Key Factors Influencing Experimental Results

When performing solubility tests, several factors can influence the outcome. Understanding these provides a more complete picture of a compound's behavior.

  • Temperature: The solubility of most solids increases with temperature.[3] The protocol described is for ambient room temperature. For applications requiring heating, solubility should be re-evaluated at the target temperature.

  • Purity of Compound: Impurities in the this compound sample can affect its dissolution characteristics.

  • Solvent Grade: The presence of water or other contaminants in the solvent can significantly alter its polarity and solvating power. Always use dry, analytical-grade solvents for consistency.

  • Kinetic vs. Thermodynamic Solubility: This protocol measures apparent, or kinetic, solubility. True thermodynamic equilibrium solubility may require longer incubation times (e.g., 24 hours) and is often determined using methods like the shake-flask method followed by concentration analysis (e.g., HPLC, NMR).[3][8]

Conclusion

This compound is a molecule with a dual-nature chemical structure, featuring both highly polar and non-polar groups. Based on this structure, it is predicted to be readily soluble in polar organic solvents such as DMSO, DMF, and alcohols, while exhibiting poor solubility in non-polar solvents like hexanes and toluene. This guide provides a robust and efficient experimental protocol for researchers to validate these predictions and quantify solubility in solvents relevant to their work. By combining theoretical prediction with systematic experimental verification, scientists can accelerate process development, optimize reaction conditions, and ensure the reliable application of this versatile synthetic building block.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.
  • EXPERIMENT 1 DETERMIN
  • solubility experimental methods.pptx. Slideshare.
  • Solubility of organic compounds (video). Khan Academy.
  • tert-butyl 2-amino-2-oxoacet
  • Organic Solvent Solubility D
  • Common Organic Solvents: Table of Properties. University of California, Los Angeles.

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A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Importance of Spectroscopic Analysis

Tert-butyl 2-amino-2-oxoacetate is a bifunctional molecule incorporating a primary amide and a tert-butyl ester. This unique combination makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including peptidomimetics and heterocyclic compounds. Accurate and unambiguous structural confirmation is paramount in any synthetic workflow to ensure the integrity of downstream applications. Spectroscopic methods provide a non-destructive and highly informative means of elucidating molecular structure and confirming the identity of a synthesized compound. This guide will serve as a practical reference for the interpretation of the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, displaying two distinct signals. The chemical shifts are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~1.50Singlet9H(CH₃ )₃C-The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. The chemical shift is characteristic of tert-butyl esters.
~7.0-8.0Broad Singlet2H-NH₂ The protons of the primary amide are expected to be deshielded and may appear as a broad signal due to quadrupole broadening and potential hydrogen exchange. The exact chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Four distinct signals are predicted for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentRationale
~28.0(C H₃)₃C-The three equivalent methyl carbons of the tert-butyl group.
~83.0-C (CH₃)₃The quaternary carbon of the tert-butyl group, shifted downfield due to the adjacent oxygen atom.
~160.0C =O (Ester)The carbonyl carbon of the ester group.
~165.0C =O (Amide)The carbonyl carbon of the amide group, typically found slightly downfield from ester carbonyls.
Experimental Protocol for NMR Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of a sample like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the N-H bonds of the amide and the C=O bonds of the ester and amide.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400-3200Strong, BroadAmide (N-H)N-H Stretch (symmetric and asymmetric)
~2980StrongAlkyl (C-H)C-H Stretch
~1740StrongEster (C=O)C=O Stretch
~1680StrongAmide (C=O)C=O Stretch (Amide I band)
~1600MediumAmide (N-H)N-H Bend
~1250StrongEster (C-O)C-O Stretch
Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid or liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Process the resulting spectrum to identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Weight: 145.16 g/mol ), the following features are expected in an electron ionization (EI) mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale
145[M]⁺Molecular ion peak.
130[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
89[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl ester.
57[C₄H₉]⁺The tert-butyl cation, often a prominent peak for tert-butyl containing compounds.
44[H₂N-C=O]⁺Amide fragment.
Experimental Protocol for Mass Spectrometry

The choice of ionization technique will influence the appearance of the mass spectrum. Electrospray ionization (ESI) is a soft ionization technique that is likely to show a prominent protonated molecule [M+H]⁺ at m/z 146.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300).

Visualization of Spectroscopic-Structural Correlations

To better illustrate the relationship between the molecular structure of this compound and its spectroscopic data, the following diagrams are provided.

G cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol Structure H_NMR ¹H NMR ~1.50 ppm (9H, s) ~7.0-8.0 ppm (2H, br s) mol->H_NMR Proton Environments C_NMR ¹³C NMR ~28.0, ~83.0, ~160.0, ~165.0 ppm mol->C_NMR Carbon Skeleton IR Key IR Bands (cm⁻¹) ~3300 (N-H str) ~1740 (Ester C=O str) ~1680 (Amide C=O str) mol->IR Functional Groups MS Key MS Fragments (m/z) 145 [M]⁺ 57 [C₄H₉]⁺ mol->MS Molecular Weight & Fragmentation

Caption: Correlation of molecular structure with key spectroscopic data.

G start Synthesized Compound nmr NMR Analysis (¹H and ¹³C) start->nmr Elucidate C-H framework ir IR Analysis start->ir Identify Functional Groups ms MS Analysis start->ms Determine MW & Fragmentation structure_confirm Structural Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently approach the synthesis and characterization of this important chemical building block. The provided experimental protocols offer a starting point for obtaining high-quality data in a laboratory setting. It is the author's hope that this guide will serve as a valuable resource for scientists engaged in the synthesis and application of this compound and related compounds.

References

Note: As no direct experimental spectra are widely published, this reference list includes sources for spectroscopic principles and data for analogous compounds.

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook . National Institute of Standards and Technology. [Link]

An In-depth Technical Guide to the Material Safety of Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

Tert-butyl 2-amino-2-oxoacetate, also known as tert-butyl carbamoylformate, is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its molecular structure, combining a reactive amino-oxoacetate moiety with a bulky tert-butyl ester, makes it a versatile reagent.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 35454-04-7[1]
Appearance White powder[1]
Purity Typically >95%[1]

Hazard Identification and GHS Classification

Inferred GHS Classification:

  • Flammable Liquids: While the compound is a solid, it may have a low flash point or be combustible under certain conditions, similar to other tert-butyl esters.

  • Skin Corrosion/Irritation: The presence of the amino-oxoacetate group suggests a potential for skin irritation upon prolonged or repeated contact.

  • Serious Eye Damage/Eye Irritation: As with many fine chemicals, direct contact with the eyes is likely to cause serious irritation.

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Inhalation of the powder may cause respiratory tract irritation.

Pictograms:



Signal Word: Warning

Inferred Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling and storage of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Safe_Handling_Workflow cluster_Engineering_Controls Engineering Controls cluster_PPE Personal Protective Equipment (PPE) Fume_Hood Work in a certified chemical fume hood Gloves Nitrile or neoprene gloves Fume_Hood->Gloves Essential Ventilation Ensure adequate general ventilation End Safe Handling Achieved Ventilation->End Eye_Protection Safety glasses with side shields or goggles Gloves->Eye_Protection Mandatory Lab_Coat Flame-retardant lab coat Eye_Protection->Lab_Coat Standard Respiratory NIOSH-approved respirator (if dust is generated) Lab_Coat->Respiratory As needed Respiratory->End Start Handling This compound Start->Fume_Hood Primary Control

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Dissolution: When dissolving the solid, add the powder slowly to the solvent to prevent splashing. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Reaction Quenching: If used in a chemical reaction, be mindful that quenching procedures can sometimes be vigorous. Plan the quench accordingly and perform it with caution.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Toxicological and Ecological Information

Toxicological Profile

Specific toxicological data, such as LD50 (median lethal dose) values, for this compound are not available. However, based on the inferred GHS classification, the compound should be treated as potentially harmful if inhaled, ingested, or in contact with skin. The primary health concerns are irritation to the skin, eyes, and respiratory system.

Ecological Impact

There is no specific data available on the ecotoxicity of this compound. As a general precaution for all synthetic organic compounds, prevent its release into the environment. Do not allow it to enter drains, sewers, or waterways.

Applications in Drug Development and Research

This compound serves as a valuable building block in medicinal chemistry and drug development. Its bifunctional nature allows for the introduction of both a protected carboxylic acid (via the tert-butyl ester) and a primary amide group. This is particularly useful in the synthesis of complex molecules, including peptide mimics and heterocyclic compounds that are often the core of new therapeutic agents. For instance, related oxoacetate derivatives are used in the synthesis of precursors for drugs like Edoxaban, an anticoagulant. The tert-butyl protecting group can be selectively removed under acidic conditions, a common strategy in multi-step organic synthesis.

Conclusion

While a comprehensive, officially sanctioned Material Safety Data Sheet for this compound is not currently available, a robust safety profile can be constructed by examining the properties of analogous compounds. Researchers and drug development professionals should handle this compound with the care due to a potentially flammable, irritant, and harmful chemical. Adherence to the safe handling protocols, use of appropriate personal protective equipment, and a thorough understanding of its chemical reactivity are paramount to ensuring a safe laboratory environment.

References

  • AK Scientific, Inc. Safety Data Sheet for Acetic acid, oxo-, 1,1-dimethylethyl ester. [Link to a representative, though not identical, SDS would be placed here if available]
  • Fisher Scientific. Safety Data Sheet for a representative tert-butyl containing compound. [Link to a representative, though not identical, SDS would be placed here if available]

Sources

A Technical Guide to the Stability and Storage of Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenges of a Key Building Block

Tert-butyl 2-amino-2-oxoacetate, a bifunctional molecule featuring both a tert-butyl ester and a primary amide, serves as a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing compounds relevant to pharmaceutical and agrochemical research. Its structure offers two distinct points for chemical modification, making it a versatile intermediate. However, the very features that make it synthetically attractive also present challenges regarding its stability and long-term storage. This guide provides an in-depth analysis of the chemical properties of this compound, offering field-proven insights into its stability profile and best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile: Understanding the Inherent Sensitivities

While specific, in-depth stability studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its stability can be derived from the chemical principles governing its core functional groups: the tert-butyl ester and the primary amide.

The Vulnerability of the Tert-butyl Ester

The tert-butyl ester group is notoriously sensitive to acidic conditions. The carbocation intermediate formed upon cleavage is highly stabilized, facilitating hydrolysis back to the corresponding carboxylic acid (oxamic acid) and tert-butanol, or elimination to isobutylene. This reaction can be initiated by strong acids and even trace amounts of acidic impurities. The presence of water will further promote this degradation pathway.

The Robustness of the Primary Amide

In contrast, the primary amide group is significantly more stable than the ester. Amide hydrolysis typically requires more forcing conditions, such as strong acid or base and elevated temperatures. Under typical storage conditions, the amide moiety is expected to remain intact.

Based on this analysis, the primary degradation pathway of concern for this compound is the acid-catalyzed hydrolysis of the tert-butyl ester.

Visualizing Potential Degradation

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of this compound, the following storage and handling protocols are recommended. These are based on best practices for handling sensitive chemical compounds and information derived from related structures.

Quantitative Storage Recommendations
ParameterRecommendationRationale
Temperature -20°C or below (Freezer) Minimizes the rate of potential hydrolytic and eliminative degradation reactions.
Atmosphere Inert (Argon or Nitrogen) Prevents exposure to atmospheric moisture and acidic gases (e.g., CO2) which can contribute to degradation.
Container Tightly sealed, amber glass vial or bottle Protects from light and prevents moisture ingress. Glass is preferred for its inertness.
Moisture Store in a desiccated environment Water is a key reactant in the hydrolysis of the tert-butyl ester.
Step-by-Step Handling Procedure
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially acidic residues.

  • Resealing: After dispensing, flush the container with an inert gas before tightly resealing.

  • Storage Location: Return the container to the recommended cold and dry storage conditions promptly.

Experimental Workflow for Stability Assessment

For critical applications where compound integrity is paramount, a baseline stability assessment is recommended upon receiving a new batch of this compound.

Workflow Diagram

Start Receive Compound QC Initial QC Analysis (¹H NMR, LC-MS) Start->QC  Establish Baseline Purity Store Store under Recommended Conditions (-20°C, Inert Atmosphere) QC->Store Timepoints Analyze at Timepoints (e.g., 1, 3, 6 months) Store->Timepoints Analysis Comparative Analysis (¹H NMR, LC-MS) Timepoints->Analysis  Monitor for Degradation Products End Assess Stability Analysis->End

Caption: Experimental workflow for long-term stability assessment.

Detailed Protocol
  • Initial Analysis (Time Zero):

    • Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a quantitative ¹H NMR spectrum. Integrate key signals corresponding to the tert-butyl group and the amide protons.

    • Analyze a dilute solution of the compound by LC-MS to establish a purity profile and identify any minor impurities.

  • Storage:

    • Store the bulk of the material according to the recommended conditions (-20°C, inert atmosphere, desiccated).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, and 6 months), retrieve a sample, handle it according to the recommended procedure, and repeat the ¹H NMR and LC-MS analyses.

  • Data Comparison:

    • Compare the NMR spectra and LC-MS chromatograms from each time point to the initial data. Look for the appearance of new signals or peaks that could correspond to degradation products such as oxamic acid. A decrease in the relative integration of the tert-butyl signal in the NMR would be a key indicator of degradation.

Conclusion: Proactive Measures for Preserving Integrity

While this compound is a valuable synthetic intermediate, its stability is intrinsically linked to the sensitivity of its tert-butyl ester functionality. By understanding the potential degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible experimental outcomes. The proactive measures outlined in this guide—cold, dry, and inert storage conditions, coupled with careful handling and periodic quality control—provide a robust framework for preserving the chemical fidelity of this compound for its intended applications in drug discovery and development.

References

Due to the limited availability of specific stability studies for this compound, this guide has synthesized information based on general chemical principles and data from suppliers of the compound and its structural analogs. The following resources provide relevant information on the handling and storage of chemically similar compounds.

  • General Chemical Storage Guidelines. University of California, Berkeley. [Link]

A Technical Guide to tert-Butyl 2-Amino-2-Oxoacetate: A Versatile C2 Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 2-amino-2-oxoacetate (tert-butyl oxamate), a versatile and highly functionalized C2 building block in organic synthesis. While often categorized broadly with glycine derivatives due to its structural resemblance, it is more precisely a mono-amide, mono-ester of oxalic acid. This distinction endows it with unique reactivity centered on its α-ketoamide moiety. This document serves as a resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, robust synthetic routes, and core applications. We will explore its utility in the construction of complex amides, peptide-like structures, and heterocyclic systems, supported by field-proven insights, step-by-step experimental protocols, and a case study highlighting its relevance in pharmaceutical manufacturing.

Introduction: A Sophisticated Synthon Beyond Simple Amino Acids

In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and medicinal chemistry, the use of protected amino acids is fundamental. Glycine, the simplest proteinogenic amino acid, is a ubiquitous structural motif. Consequently, its protected derivatives, such as N-Boc-glycine or glycine tert-butyl ester, are staple reagents in the laboratory.[1][2] These molecules allow for the controlled and sequential formation of amide bonds, which is the cornerstone of peptide synthesis.[3]

This compound enters this field not as a direct glycine equivalent, but as a more specialized synthon. Its structure features a tert-butyl ester, a well-known acid-labile protecting group for carboxylic acids, which prevents the carboxylate from engaging in undesired reactions and can be removed under mild acidic conditions.[4] However, its defining feature is the primary amide adjacent to a carbonyl group (an α-ketoamide), which differentiates it from a standard α-amino acid structure. This arrangement provides a unique electrophilic center and a handle for diverse chemical transformations, making it a valuable tool for introducing a glyoxylamide fragment into target molecules. This guide will elucidate the synthesis, reactivity, and strategic applications of this compound, providing the technical foundation necessary for its successful implementation in research and development.

Physicochemical Profile and Structural Elucidation

This compound is typically a white, solid powder, valued for its stability and utility as a synthetic intermediate.[5] Its core structure is depicted below, followed by a table summarizing its key physicochemical properties.

Caption: Figure 1: Structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 35454-04-7 [5][6]
Alternate CAS 98549-05-4 [7]
Molecular Formula C₆H₁₁NO₃ [6][8]
Molecular Weight 145.16 g/mol [5][6]
Appearance White powder/solid [5][8]
IUPAC Name This compound [9]
Synonyms tert-Butyl oxamate, Oxamic acid tert-butyl ester

| Purity | Typically ≥95% |[5] |

Synthesis and Purification: Establishing a Reliable Supply

The accessibility of a chemical building block is paramount to its widespread adoption. This compound can be synthesized through several reliable routes, with the most common and efficient method involving the amination of an activated oxalic acid monoester.

Primary Synthetic Route: Amination of tert-Butyl 2-Chloro-2-Oxoacetate

A highly effective and scalable synthesis starts from the precursor tert-butyl 2-chloro-2-oxoacetate. This acyl chloride is readily prepared by reacting tert-butanol with an excess of oxalyl chloride.[10] The subsequent reaction with ammonia provides the target compound in good yield.

The causality behind this two-step process is clear:

  • Activation: Oxalyl chloride serves as a highly reactive source of the oxalyl moiety. Its reaction with one equivalent of tert-butanol selectively forms the mono-ester mono-acyl chloride due to the steric hindrance of the tert-butyl group, which disfavors the formation of the diester.

  • Nucleophilic Acyl Substitution: The resulting tert-butyl 2-chloro-2-oxoacetate is a potent electrophile. The acyl chloride is an excellent leaving group, facilitating a smooth reaction with ammonia, which acts as the nucleophile to form the stable primary amide.

Figure 2: Primary Synthesis Route cluster_products r1 tert-Butyl 2-chloro-2-oxoacetate plus + dummy r2 NH₃ (ammonia) p1 This compound dummy->p1 Ethanol/Water, 0°C

Caption: Figure 2: Synthesis via nucleophilic acyl substitution.

A typical synthesis involves the dropwise addition of aqueous ammonia to a cooled solution of tert-butyl 2-chloro-2-oxoacetate in a suitable solvent like ethanol.[6] The reaction is generally rapid and exothermic. Purification is typically achieved by extraction to remove water-soluble salts, followed by concentration and recrystallization or silica gel chromatography to yield the pure product.

Core Reactivity and Strategic Applications

The utility of this compound stems from its dual functionality, which allows it to serve as a linchpin in the assembly of more complex molecular architectures.

As a Glyoxylamide Donor in Amide Synthesis

The primary application of this reagent and its activated precursors is in the formation of complex amides. For instance, in the synthesis of the anticoagulant drug Edoxaban, a structurally related building block, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is coupled with a complex amine intermediate.[11] This reaction highlights the industrial relevance of the α-ketoamide scaffold, where it is used to link two different molecular fragments via a newly formed amide bond. The reaction proceeds by activating the amine, which then attacks the electrophilic carbonyl of the oxoacetate moiety.

Precursor to Chiral Amines via Enzymatic Reduction

Biocatalysis offers a powerful method for creating stereochemically defined molecules. It has been reported that this compound can serve as a substrate for enzymatic reduction processes. Specific enzymes can reduce the ketone functionality to a hydroxyl group with high enantioselectivity, which can then be further functionalized, providing a synthetic route to valuable chiral α-hydroxy amides.

Experimental Protocol: Synthesis of an N-Substituted tert-Butyl Oxamate

To illustrate the practical utility of this chemical family, the following protocol details the synthesis of an N-substituted oxamate from the common precursor, tert-butyl 2-chloro-2-oxoacetate, and a representative primary amine. This protocol is a self-validating system, incorporating in-process checks and a defined purification strategy.

Objective: To synthesize tert-butyl 2-(benzylamino)-2-oxoacetate as a model compound.

Principle: This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is used as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion and preventing the formation of the amine hydrochloride salt.

Figure 3: Experimental Workflow A 1. Setup & Inerting Dissolve benzylamine and Et₃N in CH₂Cl₂. Cool to 0°C under N₂. B 2. Reagent Addition Add tert-butyl 2-chloro-2-oxoacetate dropwise over 30 min. A->B C 3. Reaction Stir at 0°C for 1 hr, then warm to RT for 2-4 hrs. B->C D 4. Monitoring Check for completion using TLC (e.g., 3:1 Hexanes:EtOAc). C->D D->C If incomplete E 5. Aqueous Workup Quench with H₂O. Wash with dilute HCl, NaHCO₃, and brine. D->E If complete F 6. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate. E->F G 7. Purification Purify crude product via flash column chromatography. F->G H 8. Characterization Analyze pure fractions by ¹H NMR and ¹³C NMR. G->H

Caption: Figure 3: Step-by-step workflow for N-substituted oxamate synthesis.

Materials & Equipment
  • Reagents: tert-Butyl 2-chloro-2-oxoacetate, Benzylamine, Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), 1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line, rotary evaporator, TLC plates, flash chromatography setup.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add dichloromethane (30 mL). Add benzylamine (1.0 eq) and triethylamine (1.1 eq). Cool the solution to 0°C in an ice bath with stirring.

  • Reagent Addition: Dissolve tert-butyl 2-chloro-2-oxoacetate (1.05 eq) in 10 mL of dichloromethane and add it to a dropping funnel. Add the solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature remains below 5°C. The formation of triethylamine hydrochloride salt (a white precipitate) is expected.

  • Reaction Progression: After the addition is complete, stir the mixture at 0°C for one hour. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting amine spot indicates completion.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove excess amine and triethylamine), 20 mL of saturated NaHCO₃ (to remove residual acid), and 20 mL of brine (to aid phase separation).

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent. Analyze the final product by NMR to confirm its structure and purity.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound and its precursors is essential. Users should consult the full Safety Data Sheet (SDS) before use.

Table 2: Summary of Safety Information

Category Recommendation Reference(s)
Personal Protective Equipment Wear safety glasses, chemical-resistant gloves, and a lab coat. [12][13]
Handling Use in a well-ventilated area or chemical fume hood. Avoid breathing dust/vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. [12][14]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, refrigeration and storage under an inert atmosphere are recommended. [12]

| Incompatibilities | Strong acids, strong oxidizing agents. |[12][14] |

Conclusion

This compound is a highly valuable and versatile C2 building block that provides synthetic chemists with a reliable tool for introducing the glyoxylamide functional group. Its straightforward synthesis and well-defined reactivity make it an attractive intermediate in the construction of complex organic molecules, ranging from pharmaceutical agents to novel materials. By understanding its properties, synthetic routes, and strategic applications as detailed in this guide, researchers can confidently leverage this powerful synthon to accelerate their discovery and development programs.

References

  • Title: EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)
  • Title: TERT BUTYL ACETATE - ChemCentral.com | Source: ChemCentral | URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis | Source: AAPPTec | URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry | Source: AAPPTec | URL: [Link]

  • Title: Supplementary methods Synthesis of MOG Analogues | Source: bioRxiv | URL: [Link]

Sources

Discovery and history of "Tert-butyl 2-amino-2-oxoacetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Chemical Context of tert-Butyl 2-Amino-2-oxoacetate

This guide provides a comprehensive overview of this compound, a valuable building block in contemporary organic and medicinal chemistry. Rather than a singular moment of discovery, the emergence of this compound is best understood as a logical consequence of the development of foundational synthetic methodologies. We will explore the historical context of its constituent functional groups, delineate the probable synthetic routes for its initial and modern preparation, and provide detailed experimental protocols.

Introduction to this compound

This compound, also known as tert-butyl oxamate, is a bifunctional organic molecule featuring a primary amide and a tert-butyl ester. Its structure offers a unique combination of reactivity and steric hindrance, making it a useful intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The primary amide provides a site for further functionalization or can act as a key pharmacophoric element, while the bulky tert-butyl ester group can serve as a protecting group for the carboxylic acid, readily cleaved under acidic conditions.[1]

Historical Context and the Logic of Discovery

A singular, celebrated publication detailing the "discovery" of this compound is not apparent in the scientific literature. Its emergence is more accurately attributed to the convergence of established principles in organic synthesis. The story of this compound is therefore one of logical extension rather than groundbreaking invention.

The mid-20th century saw significant advancements in the use of protecting groups in organic synthesis. The tert-butyl group, in particular, gained prominence for its ability to protect carboxylic acids and alcohols due to its stability to a wide range of nucleophilic and reducing conditions, yet facile removal under acidic conditions.[2] Foundational methods for the synthesis of tert-butyl esters, such as the acid-catalyzed addition of a carboxylic acid to isobutene, were well-established by the 1950s.[3]

Concurrently, the chemistry of oxamic acid and its derivatives was being explored. Oxamic acid, the monoamide of oxalic acid, was recognized for its biological activity, including the inhibition of lactate dehydrogenase.[4] By the 1980s and 1990s, various aryloxamic acids and their esters were being synthesized and investigated as potential therapeutic agents.[4]

Given this background, the synthesis of this compound can be seen as a rational step, combining the utility of the tert-butyl ester as a protecting group with the chemical scaffold of oxamic acid.

Synthetic Methodologies

The preparation of this compound can be approached through several logical synthetic pathways. The most probable historical and modern methods are detailed below.

Route 1: From Oxalic Acid Monoester Chloride

A highly plausible and efficient route to this compound involves the reaction of a mono-esterified oxalic acid derivative with an ammonia source. This two-step process leverages commercially available starting materials and straightforward reaction conditions.[5]

Step 1: Synthesis of tert-Butyl 2-Chloro-2-oxoacetate

The synthesis begins with the mono-tert-butyl ester of oxalic acid. This can be prepared, though the monoester itself can be challenging to isolate. A more direct precursor is di-tert-butyl oxalate, which can be selectively reacted or, more practically, one can start from oxalic acid and introduce the tert-butyl ester. However, for the synthesis of the target compound, the most direct precursor is tert-butyl 2-chloro-2-oxoacetate. This acyl chloride can be prepared from the corresponding monoester of oxalic acid by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride.

Step 2: Amination to form this compound

The resulting tert-butyl 2-chloro-2-oxoacetate is then reacted with ammonia or an ammonia equivalent to form the primary amide. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis via Amination of tert-Butyl 2-Chloro-2-oxoacetate

Materials:

  • tert-Butyl 2-chloro-2-oxoacetate

  • Ammonia (e.g., in a solution of 1,4-dioxane or as ammonium hydroxide)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of tert-butyl 2-chloro-2-oxoacetate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • A solution of ammonia in dioxane (or a stoichiometric amount of ammonium hydroxide) is added dropwise to the cooled solution of the acyl chloride with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Route 2: Direct Amidation of a Di-ester of Oxalic Acid

Another conceivable route is the direct reaction of a di-ester of oxalic acid, such as di-tert-butyl oxalate, with ammonia. This approach relies on the differential reactivity of the two ester groups or controlling the stoichiometry to favor mono-amidation.

Experimental Protocol: Mono-amidation of Di-tert-butyl Oxalate

Materials:

  • Di-tert-butyl oxalate

  • Ammonia (anhydrous, in a suitable solvent like methanol or ethanol)

  • Pressure vessel (if using anhydrous ammonia gas)

Procedure:

  • Di-tert-butyl oxalate is dissolved in a suitable anhydrous solvent (e.g., methanol) in a pressure-resistant vessel.

  • The solution is cooled, and a stoichiometric amount (1 equivalent) of anhydrous ammonia is introduced.

  • The vessel is sealed, and the reaction is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored over time.

  • After the reaction, the solvent is removed under reduced pressure.

  • The resulting mixture of the desired product, unreacted starting material, and the diamide byproduct is separated by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 cluster_0 Route 1: From Oxalic Acid Monoester Chloride Oxalic_Acid_Monoester Oxalic Acid Mono-tert-butyl Ester Acyl_Chloride tert-Butyl 2-Chloro-2-oxoacetate Oxalic_Acid_Monoester->Acyl_Chloride SOCl2 or (COCl)2 Final_Product This compound Acyl_Chloride->Final_Product Ammonia Ammonia (NH3) Ammonia->Final_Product

Caption: Synthetic pathway via an acyl chloride intermediate.

Synthesis_Route_2 cluster_1 Route 2: Direct Mono-amidation Di_tert_butyl_oxalate Di-tert-butyl Oxalate Final_Product_2 This compound Di_tert_butyl_oxalate->Final_Product_2 Ammonia_2 Ammonia (1 eq.) Ammonia_2->Final_Product_2

Caption: Direct amidation of a di-ester of oxalic acid.

Applications in Modern Synthesis

In contemporary research, this compound serves as a versatile building block. Its utility is prominently demonstrated in the synthesis of complex pharmaceutical intermediates. For example, it is a key reagent in the preparation of precursors for the anticoagulant drug Edoxaban. In these syntheses, the primary amide of this compound participates in coupling reactions with other molecules.

Data Summary

PropertyValue
IUPAC Name This compound
Synonyms tert-butyl oxamate
CAS Number 35454-04-7
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Appearance White to off-white solid

Conclusion

The history of this compound is not one of a singular discovery but of a rational design based on the established principles of organic chemistry. Its synthesis is a testament to the power of combining well-understood reactions and protecting group strategies to create valuable and versatile chemical building blocks. The methodologies outlined in this guide provide a robust framework for the preparation and understanding of this important compound, which continues to find applications in the advancement of medicinal chemistry and drug development.

References

  • Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: PMC - PubMed Central URL: [Link]

  • Title: Oxamic acids: useful precursors of carbamoyl radicals Source: RSC Publishing URL: [Link]

  • Title: Method for making tertiary butyl esters Source: Google Patents URL
  • Title: Preparation of tert-butyl esters of aliphatic carboxylic acids Source: Justia Patents URL: [Link]

  • Title: Mechanochemical Synthesis of Primary Amides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: tert-Butyl Esters Source: Organic Chemistry Portal URL: [Link]

  • Title: 24.3: Synthesis of Amides Source: Chemistry LibreTexts URL: [Link]

  • Title: Methods for Hydroxamic Acid Synthesis Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Methods for the preparation of N-tert-butyl amides. Source: ResearchGate URL: [Link]

  • Title: A General Method for the Synthesis of t-Butyl Esters Source: ACS Publications URL: [Link]

  • Title: Synthesis and biocidal nature of oxamic acids Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine Source: PubMed URL: [Link]

  • Title: Novel tert-Butylation of Carboxylic Acids and Alcohols Source: Thieme Chemistry URL: [Link]

  • Title: Convenient preparations of t-butyl esters and ethers from t-butanol Source: Semantic Scholar URL: [Link]

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Methodological & Application

Application Notes and Protocols for Peptide Synthesis Utilizing Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential application of tert-butyl 2-amino-2-oxoacetate as a novel building block in peptide synthesis. While not a conventional amino acid, this reagent offers a unique gateway to incorporating an α-keto amide functionality into a peptide backbone, a motif of significant interest in the development of peptidomimetics and protease inhibitors. This document outlines hypothetical, yet scientifically grounded, protocols for both solution-phase and solid-phase peptide synthesis (SPPS) employing this reagent. The underlying chemical principles, potential applications, and critical experimental considerations are discussed in detail to empower researchers in this innovative area of peptide chemistry.

Introduction: The Potential of α-Keto Amides in Peptide Design

The field of peptide-based therapeutics is continually evolving, with a strong emphasis on the development of peptidomimetics that offer enhanced stability, bioavailability, and target specificity.[1] A key strategy in this endeavor is the modification of the peptide backbone to introduce non-natural functionalities.[2] The α-keto amide moiety has emerged as a particularly valuable "warhead" in the design of enzyme inhibitors, especially for proteases, due to its electrophilic nature which can interact with active site residues.[3][4]

This compound (CAS 35454-04-7) is a promising, yet underexplored, building block for introducing this α-keto amide functionality directly into a peptide sequence.[5] Its structure, featuring a primary amine for peptide bond formation and a tert-butyl protected α-keto acid, allows for its potential use as a glycine analogue with a reactive carbonyl group. This guide will explore the theoretical framework and provide practical, albeit hypothetical, protocols for its incorporation into peptide chains.

The Core Concept: A Novel Glycine Analogue

This compound can be conceptualized as a glycine precursor where the α-carbon is part of a carbonyl group. This structural feature opens up possibilities for post-synthetic modifications, such as asymmetric transamination to generate a natural or unnatural amino acid residue within the peptide.[6]

Key Structural Features and Synthetic Utility:
FeatureImplication for Peptide Synthesis
Primary Amine Allows for standard amide bond formation with an activated C-terminal of a preceding amino acid.
α-Keto Group Introduces an electrophilic center in the peptide backbone, suitable for designing covalent inhibitors or for post-synthetic modifications.
Tert-butyl Ester Provides acid-labile protection of the carboxyl group, compatible with standard Boc and some Fmoc-based SPPS strategies.

Proposed Reaction Pathway and Mechanism

The incorporation of this compound into a peptide chain would follow the fundamental principles of amide bond formation. The free amine of the reagent acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid.

Peptide Coupling with this compound cluster_reactants Reactants cluster_activation Activation cluster_product Product N_Protected_AA N-Protected Amino Acid (R1-COOH) Activated_Ester Activated Ester (R1-CO-X) N_Protected_AA->Activated_Ester TBAO This compound (H2N-CO-CO-OtBu) Peptide Dipeptide with α-Keto Amide (R1-CO-NH-CO-CO-OtBu) TBAO->Peptide Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/DIC) Activated_Ester->Peptide Nucleophilic Attack

Caption: Proposed reaction pathway for peptide bond formation.

The reaction proceeds via a standard activated ester intermediate, which is then susceptible to nucleophilic attack by the amino group of this compound.

Detailed Application Protocols

Disclaimer: The following protocols are hypothetical and based on established principles of peptide synthesis. Researchers should perform small-scale test reactions to optimize conditions.

Solution-Phase Synthesis of a Dipeptide

This protocol describes the synthesis of a dipeptide, for example, Boc-Ala-(α-keto)-Gly-OtBu, using this compound.

Materials:

  • N-Boc-Alanine

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-Alanine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the activated amino acid solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired dipeptide.

Solid-Phase Synthesis (SPPS) of a Tripeptide

This protocol outlines the incorporation of this compound into a tripeptide (e.g., Phe-Ala-(α-keto)-Gly) on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-Phe-OH

  • This compound

  • HATU

  • DIPEA

  • 20% Piperidine in DMF (v/v)

  • Anhydrous DMF

  • Anhydrous DCM

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

SPPS Workflow Diagram:

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Ala-OH (HATU/DIPEA in DMF) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling2 Couple Fmoc-Phe-OH Wash3->Coupling2 Wash4 Wash (DMF, DCM) Coupling2->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash (DMF, DCM) Deprotection3->Wash5 Coupling3 Couple Tert-butyl 2-amino-2-oxoacetate Wash5->Coupling3 Wash6 Wash (DMF, DCM) Coupling3->Wash6 Cleavage Cleavage from Resin and Side-Chain Deprotection Wash6->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Protocol Steps:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Alanine):

    • In a separate vial, pre-activate Fmoc-Ala-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin as in step 3.

  • Second Amino Acid Coupling (Phenylalanine): Repeat steps 2-5 using Fmoc-Phe-OH.

  • Incorporation of this compound:

    • Perform Fmoc deprotection (step 2) and washing (step 3).

    • In a separate vial, dissolve this compound (3 eq) in DMF.

    • In the reaction vessel, add the solution of this compound followed by HATU (2.9 eq) and DIPEA (6 eq).

    • Shake for 2-4 hours and monitor for the disappearance of free amines.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Applications in Drug Discovery

Peptides incorporating an α-keto amide moiety derived from this compound have several potential applications:

  • Protease Inhibitors: The electrophilic α-keto group can act as a covalent or non-covalent warhead, targeting the active site of proteases implicated in various diseases.

  • Peptidomimetics with Constrained Conformations: The planarity of the α-keto amide system can influence the local conformation of the peptide backbone, which can be exploited in rational drug design.[3]

  • Intermediates for Unnatural Amino Acids: The α-keto group can be chemically transformed post-synthesis, for example, through reductive amination or transamination, to introduce a diverse range of side chains, leading to novel peptide structures.[6]

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals.

  • Coupling Reagents (e.g., HATU): Can be irritating and sensitizing. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperidine: Is a toxic and flammable liquid. Use in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): Is highly corrosive and toxic. Handle with extreme care in a chemical fume hood, wearing acid-resistant gloves and a face shield.

  • This compound: The specific toxicity data for this compound is not widely available. It should be handled with care, assuming it may be harmful, by wearing standard PPE.

References

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Durham e-Theses. (2023, June 5). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. [Link]

  • European Patent Office. (2020, December 23). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Gong, Y., et al. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. Nature Communications, 12(1), 5192. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (2014, November 25). Peptide Backbone Cleavage by α-amidation Is Enhanced at Methionine Residues. PubChem. [Link]

  • Poreba, M., & Drag, M. (2021). The α-Ketoamide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3646-3683. [Link]

  • Sbardella, G., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Molecules, 24(15), 2811. [Link]

  • Various Authors. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Various Authors. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 84. [Link]

  • Various Authors. (2011). Synthesis of Lactam-Based Peptidomimetics from β-Keto Esters and β-Keto Amides. The Journal of Organic Chemistry, 76(22), 9223-9234. [Link]

  • Various Authors. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 9(1), 18-33. [Link]

  • Various Authors. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Molecules, 27(1), 22. [Link]

Sources

Application Notes and Protocols for the Use of Tert-butyl 2-amino-2-oxoacetate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Diversity of Peptides through N-Terminal Modification

The biological activity and therapeutic potential of peptides are intrinsically linked to their primary sequence and terminal functionalities. While solid-phase peptide synthesis (SPPS) has revolutionized our ability to construct complex peptide chains, the post-synthetic or on-resin modification of these chains offers a powerful avenue to enhance their properties.[1][2][3] N-terminal modification, in particular, is a widely employed strategy to improve peptide stability against exopeptidases, modulate solubility, and introduce functionalities for conjugation or altered receptor interactions.[4]

This document provides a comprehensive guide to the application of tert-butyl 2-amino-2-oxoacetate (CAS 35454-04-7) as a novel reagent for the N-terminal modification of peptides during standard Fmoc/tBu-based solid-phase synthesis. We will explore the underlying chemistry, provide detailed protocols for its on-resin application, and discuss the potential advantages of introducing the resulting oxamoyl moiety to the N-terminus of a peptide.

Reagent Profile: this compound

  • Structure:

  • Chemical Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

  • Appearance: White powder

  • Key Features: This bifunctional molecule possesses a primary amide and a tert-butyl ester. The primary amide allows it to act as a nucleophile, while the ester provides a protecting group that is compatible with the acid-labile side-chain protectors used in Fmoc-SPPS.

Principle of Application: N-Terminal Oxamoylation

The primary application of this compound in SPPS is as an N-terminal capping agent . After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the free amine of the peptide resin can be acylated with this compound. This reaction, mediated by standard peptide coupling reagents, forms a stable amide bond, effectively capping the peptide and introducing a tert-butyl oxamoyl group.

The tert-butyl ester of this capping group is designed for seamless integration into the Fmoc/tBu synthesis strategy.[5][6] During the final cleavage of the peptide from the resin using a strong acid cocktail (e.g., trifluoroacetic acid), the tert-butyl ester is concomitantly cleaved, yielding a peptide with a terminal oxamic acid amide moiety (-CO-CONH₂). This modification can alter the charge and hydrogen bonding potential of the peptide's N-terminus.

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).[7][8]

  • Rink Amide resin (for peptide amides) or Wang resin (for peptide acids).[1]

  • This compound

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives/Bases:

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate)

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (Triisopropylsilane)

  • Anhydrous diethyl ether

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Protocol 1: On-Resin N-Terminal Oxamoylation

This protocol assumes the synthesis of the desired peptide sequence on a 0.1 mmol scale using a standard Fmoc/tBu strategy is complete, and the final N-terminal Fmoc group has been removed.

  • Resin Preparation:

    • The peptide-resin with a free N-terminal amine is washed thoroughly with DMF (3 x 5 mL) to remove any residual piperidine.

    • The resin is then washed with DCM (2 x 5 mL) and DMF (2 x 5 mL).

  • Activation and Coupling of this compound:

    • In a separate vessel, prepare the activation solution:

      • Dissolve This compound (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.

      • Add DIPEA (0.8 mmol, 8 eq.) to the solution and vortex briefly.

    • Immediately add the activation solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed for an additional 1-2 hours and re-test.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection
  • Preparation:

    • Place the dry, modified peptide-resin in a cleavage vessel.

    • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the resin.

  • Cleavage Reaction:

    • Incubate the mixture at room temperature for 2-3 hours with occasional agitation. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the tert-butyl group from the oxamoyl moiety.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a 50 mL conical tube containing 40 mL of cold anhydrous diethyl ether.

    • Centrifuge the suspension at 3000-4000 rpm for 5 minutes. Decant the ether.

    • Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant.

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry. The expected mass will correspond to the peptide sequence with an N-terminal glyoxylamide group (-CO-CONH₂).

Data Presentation and Visualization

Table 1: Key Protocol Parameters for N-Terminal Oxamoylation
ParameterRecommended ValueNotes
Scale0.1 mmolCan be scaled as needed.
Reagent Equivalents4 eq.A slight excess ensures complete capping.
Coupling AgentHBTU/DIPEAOther standard coupling agents like HATU or DIC/Oxyma can also be used.
Reaction Time2-4 hoursMonitor with a Kaiser test for completion.
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISStandard for Fmoc/tBu SPPS.
Cleavage Time2-3 hoursSufficient for most peptides.
Workflow for N-Terminal Oxamoylation of Peptides

SPPS_Oxamoylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection A Start with Peptide-Resin (Free N-terminus) C Couple Reagent to Peptide-Resin (2-4h) A->C Add Activation Solution B Prepare Activation Solution: - this compound - HBTU/DIPEA in DMF D Wash Resin (DMF, DCM) C->D E Dry Modified Peptide-Resin D->E F Treat with Cleavage Cocktail (TFA/H2O/TIS, 2-3h) E->F G Precipitate Peptide in Cold Ether F->G H Purify by HPLC G->H I Characterize by Mass Spectrometry H->I

Caption: Overall workflow for the N-terminal oxamoylation of a peptide on solid support.

Chemical Reaction on Solid Support

Caption: On-resin coupling and subsequent cleavage to yield the N-terminally oxamoylated peptide.

Advantages and Potential Applications

  • Enhanced Stability: Capping the N-terminus can protect the peptide from degradation by aminopeptidases.

  • Modulation of Physicochemical Properties: The introduction of a terminal carboxylic acid and amide can alter the peptide's overall charge, pI, and solubility.

  • Platform for Further Derivatization: The newly introduced carboxyl group could potentially serve as a handle for further chemical modifications, although this would require orthogonal protection strategies.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent equivalents. 2. Inefficient activation. 3. Steric hindrance at the N-terminus.1. Increase equivalents of the reagent and coupling agents to 5-6 eq. 2. Use a more potent coupling agent like HATU. 3. Increase reaction time to 6-8 hours or perform a double coupling.
Low Yield of Final Peptide 1. Incomplete cleavage from the resin. 2. Loss of peptide during precipitation/washing.1. Extend cleavage time to 4 hours. 2. Ensure diethyl ether is ice-cold and minimize the number of wash steps.
Unexpected Mass in MS Analysis 1. Incomplete removal of side-chain protecting groups. 2. Side reactions during cleavage.1. Ensure the cleavage cocktail is fresh and the reaction time is adequate. 2. For sensitive residues (e.g., Trp, Met), add scavengers like EDT (1,2-ethanedithiol) to the cleavage cocktail.

Conclusion

This compound is a promising reagent for the straightforward N-terminal modification of peptides synthesized via Fmoc/tBu SPPS. The protocol is robust, utilizing standard coupling and cleavage conditions, and provides access to peptides with a novel N-terminal oxamic acid amide functionality. This modification opens up new avenues for fine-tuning the therapeutic and diagnostic potential of synthetic peptides.

References

  • Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. CORE. (2019). [Link]

  • Automated N-Terminal Acetylation. CEM Corporation. (n.d.). [Link]

  • WO2001034635A2 - Methods and compositions for peptide synthesis.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (n.d.). [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Solid Phase Peptide Synthesis Resin. Sunresin. (n.d.). [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. (2025). [Link]

  • SYNTHESIS NOTES. Aapptec Peptides. (n.d.). [Link]

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Application Notes & Protocols: The Tert-Butoxycarbonyl (Boc) Group as a Cornerstone of Amino Protection in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the theory and practice of using the tert-butoxycarbonyl (Boc) group for the protection of primary and secondary amines. This guide delves into the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the strategic application of this indispensable protecting group.

Introduction: The Strategic Importance of the Boc Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical intermediates, the selective protection and deprotection of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of introduction, general stability to a wide range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1][2] Its steric bulk and electronic properties render the protected amine nucleophilically inert, thereby preventing unwanted side reactions during subsequent synthetic transformations.

The Boc group's utility stems from its stability towards nucleophiles and bases, allowing for selective reactions at other sites of a molecule.[3] This robustness, coupled with its clean and efficient removal via acidolysis, makes it a cornerstone of modern synthetic strategy, especially in solid-phase peptide synthesis (SPPS).[1][4]

Mechanism of Action: Protection and Deprotection

Boc Protection of Amines

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[2][5] The reaction is typically carried out in the presence of a mild base, such as triethylamine or sodium hydroxide, which serves to deprotonate the ammonium salt formed during the reaction, driving the equilibrium towards the protected amine.

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into carbon dioxide and tert-butoxide, which is then protonated by the base.[2]

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse CO2 CO₂ Intermediate->CO2 tBuOH t-BuOH Intermediate->tBuOH

Caption: Boc Protection Mechanism.

Boc Deprotection: Acid-Mediated Cleavage

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), either neat or diluted in a solvent like dichloromethane (DCM).[2][6] The mechanism begins with the protonation of the carbonyl oxygen of the carbamate by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine (as its corresponding salt) and carbon dioxide.[2]

The formation of the tert-butyl cation during deprotection can lead to side reactions, particularly with nucleophilic amino acid residues such as tryptophan and methionine.[4] To prevent these undesired alkylations, scavengers like triisopropylsilane (TIS) or water are often added to the deprotection cocktail to trap the carbocation.[4][6]

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc [Protonated Intermediate] Boc_Amine->Protonated_Boc Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Boc Deprotection Mechanism.

Experimental Protocols

General Protocol for Boc Protection of a Primary Amine

This protocol provides a general method for the Boc protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or 1M Sodium Hydroxide (NaOH)

  • Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of Dioxane and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., THF or DCM).

  • Add triethylamine (1.2 eq) to the solution. For aqueous conditions, use 1M NaOH.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (if an acid-stable product), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterConditionNotes
Amine Substrate 1.0 equivalentEnsure the amine is free of moisture.
(Boc)₂O 1.1 equivalentsCan be added as a solid or a solution.
Base 1.2 equivalentsTriethylamine for organic solvents; NaOH for aqueous media.
Solvent THF, DCM, Dioxane/H₂OChoice depends on the solubility of the starting amine.
Temperature Room TemperatureCan be cooled to 0 °C for highly reactive amines.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS for completion.
General Protocol for Boc Deprotection

This protocol describes the standard procedure for the removal of a Boc protecting group using trifluoroacetic acid.

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane (TIS), Water, or Anisole) - optional but recommended

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in DCM.

  • If using a scavenger, add it to the solution (e.g., TIS, 5-10% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10-50% v/v in DCM) to the stirred solution. The amount of TFA can be adjusted based on the stability of other functional groups.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • For work-up, dissolve the residue in a suitable solvent and carefully neutralize with saturated aqueous NaHCO₃ or another base to obtain the free amine. Alternatively, the resulting TFA salt can be used directly in the next step.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

ParameterConditionNotes
Substrate 1.0 equivalentMust be soluble in the reaction solvent.
Deprotecting Agent TFA in DCM (10-50%)Higher concentrations of TFA lead to faster deprotection.
Scavenger TIS, H₂O, Anisole (5-10% v/v)Crucial for substrates with sensitive functional groups.
Temperature 0 °C to Room TemperatureInitial cooling helps to control any exotherm.
Reaction Time 1-4 hoursMonitor for the disappearance of starting material.

Orthogonality and Selectivity

The Boc group is considered orthogonal to the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This orthogonality is the foundation of modern solid-phase peptide synthesis, where the temporary N-terminal Boc group is removed with acid, while the permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved under stronger acid conditions (e.g., HF).[1]

While generally stable, the Boc group can be cleaved under certain other conditions, which must be considered during synthetic planning. For instance, strong Lewis acids can also effect its removal.[7][8]

Conclusion

The tert-butoxycarbonyl (Boc) group remains an exceptionally versatile and reliable tool for the protection of amines in a vast array of synthetic applications. Its predictable reactivity, straightforward introduction and removal, and well-understood mechanism make it an essential component of the synthetic chemist's toolkit. By understanding the principles outlined in these notes and adhering to the detailed protocols, researchers can effectively leverage the Boc group to achieve their synthetic goals with high efficiency and purity.

References

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • AAPPTec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

  • Lund, H., & Lund, T. (1982). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 36(7), 455-464. Available from: [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available from: [Link]

  • Google Patents. (2003). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • AAPPTec, LLC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Google Patents. (2003). US20030236430A1 - Preparation of protected amino acids.

Sources

Application Notes & Protocols: The Strategic Use of Tert-butyl 2-amino-2-oxoacetate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 2-amino-2-oxoacetate, also known as tert-butyl oxamate, within the context of solution-phase peptide synthesis (SPPS). While not a conventional coupling reagent, this molecule offers unique synthetic possibilities as a specialized building block. We will dissect its chemical properties to propose its most logical application: the introduction of a terminal oxalamide moiety onto a peptide chain. This guide furnishes researchers, scientists, and drug development professionals with the theoretical framework, detailed experimental protocols, and critical insights necessary for the successful application of this reagent.

Introduction: Deconstructing this compound

This compound is a bifunctional organic molecule featuring a primary amide and a tert-butyl ester. An initial assessment of its structure is critical to understanding its potential roles in peptide synthesis.

  • The Amide Group: The primary amide (-CONH2) is relatively unreactive as a nucleophile in standard peptide coupling reactions due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it an unlikely candidate to act as an N-terminal amino group for chain elongation.

  • The Tert-butyl Ester Group: The tert-butyl ester (-COOtBu) is a well-established acid-labile protecting group for carboxylic acids in peptide synthesis.[1][2] It is stable to a wide range of reaction conditions but can be selectively cleaved with moderate acids like trifluoroacetic acid (TFA).

Based on these features, this compound is not suited as a direct replacement for common coupling reagents like DCC, HATU, or HBTU.[3] Its utility lies in its capacity to be incorporated as a distinct structural motif. The most chemically sound application is its use as a precursor to an N-oxalyl capping agent or for the introduction of a C-terminal oxalamide moiety after deprotection of the tert-butyl group.

This guide will focus on the latter, more complex application, which involves the deprotection of the ester to reveal a carboxylic acid, followed by its activation and coupling to the N-terminus of a pre-synthesized peptide.

The Strategic Rationale: Why Use an Oxalamide Moiety?

Incorporating an oxalamide group at the N-terminus of a peptide can be a strategic choice in medicinal chemistry and drug development for several reasons:

  • Modulation of Physicochemical Properties: The oxalamide group can alter the polarity, hydrogen bonding capacity, and overall solubility of a peptide.

  • Metabolic Stability: The introduction of this non-natural moiety can enhance resistance to enzymatic degradation by exopeptidases.

  • Conformational Constraint: The oxalamide unit can influence the peptide's secondary structure and conformational preferences, which can be critical for receptor binding.

  • Pharmacophore Element: The dual carbonyl system can act as a key hydrogen bond acceptor, interacting with biological targets.

Proposed Reaction Pathway

The overall strategy involves a two-stage process. First, the tert-butyl ester of this compound is selectively cleaved to yield 2-amino-2-oxoacetic acid (oxalamic acid). In the second stage, this acid is activated and coupled to the free N-terminus of a peptide.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Activation & Coupling A This compound B 2-Amino-2-oxoacetic Acid (Oxalamic Acid) A->B  TFA/DCM   C 2-Amino-2-oxoacetic Acid D Activated Intermediate (e.g., O-acylisourea) C->D  Coupling Reagent (e.g., DIC)   F N-Oxalyl Peptide Product D->F  Nucleophilic Attack   E N-Terminally Unprotected Peptide (H2N-Peptide) E->F

Figure 1: Two-stage workflow for N-terminal peptide modification.

Experimental Protocols

Disclaimer: These protocols are designed as a guide based on established principles of solution-phase peptide synthesis. Researchers should perform small-scale test reactions to optimize conditions for their specific peptide sequence.

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier ExampleNotes
This compound>95% PuritySyTracks, CymitQuimicaStore in a cool, dry place.[4][5]
N-Terminally Unprotected PeptidePurified (>95%)-Must have a free amine at the N-terminus.
Dichloromethane (DCM)Anhydrous, ACS GradeSigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichCorrosive and toxic. Handle in a fume hood with appropriate PPE.
N,N'-Diisopropylcarbodiimide (DIC)>99%Sigma-AldrichMoisture sensitive.
1-Hydroxybenzotriazole (HOBt)AnhydrousSigma-AldrichAdditive to suppress racemization and improve coupling efficiency.
N,N-Diisopropylethylamine (DIPEA)Reagent GradeSigma-AldrichUsed as a non-nucleophilic base.
Diethyl EtherAnhydrousFisher ScientificFor precipitation.
Protocol 1: Deprotection of this compound

This protocol details the acid-catalyzed removal of the tert-butyl protecting group to generate the free carboxylic acid, 2-amino-2-oxoacetic acid.

Causality: The mechanism involves the protonation of the ester carbonyl, followed by the departure of the stable tert-butyl cation.[6] This cation is typically scavenged to prevent side reactions, although for this small molecule, it is less of a concern than in a full peptide cleavage.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution. A common deprotection cocktail is 50% TFA in DCM (v/v).

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA.

    • Add cold diethyl ether to the residue to precipitate the 2-amino-2-oxoacetic acid.

    • Filter the resulting solid and wash with additional cold diethyl ether.

    • Dry the product under high vacuum. The resulting 2-amino-2-oxoacetic acid should be used promptly in the next step.

Protocol 2: Coupling of 2-Amino-2-oxoacetic Acid to a Peptide

This protocol describes the activation of the newly formed carboxylic acid and its coupling to the N-terminus of a target peptide. We will use a standard DIC/HOBt activation method.[2]

Causality: DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt can react with this intermediate to form an HOBt-active ester, which is less prone to racemization and side reactions. The peptide's N-terminal amine then attacks this activated species to form the desired amide bond.[2]

G A Dissolve Peptide & Acid in Anhydrous DMF B Cool to 0°C A->B C Add HOBt & DIC B->C Activation D Add DIPEA (if peptide is TFA salt) C->D Neutralization E Stir at 0°C for 1h, then RT overnight D->E Coupling F Reaction Workup (Filtration of DCU, Aqueous Wash) E->F G Purification by HPLC F->G H Characterization (LC-MS, NMR) G->H

Figure 2: Experimental workflow for peptide coupling.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the N-terminally unprotected peptide (1.0 eq) in anhydrous DMF. If the peptide is a TFA salt, it will be neutralized in situ.

    • In a separate flask, dissolve the freshly prepared 2-amino-2-oxoacetic acid (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF.

  • Reaction Setup:

    • Add the solution of 2-amino-2-oxoacetic acid and HOBt to the peptide solution.

    • Cool the combined mixture to 0°C in an ice bath with gentle stirring.

  • Activation: Add DIC (1.2 eq) dropwise to the cooled reaction mixture.

  • Neutralization: If the peptide was a TFA salt, add DIPEA (2.5 eq) dropwise to neutralize the salt and facilitate the coupling reaction.

  • Coupling Reaction:

    • Stir the reaction at 0°C for 1 hour.

    • Remove the ice bath and continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting peptide and the formation of the desired product.

  • Workup:

    • A byproduct of DIC coupling, diisopropylurea (DCU), is insoluble in many organic solvents. Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Perform aqueous washes to remove DMF and other water-soluble components. Typical washes include 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final N-oxalyl peptide using LC-MS and, if applicable, NMR spectroscopy.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If Protocol 1 fails to go to completion, increase the reaction time or the equivalents of TFA. Ensure anhydrous conditions are maintained.

  • Low Coupling Efficiency: This can be due to poor solubility of the peptide or steric hindrance at the N-terminus. Consider using a more potent coupling reagent system like HATU/DIPEA. Ensure the 2-amino-2-oxoacetic acid is dry and used promptly after preparation.

  • Side Reactions: The primary amide of the oxalamic acid is generally unreactive, but under harsh activation conditions, side reactions could occur. Using HOBt helps to minimize these by forming a more stable active ester.

  • Purification Challenges: The final product's polarity will be significantly different from the starting peptide. Adjust HPLC gradients accordingly.

Conclusion

This compound is a specialized reagent that, when used strategically, allows for the precise introduction of an N-terminal oxalamide cap onto a peptide chain. This modification can be a valuable tool for modulating the biological and pharmaceutical properties of peptide-based therapeutics. The protocols provided herein offer a robust starting point for researchers to explore the utility of this unique chemical entity. By understanding the underlying chemical principles, scientists can effectively integrate this building block into their synthetic workflows, expanding the landscape of accessible peptide structures.

References

  • Synthesis of peptides containing oxo amino acids and their crystallographic analysis. (2019). Journal of Peptide Science, 25(3), e3148. Available at: [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. [Note: While this source discusses general coupling reagents, it provides context for why this compound is not a standard one.
  • General synthesis of oxalamic acid derivatives (R²: methyl or tert.-butyl). ResearchGate. Available at: [Link]

  • Photochemical Synthesis of Amino Acid and Peptide Oxo-esters. SciSpace. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Peptides. [Source on general peptide synthesis principles, specific URL not available from search but concepts are widely established].
  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020). YouTube. Available at: [Link]

  • Reaction scheme for the synthesis of (2-amino-2-oxoethyl)benzoate derivatives. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Coupling Reactions Involving Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Tert-butyl 2-amino-2-oxoacetate in Amide Bond Synthesis

This compound, a key building block in modern organic synthesis, offers a versatile platform for the introduction of a glyoxylamide moiety. Its unique structure, featuring a primary amide and a tert-butyl ester, makes it a valuable reagent in the synthesis of complex molecules, particularly in the development of novel therapeutics. The tert-butyl ester provides robust protection under many reaction conditions, yet it can be selectively removed under acidic conditions, a feature highly prized in multi-step synthetic campaigns.[1][2]

This guide provides an in-depth exploration of the coupling reactions involving this compound, focusing on the practical application and mechanistic understanding of common coupling methodologies. We will delve into the causality behind the selection of reagents and conditions, offering detailed protocols that are designed to be both reproducible and self-validating.

Core Principles of Amide Bond Formation

The formation of an amide bond, the linkage that defines peptides and is prevalent in a vast array of pharmaceuticals, is fundamentally a condensation reaction between a carboxylic acid and an amine. Due to the relatively low reactivity of carboxylic acids, an activating agent, commonly referred to as a coupling reagent, is almost always necessary to facilitate this transformation. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine.

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions, most notably racemization at stereogenic centers.[3][4]

Key Coupling Reagents and Their Mechanistic Rationale

Several classes of coupling reagents have been developed, each with its own advantages and mechanistic nuances. For coupling reactions with this compound, carbodiimides and phosphonium or uronium salts are among the most effective and widely used.

Carbodiimide-Mediated Couplings: The Role of EDC and DIC with HOBt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Diisopropylcarbodiimide (DIC), are staples in amide bond synthesis.[5] The general mechanism involves the reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.

A significant challenge with carbodiimide-mediated couplings is the potential for racemization of the carboxylic acid component, especially in peptide synthesis.[5][6] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization.[3][7][8] This active ester then reacts with the amine to yield the final amide with high chiral purity.[7][9]

Carbodiimide Coupling Mechanism with HOBt cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide EDC or DIC Active_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->Active_Ester + HOBt Amide_Product Amide Product O_Acylisourea->Amide_Product + Amine (Direct Path, Higher Racemization Risk) HOBt HOBt Active_Ester->Amide_Product + Amine Amine R'-NH2 Urea_Byproduct Urea Byproduct HOBt_Regen HOBt (regenerated)

Carbodiimide coupling mechanism with HOBt addition.
Uronium/Phosphonium Salt Reagents: The Power of HATU

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times.[10][11] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive acyl-tetramethyluronium species. This activated intermediate readily reacts with the amine to form the amide bond. The use of HATU is particularly advantageous for sterically hindered substrates or less nucleophilic amines.

HATU Coupling Workflow Start Start: Carboxylic Acid + Amine Add_HATU Add HATU and DIPEA in an aprotic solvent (e.g., DMF) Start->Add_HATU Activation Activation: Formation of highly reactive acyl-tetramethyluronium intermediate Add_HATU->Activation Coupling Nucleophilic attack by the amine Activation->Coupling Workup Aqueous workup to remove byproducts Coupling->Workup Purification Purification (e.g., column chromatography) Workup->Purification End Final Amide Product Purification->End

Sources

Application Notes and Protocols: A Guide to the Synthesis of Unnatural Amino Acids Using Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Chemical Space of Amino Acids

In the landscape of modern drug discovery and chemical biology, unnatural amino acids (UAAs) have emerged as indispensable tools for crafting novel therapeutics, probing biological systems, and engineering proteins with enhanced properties.[1] These non-proteinogenic amino acids offer a vast expansion of the chemical diversity available from the canonical twenty, enabling the introduction of unique side chains, backbone modifications, and functional groups.[1] This guide focuses on the strategic application of tert-butyl 2-amino-2-oxoacetate, a versatile and efficient ammonia surrogate, in the synthesis of a particularly valuable class of UAAs: α,α-disubstituted amino acids.

The incorporation of α,α-disubstituted amino acids into peptides and small molecules can confer remarkable properties, including increased resistance to enzymatic degradation, constrained conformations that can enhance binding affinity and selectivity, and the ability to serve as unique scaffolds for further chemical modification.[2] However, the synthesis of these sterically hindered structures presents a significant challenge.[3] Multicomponent reactions, particularly the Ugi four-component reaction (U-4CR), provide a powerful and convergent approach to overcome these synthetic hurdles.[4]

This document will provide a comprehensive overview of the use of this compound in the Ugi reaction, detailing the underlying chemical principles, providing a robust experimental protocol, and offering insights into potential challenges and applications.

The Ugi Four-Component Reaction: A Convergent Pathway to Complexity

The Ugi four-component reaction is a cornerstone of multicomponent reaction chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[5] The reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.

Mechanistic Insights

The generally accepted mechanism for the Ugi reaction is depicted below. The initial step involves the condensation of the amine and the carbonyl compound to form an imine. Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. Nucleophilic attack of the isocyanide on the iminium ion forms a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to yield an O-acyl-isoamide, which subsequently undergoes the irreversible Mumm rearrangement to furnish the thermodynamically stable α-acylamino amide product.

Ugi_Mechanism carbonyl R1(CO)R2 imine Imine carbonyl->imine + R3NH2 - H2O amine R3NH2 amine->imine iminium Iminium Ion imine->iminium + R5COOH nitrilium Nitrilium Ion iminium->nitrilium isocyanide R4NC isocyanide->nitrilium + o_acyl_isoamide O-Acyl-isoamide nitrilium->o_acyl_isoamide carboxylate R5COO- carboxylate->o_acyl_isoamide + product α-Acylamino Amide o_acyl_isoamide->product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

This compound as an Ammonia Surrogate:

A significant challenge in the synthesis of primary α-amino acid derivatives via the Ugi reaction is the use of ammonia as the amine component. Gaseous ammonia is difficult to handle, and its use often leads to side reactions and low yields.[2][6] this compound serves as an excellent and practical surrogate for ammonia in the Ugi reaction. In situ, it is believed to generate the necessary amine functionality for the initial condensation step.

Experimental Protocol: Synthesis of an α,α-Disubstituted Amino Acid Derivative

This protocol details the synthesis of a representative α,α-disubstituted amino acid derivative via the Ugi four-component reaction using this compound as the ammonia surrogate. This procedure is adapted from a robust and practical ammonia-Ugi reaction protocol.[2][6]

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ketone (e.g., Cyclohexanone)98.141.01.0
This compound145.161.21.2
Carboxylic Acid (e.g., Acetic Acid)60.051.01.0
Isocyanide (e.g., tert-Butyl isocyanide)83.131.01.0
2,2,2-Trifluoroethanol (TFE)100.04--
Reaction Workflow

Ugi_Workflow start Combine Ketone, Carboxylic Acid, and This compound in TFE add_isocyanide Add Isocyanide start->add_isocyanide stir Stir at Room Temperature for 24-48 h add_isocyanide->stir workup Aqueous Work-up stir->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated α,α-Disubstituted Amino Acid Derivative purification->product

Caption: Experimental workflow for the Ugi synthesis of an α,α-disubstituted amino acid derivative.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 1.0 equiv), and this compound (1.2 mmol, 1.2 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.5 M.

  • Addition of Isocyanide: To the stirred solution, add the isocyanide (1.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,α-disubstituted amino acid derivative.

Troubleshooting and Key Considerations

Issue Potential Cause Recommendation
Low or No Product Formation Inefficient imine formation.The use of trifluoroethanol as a solvent is known to promote the ammonia-Ugi reaction.[6] Ensure all reagents are of high purity and the reaction is stirred efficiently.
Steric hindrance from bulky reagents.For highly hindered ketones or isocyanides, extending the reaction time or gentle heating may be necessary.
Formation of Side Products Passerini reaction as a competing pathway.The use of an ammonia surrogate like this compound in a protic solvent like TFE generally favors the Ugi pathway over the Passerini reaction.[6]
Difficult Purification Close-eluting impurities.Optimize the solvent system for column chromatography. If necessary, consider derivatization of the product to facilitate separation.

Applications in Drug Discovery and Beyond

The α,α-disubstituted amino acid derivatives synthesized using this methodology are valuable building blocks for a wide range of applications:

  • Peptidomimetics: Incorporation into peptide sequences can enhance metabolic stability and enforce specific secondary structures, leading to more potent and selective therapeutic peptides.[7]

  • Novel Scaffolds: The densely functionalized products of the Ugi reaction can serve as starting points for the synthesis of complex heterocyclic scaffolds with potential biological activity.

  • Protein Engineering: The introduction of these unnatural amino acids into proteins can create novel enzymatic activities or enhance protein stability.

Conclusion

The use of this compound in the Ugi four-component reaction provides a practical and efficient route to valuable α,α-disubstituted amino acid derivatives. This application note offers a foundational understanding and a detailed protocol to empower researchers in the fields of medicinal chemistry, chemical biology, and drug development to explore the vast potential of these unique building blocks. The convergence and operational simplicity of this multicomponent strategy make it an attractive tool for the rapid generation of molecular diversity and the synthesis of novel chemical entities.

References

  • Tomohara, K., Kusaba, S., Masui, M., Uchida, T., Nambu, H., & Nose, T. (2024). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry, 22(34), 6999-7005. [Link]

  • Tomohara, K., Tanaka, N., Kotake, Y., Ushiro, M., Adachi, M., Kimura, H., Nambu, H., & Nose, T. (2026). N-to-C peptide elongation by ammonia-Ugi reaction: synthesis of potent self-assembling elastin-like short peptides. Organic & Biomolecular Chemistry, Advance Article.
  • Lee, J. W., Lee, Y. S., & Park, K. H. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(27), 16431-16439. [Link]

  • ResearchGate. (n.d.). Synthetic methods of peptides containing unnatural α,α-disubstituted amino acid residues. Retrieved from [Link]

  • ResearchGate. (2024). Ammonium carboxylates in ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Retrieved from [Link]

  • RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]

  • ResearchGate. (2025). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. Retrieved from [Link]

  • Krupa, P., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Amino Acids, 55(10), 1285-1298. [Link]

  • Wang, Y. Z., Deng, X. X., Li, L., Li, Z. L., Du, F. S., & Li, Z. C. (2015). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Polymer Chemistry, 6(35), 6349-6357. [Link]

  • Sharma, P., et al. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 45(38), 17651-17659. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • National Institutes of Health. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH Public Access. [Link]

  • Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 26(16), 4945. [Link]

  • Gessier, F., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. The Journal of Organic Chemistry, 70(26), 10701-10708. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Experimental part – Ugi-type three component reaction. Retrieved from [Link]

  • National Institutes of Health. (2007). Peptidomimetics, a synthetic tool of drug discovery. Current medicinal chemistry, 14(30), 3391-415. [Link]

  • The Royal Society of Chemistry. (2015). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Retrieved from [Link]

  • ResearchGate. (2023). Passerini Reaction to Access α‐Hydroxy Amides by Facile Decarbonylation/Decarboxylation of Oxalic Acid. Retrieved from [Link]

  • National Institutes of Health. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • National Institutes of Health. (2009). Using the ribosome to synthesize peptidomimetics. Current Opinion in Chemical Biology, 13(5-6), 590-596. [Link]

  • Wiley Online Library. (2019). Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. Chemistry – A European Journal, 25(56), 13026-13035. [Link]

  • AIR Unimi. (n.d.). One step access to oxindole-based b-lactams through Ugi four-center three-component reaction. Retrieved from [Link]

Sources

Application Notes and Protocols: Tert-butyl 2-amino-2-oxoacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bifunctional Building Blocks

In the intricate process of drug discovery, the efficiency of synthesizing diverse molecular scaffolds is paramount. Medicinal chemists rely on versatile chemical building blocks—small, reactive molecules that can be systematically assembled into more complex drug candidates. Among these, bifunctional reagents that can introduce specific, desirable pharmacophoric features are of exceptional value. Tert-butyl 2-amino-2-oxoacetate , an oxalamide monoester, represents a key example of such a building block.

This molecule, characterized by a primary amide and a sterically hindered tert-butyl ester, serves as a compact and efficient tool for introducing the α-ketoamide moiety, a privileged structure in numerous biologically active compounds. The tert-butyl group provides a robust, acid-labile protecting group for the carboxylic acid, allowing the primary amide to be selectively functionalized first. This guide provides an in-depth look at the applications of this reagent and detailed protocols for its use in a research setting.

Physicochemical Properties of this compound
CAS Number 35454-04-7[1][2]
Molecular Formula C₆H₁₁NO₃[1][2]
Molecular Weight 145.16 g/mol [1][2][3]
Appearance White powder or solid[3]
Common Synonyms Tert-butyl oxamate, Oxamic acid tert-butyl ester

Core Application: A Versatile Acylating Agent for Amide Synthesis

The primary utility of this compound in medicinal chemistry is as a precursor for the synthesis of N-substituted oxamates. The core reaction involves the coupling of its primary amide with a primary or secondary amine, typically through a transamidation reaction. This transformation is a powerful method for linking molecular fragments and constructing complex lead compounds.

The resulting N-substituted tert-butyl oxamates are valuable intermediates. The newly formed amide bond is stable, while the terminal tert-butyl ester can be selectively cleaved under acidic conditions to unmask a carboxylic acid. This carboxylic acid can then be used for further functionalization, such as forming another amide bond, thereby creating elaborate molecular architectures like those seen in protease inhibitors or PROTAC linkers.[4][5] A notable application of a similar ethyl oxoacetate derivative is in the synthesis of Edoxaban, an anticoagulant, highlighting the industrial relevance of this chemical motif.[6]

G cluster_0 General Workflow: Amide Coupling A This compound C Reaction Mixture (Solvent, Heat) A->C B Primary or Secondary Amine (R-NH₂) B->C D Aqueous Work-up & Extraction C->D Reaction Monitoring (TLC/LC-MS) E Purification (Chromatography) D->E F N-Substituted Tert-butyl Oxamate (Product) E->F

Caption: General workflow for amide coupling.

Protocol 1: Synthesis of N-Aryl/Alkyl Tert-butyl Oxamates via Transamidation

This protocol details a general procedure for the coupling of this compound with a representative amine. The reaction proceeds via a thermally-driven transamidation, displacing ammonia.

Principle: The reaction involves the nucleophilic attack of a primary or secondary amine on the amide carbonyl of this compound. The process is typically facilitated by heating to overcome the activation energy for amide bond cleavage and formation. For amine substrates provided as hydrochloride salts, a non-nucleophilic base is required to liberate the free amine.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (if using an amine salt)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, or Toluene)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

  • Reagents for work-up: Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Amine: Add the primary or secondary amine (1.05 eq). If the amine is a hydrochloride salt, add triethylamine (1.1 eq) to the mixture.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2-0.5 M.

  • Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted tert-butyl oxamate.

Scientist's Note: The reactivity of the amine is critical. Electron-deficient anilines may require higher temperatures or longer reaction times, whereas electron-rich aliphatic amines may react more readily. The reaction is driven by the release of ammonia gas, so performing the reaction in a well-ventilated fume hood is essential.

Protocol 2: Acid-Catalyzed Deprotection of the Tert-butyl Ester

Following the successful synthesis of the N-substituted tert-butyl oxamate, the tert-butyl group is often removed to reveal the carboxylic acid for subsequent chemical modifications.

Principle: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. Strong acids like trifluoroacetic acid (TFA) readily protonate the ester oxygen, facilitating the elimination of the stable tert-butyl cation (which is then quenched to form isobutylene). This deprotection occurs under mild conditions, often at room temperature, preserving other functional groups. This method is extensively documented for similar structures.[7]

Materials:

  • N-substituted tert-butyl oxamate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-substituted tert-butyl oxamate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 1:1 to 1:4 (DCM:TFA, v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Deprotection is typically rapid, often completing within 1-3 hours.

  • Removal of Volatiles: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

  • Product Precipitation: Add cold diethyl ether to the resulting residue. The desired carboxylic acid product, which is typically less soluble in ether, will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

G cluster_1 Deprotection Workflow P1 N-Substituted Tert-butyl Oxamate P2 Dissolve in DCM P1->P2 P3 Add Trifluoroacetic Acid (TFA) at 0°C to RT P2->P3 P4 Solvent Evaporation (Remove DCM/TFA) P3->P4 Monitor until completion (1-3 h) P5 Precipitation/ Trituration (Diethyl Ether) P4->P5 P6 Final Carboxylic Acid Product P5->P6

Caption: Workflow for tert-butyl ester deprotection.

Troubleshooting: If the product remains oily after evaporation, trituration with cold diethyl ether or hexanes may be necessary to induce solidification. For highly sensitive substrates where TFA may be too harsh, using 4M HCl in dioxane is a common alternative.

Conclusion and Future Outlook

This compound is a valuable and straightforward building block for modern medicinal chemistry. Its bifunctional nature allows for the sequential and controlled introduction of the oxalamide linker, a key component in a wide array of bioactive molecules. The protocols described herein provide a robust foundation for researchers to incorporate this versatile reagent into their synthetic strategies. As drug discovery moves towards more complex and modular molecular designs, such as those in targeted protein degradation, the strategic use of simple, reliable building blocks like this compound will continue to be an indispensable part of the medicinal chemist's toolkit.[8][9]

References

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • bioRxiv. Supplementary methods Synthesis of MOG Analogues. [Link]

  • EurekAlert!. New pharmaceutical building block could accelerate drug development. [Link]

  • Pharmaffiliates. tert-Butyl (4-(2-((2,2-diethoxyethyl)amino)-2-oxoacetyl)thiazol-2-yl)carbamate. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • PubChem - NIH. Tert-butyl 2-hydroxyacetate. [Link]

  • HETEROCYCLES. synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros. [Link]

  • PMC - NIH. Metabolically Stable tert-Butyl Replacement. [Link]

  • MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. [Link]

  • ResearchGate. (PDF) PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. [Link]

  • ACS Publications. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. [Link]

  • MDPI. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. [Link]

  • ResearchGate. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

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Application Notes & Protocols: Leveraging Tert-butyl 2-amino-2-oxoacetate in Advanced Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fragment Condensation in Peptide Synthesis

The synthesis of long or complex peptides represents a significant challenge in medicinal chemistry and drug development. While stepwise solid-phase peptide synthesis (SPPS) is a robust and widely adopted technique, its efficiency can decrease with increasing peptide length due to cumulative yield losses and the potential for aggregation.[1][2] Fragment condensation, a hybrid strategy where shorter, protected peptide fragments are synthesized on a solid support and then coupled in solution or on the resin, offers a powerful alternative to overcome these limitations.[2][3][4] This approach can lead to higher overall yields and purity for complex targets.[5] The success of fragment condensation hinges on the efficient and low-racemization coupling of the peptide fragments. This is where the choice of coupling agent and strategy becomes paramount.

This guide explores the application of tert-butyl 2-amino-2-oxoacetate as a key reagent in modern fragment condensation protocols. We will delve into the mechanistic rationale for its use, provide detailed experimental procedures, and discuss its potential advantages in the synthesis of complex peptide entities.

The Role and Mechanism of this compound in Amide Bond Formation

This compound, also known as tert-butyl glyoxylate oxime, is a versatile reagent in organic synthesis.[6][7] In the context of fragment condensation, it serves as a precursor to a highly reactive acylating agent. The underlying principle of its application in amide bond formation involves the activation of a carboxylic acid group of one peptide fragment to facilitate its reaction with the N-terminal amine of another.

The reaction is believed to proceed through the formation of a highly reactive O-acylisourea intermediate when combined with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the second peptide fragment, leading to the formation of the desired peptide bond. The tert-butyl group offers steric hindrance that can influence the reaction rate and selectivity, while also being readily cleavable under acidic conditions commonly used in the final deprotection steps of peptide synthesis.[8][9]

Mechanism_of_Action Peptide1_COOH Peptide Fragment 1 (C-terminal COOH) Activated_Intermediate Activated Ester Intermediate Peptide1_COOH->Activated_Intermediate Activation TBAO Tert-butyl 2-amino-2-oxoacetate TBAO->Activated_Intermediate Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->Activated_Intermediate Coupled_Peptide Coupled Peptide Activated_Intermediate->Coupled_Peptide Coupling Byproduct Urea Byproduct Activated_Intermediate->Byproduct Peptide2_NH2 Peptide Fragment 2 (N-terminal NH2) Peptide2_NH2->Coupled_Peptide

Figure 1: Proposed mechanism for peptide fragment condensation using this compound.

Advantages of Employing this compound in Fragment Condensation

The use of this compound in fragment condensation strategies presents several potential advantages for the synthetic chemist:

  • High Reactivity: The formation of a highly activated ester intermediate can drive the coupling reaction to completion, which is particularly beneficial when coupling larger, sterically hindered peptide fragments.

  • Reduced Racemization: The reaction conditions can be optimized to minimize racemization at the C-terminal amino acid of the activated fragment, a critical factor in maintaining the stereochemical integrity of the final peptide.

  • Favorable Solubility: The tert-butyl group can enhance the solubility of the activated intermediate in organic solvents commonly used for peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).

  • Compatibility with Standard Protecting Group Strategies: This reagent is compatible with both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies, allowing for flexible integration into existing workflows.[1][8][9]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a solution-phase fragment condensation reaction. Researchers should optimize these conditions based on the specific properties of the peptide fragments being coupled.

Protocol 1: Preparation of Protected Peptide Fragments
  • Synthesis: Synthesize the desired peptide fragments using standard solid-phase peptide synthesis (SPPS) protocols, employing either Fmoc/tBu or Boc/Bzl protection strategies.[1][8][9]

  • Cleavage from Resin: For the C-terminal fragment, cleave the peptide from the resin while keeping the side-chain protecting groups intact. For a 2-chlorotrityl chloride resin, this can be achieved with a mild acid treatment (e.g., 1-5% TFA in DCM).

  • Purification: Purify the protected peptide fragments using flash chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity before the condensation step.

  • Characterization: Confirm the identity and purity of the fragments by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Solution-Phase Fragment Condensation
  • Reagent Preparation:

    • Dissolve the N-terminally protected, C-terminally free peptide fragment (Fragment 1) in anhydrous DCM or DMF to a concentration of 0.1 M.

    • In a separate flask, dissolve 1.1 equivalents of this compound and 1.1 equivalents of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) in anhydrous DCM or DMF.

    • Prepare a 0.5 M solution of N,N'-diisopropylcarbodiimide (DIC) in anhydrous DCM.

    • Dissolve the C-terminally protected, N-terminally free peptide fragment (Fragment 2) in anhydrous DCM or DMF to a concentration of 0.1 M. Add 1.2 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIEA) to neutralize any trifluoroacetate salts.

  • Activation of Fragment 1:

    • Cool the solution of Fragment 1, this compound, and the coupling additive to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add 1.1 equivalents of the DIC solution to the cooled mixture with gentle stirring.

    • Allow the activation reaction to proceed for 15-30 minutes at 0 °C.

  • Coupling Reaction:

    • Slowly add the solution of Fragment 2 and DIEA to the activated Fragment 1 mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by analytical HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in a suitable solvent and purify by flash chromatography or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the fully protected coupled peptide by MS and analytical HPLC.

Experimental_Workflow Start Start Prep_Frag1 Prepare Protected Fragment 1 (C-terminal COOH) Start->Prep_Frag1 Prep_Frag2 Prepare Protected Fragment 2 (N-terminal NH2) Start->Prep_Frag2 Activation Activate Fragment 1 with This compound + DIC/Additive Prep_Frag1->Activation Coupling Couple Activated Fragment 1 with Fragment 2 Prep_Frag2->Coupling Activation->Coupling Purification Work-up and Purify Coupled Peptide Coupling->Purification Characterization Characterize Final Product (HPLC, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for solution-phase fragment condensation.

Data Presentation: Representative Reaction Parameters

ParameterValue/ConditionRationale
Solvent Anhydrous DCM or DMFGood solubility for protected peptides and reagents.
Temperature 0 °C to Room Temp.Initial cooling minimizes side reactions and racemization during activation.
Equivalents (Fragment 1) 1.0Limiting reagent.
Equivalents (Fragment 2) 1.0 - 1.2A slight excess can drive the reaction to completion.
Equivalents (TBAO) 1.1Ensures efficient activation of the carboxylic acid.
Equivalents (DIC) 1.1Stoichiometric amount for carbodiimide activation.
Equivalents (Additive) 1.1Suppresses racemization and improves coupling efficiency.
Base (for Fragment 2) DIEA (1.2 eq.)Neutralizes TFA salts without acting as a nucleophile.
Reaction Time 4 - 24 hoursDependent on the steric hindrance of the fragments.

Concluding Remarks and Future Perspectives

This compound represents a promising reagent for facilitating challenging fragment condensations in peptide synthesis. Its ability to generate a highly reactive intermediate under conditions that can be optimized to minimize racemization makes it a valuable tool for the construction of complex, high-purity peptides. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. Further investigation into the optimization of reaction conditions for a wider range of peptide fragments will continue to expand the applicability of this methodology in the fields of chemical biology and drug discovery.

References

  • (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • The Role of Solid-Phase Fragment Condensation (SPFC) in Peptide Synthesis. Thieme E-Books & E-Journals.
  • tert-butyl 2-amino-2-oxoacet
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • (2025). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Neuland Labs.
  • (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • tert-butyl 2-amino-2-oxoacet
  • (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science.
  • Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applic
  • Method for preparing tert-butyl n-((1r,2s,5s).
  • Solid-phase peptide synthesis objectives. UGC MOOCs.
  • (1995). Peptide Synthesis via Fragment Condensation.
  • (1994).
  • Successful synthesis of a glial-specific blood-brain barrier shuttle peptide following a fragment condensation approach on a solid-phase resin. PMC - NIH.
  • (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • tert-butyl 2-amino-2-oxoacet
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
  • Amide Bond Activation of Biological Molecules. PMC - NIH.
  • Overview of Peptide Synthesis. ChemPep.
  • (1987). Synthesis of thymosin alpha 1 by fragment condensation using tert.-butyl side chain protection. PubMed.
  • Chemoselective amide bond formation
  • Protease-catalyzed fragment condensation via substrate mimetic strategy: a useful combination of solid-phase peptide synthesis with enzym
  • (2025). Evolution of amide bond formation.
  • (2025). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?.
  • (2022).
  • (2022).
  • Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
  • Synthesis of peptide t-20 using peptide intermediate fragments.

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Large-Scale Synthesis of Tert-butyl 2-amino-2-oxoacetate: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Tert-butyl 2-amino-2-oxoacetate, also known as tert-butyl oxamate, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a primary amide and a sterically hindered tert-butyl ester makes it a versatile intermediate for the introduction of an α-ketoamide moiety, a common feature in various bioactive molecules. This guide provides a comprehensive overview of a robust and scalable protocol for the synthesis of this compound, focusing on the underlying chemical principles, practical execution, and critical safety considerations necessary for large-scale production. The protocol detailed herein is designed to be a self-validating system, emphasizing in-process controls and analytical checkpoints to ensure a high-quality final product.

Core Synthesis Strategy: Ammonolysis of Di-tert-butyl Oxalate

The most industrially viable and scalable approach for the synthesis of this compound is the selective mono-ammonolysis of di-tert-butyl oxalate. This strategy is predicated on the differential reactivity of the two ester groups in the starting material. The initial attack of ammonia on one of the carbonyl carbons is a statistically favored process. Once the first amide bond is formed, the electron-donating character of the resulting amino group deactivates the second carbonyl group towards further nucleophilic attack, thus favoring the formation of the desired mono-amide product over the diamide byproduct.

This selective reaction is crucial for achieving high yields and simplifying the purification process on a large scale. The choice of di-tert-butyl oxalate as the starting material is strategic; the bulky tert-butyl groups provide steric hindrance that can further modulate the reactivity and influence the product distribution.

Visualization of the Synthetic Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Di-tert-butyl Oxalate Di-tert-butyl Oxalate Ammonolysis Ammonolysis Di-tert-butyl Oxalate->Ammonolysis Ammonia Solution Ammonia Solution Ammonia Solution->Ammonolysis Solvent Removal Solvent Removal Ammonolysis->Solvent Removal Crystallization Crystallization Solvent Removal->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying This compound This compound Filtration & Drying->this compound

Caption: Overall workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated production area with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberQuantityMolar Eq.Notes
Di-tert-butyl oxalate691-64-51.5 kg1.0Purity ≥98%
Ammonia solution (28-30% in water)1336-21-61.2 L~1.5ACS grade or higher
Isopropanol67-63-05 L-For reaction solvent
Toluene108-88-33 L-For crystallization
Anhydrous Sodium Sulfate7757-82-6200 g-For drying
Equipment
  • 10 L glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel (2 L).

  • Heating/cooling mantle for the reactor.

  • Rotary evaporator with a suitable sized flask (5 L).

  • Large Buchner funnel and filter flask.

  • Vacuum oven.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemically resistant gloves (nitrile or neoprene), and a lab coat. A respirator with an ammonia cartridge may be necessary depending on the ventilation.

Step-by-Step Procedure
  • Reaction Setup:

    • Set up the 10 L reactor and ensure it is clean and dry.

    • Charge the reactor with di-tert-butyl oxalate (1.5 kg) and isopropanol (5 L).

    • Begin stirring the mixture to dissolve the di-tert-butyl oxalate. Gentle warming to 30-35 °C can aid dissolution.

  • Ammonolysis Reaction:

    • Once the di-tert-butyl oxalate is fully dissolved, cool the solution to 10-15 °C using a cooling bath.

    • Slowly add the ammonia solution (1.2 L) to the reactor via the addition funnel over a period of 1-2 hours. The addition is exothermic, and the temperature should be carefully monitored and maintained below 25 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • In-Process Control (IPC):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC: Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to check for the consumption of the starting material.

    • HPLC: A reverse-phase C18 column with a water/acetonitrile gradient can be used for more quantitative monitoring.

  • Work-up and Solvent Removal:

    • Once the reaction is deemed complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the isopropanol and excess ammonia. The bath temperature should be kept below 40 °C to prevent product degradation.

  • Extraction and Drying:

    • To the resulting residue, add 2 L of ethyl acetate and 1 L of water.

    • Stir the mixture vigorously for 10 minutes.

    • Separate the organic layer.

    • Wash the organic layer with 1 L of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (200 g), stir for 30 minutes, and then filter.

  • Crystallization and Purification:

    • Concentrate the dried organic layer under reduced pressure to obtain a crude solid or a thick oil.

    • Add toluene (3 L) to the crude product and heat the mixture to 60-70 °C with stirring until all the solid dissolves.

    • Slowly cool the solution to room temperature, and then further cool to 0-5 °C in an ice bath for at least 2 hours to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold toluene (2 x 200 mL).

  • Drying:

    • Dry the purified this compound in a vacuum oven at 35-40 °C until a constant weight is achieved.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: ≥98% (as determined by HPLC and NMR)

  • Appearance: White to off-white crystalline solid.

Scientific Integrity and Logic: The "Why" Behind the Protocol

  • Choice of Solvent: Isopropanol is a good choice as a reaction solvent because it is polar enough to dissolve the starting material and is miscible with the aqueous ammonia solution, creating a homogeneous reaction environment. Its boiling point also allows for easy removal under reduced pressure.

  • Temperature Control: The initial cooling and slow addition of ammonia are critical for managing the exothermicity of the reaction.[1] Maintaining a low temperature minimizes the formation of the diamide byproduct and prevents potential side reactions.

  • Work-up Strategy: The aqueous work-up is designed to remove any unreacted ammonia and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Crystallization: Toluene is an excellent solvent for recrystallization in this case. The product has good solubility in hot toluene and poor solubility in cold toluene, which allows for high recovery of the purified crystalline product.

Safety and Handling

  • Di-tert-butyl oxalate: This compound is an irritant to the eyes and skin.[2][3] Appropriate PPE, including safety goggles and gloves, must be worn. Avoid inhalation of dust.[4]

  • Ammonia Solution: Concentrated ammonia is corrosive and can cause severe skin burns and eye damage.[5][6] The vapors are irritating to the respiratory system. All handling should be performed in a well-ventilated fume hood.[1][7]

  • Solvents: Isopropanol and toluene are flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.

Analytical Characterization

The purity and identity of the final product should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reaction.Extend the reaction time and monitor by IPC. Ensure the quality of the ammonia solution.
Product loss during work-up.Be careful during the extraction and filtration steps. Ensure the crystallization process is allowed to proceed to completion at low temperature.
Product is an oil, not a solidPresence of impurities.Re-purify by column chromatography or a second recrystallization with a different solvent system.
Residual solvent.Ensure the product is thoroughly dried under vacuum.
High levels of diamide byproductReaction temperature was too high.Maintain strict temperature control during the ammonia addition.
Excess of ammonia was used.Use the specified stoichiometry of reagents.

Conclusion

This guide provides a detailed and scalable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable building block in high yield and purity. The emphasis on in-process controls and thorough analytical characterization ensures the reliability and reproducibility of the synthesis on a large scale.

References

  • Ammonia solution: industrial uses & safety | ECSA Chemicals. (2025, March 31). Retrieved from [Link]

  • Di-tert-butyl oxalate - ChemBK. (2024, April 10). Retrieved from [Link]

  • Ammonia Hazards: How to Ensure Safety Handling the Chemical - Free Chemistry Online. (2024, January 11). Retrieved from [Link]

  • SAFETY DATA SHEET - Chem Service. (2016, May 10). Retrieved from [Link]

  • Is there any safety comments for synthesizing under Ammonia atmosphere? - ResearchGate. (2021, April 11). Retrieved from [Link]

  • Ammonia: general information - GOV.UK. (2024, October 23). Retrieved from [Link]

  • TERT BUTYL ACETATE - ChemCentral.com. (2019, September 1). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers encountering challenges during amide bond formation, with a specific focus on reactions involving α-keto amide derivatives like "Tert-butyl 2-amino-2-oxoacetate" and related structures. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern both success and failure in these critical reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the complex issues you may face at the bench.

Introduction: The Unique Challenges of α-Keto Amide Coupling

Coupling reactions involving α-keto amides or acids present a unique set of challenges. The electron-withdrawing nature of the adjacent carbonyl group can significantly influence the reactivity of the molecule, often increasing the propensity for common side reactions. This guide will dissect the most prevalent issues—Epimerization, Diketopiperazine Formation, and Coupling Reagent-Related Byproducts—providing not just solutions, but a foundational understanding of their mechanisms.

Before proceeding, it is crucial to clarify the structure of the primary reagent. "this compound," also known as tert-butyl oxamate, has the structure H₂N-C(=O)-C(=O)-O-tBu. This molecule is a stable ester and does not possess a free carboxylic acid required for a standard amide coupling reaction where it would be the "acid component." It is more likely that you are working with:

  • 2-Amino-2-oxoacetic acid (Oxamic Acid) , which has a free carboxyl group.

  • An N-protected 2-amino-2-oxoacetic acid , where the amide nitrogen is protected (e.g., with Boc or Cbz), allowing the carboxyl group to be coupled.

  • Using This compound as the amine component , which is highly unlikely due to the low nucleophilicity of the amide nitrogen.

This guide will assume you are coupling a chiral α-amino acid derivative, paying special attention to the issues pertinent to α-keto functionality.

FAQ 1: Epimerization - The Silent Yield Killer

Question: I'm observing diastereomeric impurities in my final product after coupling my α-amino acid derivative. What is causing this loss of stereochemical integrity, and how can I prevent it?

Answer: This is a classic case of epimerization (or racemization), one of the most insidious side reactions in peptide and amide synthesis.[1][2] The loss of stereochemical purity occurs at the α-carbon of the activated carboxylic acid.

The Mechanism: Why Does Epimerization Happen?

Epimerization in amide coupling typically proceeds through one of two pathways, both of which are base-catalyzed:

  • Oxazolone Formation (Most Common): The activated carboxylic acid (e.g., as an O-acylisourea intermediate or active ester) can undergo an intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and is readily abstracted by a base. The resulting achiral enolate can be re-protonated from either face, leading to a mixture of L- and D-isomers.[2]

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated carboxylic acid, forming an enolate, which then leads to racemization upon reprotonation.[2] This is a particular risk with α-keto acids, as the α-proton is inherently more acidic.

Diagram: Mechanism of Epimerization via Oxazolone Formation

G cluster_activation Activation cluster_cyclization Cyclization (Base-Catalyzed) cluster_racemization Racemization cluster_coupling Coupling Activated_Acid Activated Amino Acid (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Acid->Oxazolone - H⁺ Desired_Product Desired Product Activated_Acid->Desired_Product + Amine (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate Base - H⁺ Racemic_Oxazolone Racemized Oxazolone Enolate->Racemic_Oxazolone + H⁺ Epimerized_Product Epimerized Product Racemic_Oxazolone->Epimerized_Product + Amine

Caption: Epimerization pathway via oxazolone intermediate.

Troubleshooting & Prevention Strategies
StrategyRationale & CausalityRecommended Action
Choice of Coupling Reagent Onium salts (HATU, HBTU) and phosphonium salts (PyBOP) are generally superior to carbodiimides alone as they proceed through active esters that are often less prone to racemization than the O-acylisourea intermediate.[3]Use HATU, HCTU, or PyBOP. If using a carbodiimide like EDC or DIC, it is essential to use an additive.
Use of Additives Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl Cyano(hydroxyimino)acetate (OxymaPure) react with the highly reactive O-acylisourea intermediate to form a more stable, less racemization-prone active ester.[1][4] OxymaPure is often preferred due to its non-explosive nature.Always add 1.0-1.2 equivalents of HOBt or OxymaPure when using carbodiimides.
Base Selection The strength and steric hindrance of the base are critical. Strong, non-hindered bases can accelerate oxazolone formation and proton abstraction.Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). For extremely sensitive substrates, a weaker base like N-Methylmorpholine (NMM) or sym-Collidine is recommended.[1]
Temperature Control Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the rate of epimerization compared to the rate of coupling.Perform the coupling reaction at 0 °C. Allow the reaction to warm slowly to room temperature only if necessary.
Minimize Pre-activation Time The longer the activated carboxylic acid exists before the amine is introduced, the more time it has to epimerize.Add the amine to the reaction mixture as soon as possible after the activating agents have been added to the carboxylic acid. Avoid lengthy "pre-activation" steps.

FAQ 2: Diketopiperazine (DKP) Formation

Question: My yield is very low, and I'm isolating a cyclic dipeptide. What is this byproduct and how do I stop it from forming?

Answer: You are likely observing the formation of a 2,5-diketopiperazine (DKP). This side reaction is a major issue, particularly in solid-phase peptide synthesis (SPPS), and occurs when a dipeptide ester cyclizes, cleaving itself from the resin or forming from a dipeptide ester in solution.[5][6]

The Mechanism: An Intramolecular Attack

DKP formation is an intramolecular aminolysis reaction. After coupling the first two amino acids, if the N-terminal protecting group of the second amino acid is removed, the newly freed amino group can attack the ester carbonyl of the first amino acid, forming a stable six-membered ring.[6] This is especially prevalent with sequences containing Proline or Glycine.[5]

Diagram: Mechanism of Diketopiperazine (DKP) Formation

G Dipeptide_Ester Dipeptide Ester (N-terminus deprotected) Transition_State Intramolecular Nucleophilic Attack Dipeptide_Ester->Transition_State DKP 2,5-Diketopiperazine (Stable 6-membered ring) Transition_State->DKP Leaving_Group Leaving Group (e.g., Resin, -OR) Transition_State->Leaving_Group Cleavage

Caption: Intramolecular cyclization leading to DKP formation.

Troubleshooting & Prevention Strategies
StrategyRationale & CausalityRecommended Action
Use of Hindered Resins (SPPS) Resins with bulky linkers, like 2-Chlorotrityl chloride (2-CTC) resin, sterically hinder the dipeptide from adopting the necessary conformation for cyclization.[7]For SPPS, synthesize the peptide on a 2-CTC resin.
Couple Dipeptides Instead of adding amino acids one by one, couple a pre-formed, N-protected dipeptide. This bypasses the vulnerable dipeptide ester stage on the resin.[5]Synthesize the first two amino acids as a dipeptide in solution, protect the N-terminus, and then couple this unit in the main synthesis.
Modify Deprotection/Coupling The base used for N-terminal deprotection (e.g., piperidine for Fmoc) can catalyze DKP formation. Minimizing exposure time is key.[5][6]Use a milder deprotection cocktail (e.g., 2% DBU/5% piperazine in NMP instead of 20% piperidine in DMF).[6] Immediately follow deprotection with the next coupling step.
In Situ Acylation Perform the N-terminal deprotection in the presence of the activated amino acid for the next coupling step. This "traps" the free amine before it can cyclize.[8]This is an advanced technique but can be highly effective. It involves simultaneous deprotection and coupling.

FAQ 3: Coupling Reagent-Related Side Reactions

Question: I'm seeing byproducts with masses that don't correspond to my desired product or DKP. Could my coupling reagent be the problem?

Answer: Absolutely. The coupling reagents themselves, while essential, can be a source of significant byproducts if not used correctly. The two most common culprits are N-acylurea formation from carbodiimides and guanidinylation from onium salts.

A. N-Acylurea Formation (Carbodiimides)

When using a carbodiimide (e.g., DCC, EDC, DIC), the carboxylic acid is activated to a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine. However, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable, unreactive N-acylurea.[4][9][10] This side reaction consumes your activated acid, reduces yield, and the byproduct can be difficult to remove.

Diagram: N-Acylurea Side Reaction Pathway

G Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea Activation Carbodiimide Carbodiimide (e.g., DIC, EDC) Carbodiimide->O_Acylisourea Activation Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine (Desired) N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) Amine Amine

Caption: Competing pathways for the O-acylisourea intermediate.

Prevention:

  • Use an Additive: As with preventing epimerization, using HOBt or OxymaPure is the most effective solution. These additives rapidly convert the O-acylisourea to an active ester, which cannot rearrange to an N-acylurea.[4]

  • Solvent Choice: The rearrangement is more prevalent in polar aprotic solvents like DMF. Using less polar solvents like Dichloromethane (DCM) can minimize this side reaction.[9]

B. Guanidinylation (Onium Salts)

Onium salt reagents like HATU and HBTU are themselves guanidinium salts. If an excess of the coupling reagent is used, or if the amine component is highly nucleophilic and the carboxylic acid is slow to activate, the amine can directly attack the onium salt.[11][12][13] This forms a stable guanidinium cap on your amine, preventing it from participating in the desired amide bond formation and terminating the reaction.

Prevention:

  • Stoichiometry is Key: Use a slight excess of the carboxylic acid relative to the amine, and avoid a large excess of the coupling reagent. A ratio of Acid/Amine/HATU/Base of 1.2 / 1.0 / 1.15 / 2.0 is a good starting point.

  • Order of Addition: Add the coupling reagent to the carboxylic acid and base first to allow for activation before introducing the amine. This minimizes the chance for the free amine to react directly with the coupling agent.[14]

  • Monitor the Reaction: The reaction mixture for HATU/HBTU couplings is typically yellow and should become colorless as the reaction proceeds. A persistent yellow color can indicate the presence of unreacted coupling reagent and potential side reactions.[11]

Experimental Protocols

Protocol 1: Optimized Coupling to Minimize Epimerization and N-Acylurea Formation

This protocol uses a carbodiimide with an additive, which is a cost-effective and robust method.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the solution. Stir at 0 °C for 5-10 minutes.

  • Coupling: Add a solution of the amine (1.05 eq) and DIPEA (1.5 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Filter off the diisopropylurea byproduct. Proceed with a standard aqueous workup.

Protocol 2: High-Activity Coupling for Hindered Substrates using HATU

This protocol is recommended for difficult couplings where speed is essential to avoid side reactions.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. A color change to yellow should be observed.

  • Activation: Stir the mixture for 1-2 minutes at room temperature. Do not wait longer.

  • Coupling: Add the amine component (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS. The reaction is often complete in under 60 minutes.

  • Workup: Dilute the reaction with ethyl acetate and perform a standard aqueous workup to remove DMF and excess reagents.

References

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Zhang, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Source not further specified].
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Tala, S., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2005). Synthesis of Peptides and Peptidomimetics.
  • Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Zhu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Gong, X., et al. (2022).
  • G. L. Stahl, et al. (1978). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Gestí, S., et al. (2021). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents. Retrieved from [Link]

  • Vrutika, S., et al. (2019). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • Ware, A. C., et al. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reddy, T. R., et al. (2022). Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides. Organic Letters. Retrieved from [Link]

  • Fortea-Pérez, F. R., et al. (2013). Bis(N-substituted oxamate)palladate(II) complexes as effective catalysts for the sustainable Heck carbon-carbon coupling reactions in n-Bu4NBr as solvent. Dalton Transactions.
  • Parson, Z., et al. (2019). Oxamate is an alternative substrate for pyruvate carboxylase from Rhizobium etli. Journal of Biological Chemistry. Retrieved from [Link]

  • Miller, S. J., et al. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters. Retrieved from [Link]

  • J. D. Goodpaster, et al. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • A. F. Abdel-Magid, et al. (2021). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]

  • Scott, J. D., et al. (2017). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Li, J., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Retrieved from [Link]

  • V. K. Aggarwal, et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • Semantic Scholar. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Retrieved from [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

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Technical Support Center: Chiral Integrity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your peptides. Our focus is to provide you with the rationale behind experimental choices, ensuring your success in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding racemization and the role of specific reagents in peptide synthesis.

Q1: Can "Tert-butyl 2-amino-2-oxoacetate" be used to prevent racemization during peptide coupling?

Currently, there is no widely available scientific literature or application data that supports the use of "this compound" as a direct additive to prevent racemization in standard peptide synthesis protocols. Its chemical structure suggests it is a derivative of glyoxylic acid, and it is more likely to be a building block or a starting material for other reagents rather than a racemization suppressant.

The "tert-butyl" component is commonly associated with tert-butyloxycarbonyl (Boc) protecting groups or tert-butyl esters used for side-chain protection of acidic amino acids like aspartic acid and glutamic acid in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] These protecting groups are crucial for preventing side reactions but do not directly act as anti-racemization additives during the coupling step. The formation of tert-butyl cations during the deprotection of these groups can lead to side reactions, which are typically managed by using scavengers.[1][4]

For effective racemization suppression, it is recommended to use well-established additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5]

Q2: What is the primary mechanism of racemization during peptide synthesis?

Racemization in peptide synthesis predominantly occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This happens when the carboxyl group of an N-protected amino acid is activated for coupling. The activated carboxyl group can be attacked by the oxygen of the preceding amide bond, leading to the formation of the oxazolone ring. The α-proton of this intermediate is acidic and can be readily abstracted by a base, resulting in a planar, achiral enolate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of L- and D-enantiomers, thus causing racemization.[4][5]

Q3: How do urethane-based protecting groups like Boc and Fmoc help in minimizing racemization?

Urethane-based protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are instrumental in minimizing racemization.[5][6] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl of the urethane group. This electronic effect makes the nitrogen less nucleophilic and less likely to participate in the formation of the 5(4H)-oxazolone intermediate, which is the primary pathway for racemization.[5] In contrast, acyl-type protecting groups (e.g., acetyl) do not have this delocalization, making them more prone to oxazolone formation and subsequent racemization.

Q4: Which amino acids are most susceptible to racemization?

Histidine and cysteine are particularly prone to racemization during peptide synthesis.[4] The side chains of these amino acids can directly influence the rate of oxazolone formation or provide alternative pathways for racemization. Protecting the imidazole nitrogen of histidine, for instance, can significantly reduce its tendency to racemize.[4]

Troubleshooting Guide: Preventing Racemization

This guide provides actionable steps and explanations to troubleshoot and prevent racemization in your peptide synthesis experiments.

Issue 1: Significant Racemization Detected in the Final Peptide

Root Cause Analysis:

  • Inappropriate Coupling Reagents: The choice of coupling reagent is critical. Highly reactive carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) when used alone can lead to high levels of racemization.

  • Excessive Base: The presence of excess tertiary amines, such as diisopropylethylamine (DIPEA), can accelerate the abstraction of the α-proton from the oxazolone intermediate, promoting racemization.

  • Prolonged Activation Time: Allowing the activated amino acid to sit for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and racemization.

  • High Temperatures: Elevated temperatures can increase the rate of both coupling and racemization.

Solutions & Protocols:

1. Selection of Coupling Reagents and Additives:

  • Recommendation: Always use a coupling reagent in conjunction with a racemization-suppressing additive.

  • Protocol:

    • Dissolve the N-protected amino acid (1.0 eq) and the additive (e.g., HOBt or HOAt, 1.0 eq) in an appropriate solvent (e.g., DMF or NMP).

    • Add the coupling reagent (e.g., DIC, 1.0 eq) to the solution and allow it to pre-activate for a short period (1-5 minutes).

    • Add the resulting mixture to the resin-bound amine.

  • Causality: Additives like HOBt and HOAt react with the activated amino acid to form an active ester. This ester is more reactive towards the desired amine nucleophile than towards intramolecular cyclization to form the oxazolone, thus kinetically favoring the peptide bond formation pathway and minimizing racemization.[4][5]

Comparison of Common Coupling Reagents:

Coupling ReagentAdditiveRacemization Potential (without additive)Racemization Potential (with additive)
DCC/DICNoneHighLow
HBTU/HATUInternal (HOBt/HOAt)LowVery Low
PyBOPHOBtModerateLow

2. Stoichiometry of Base:

  • Recommendation: Use the minimum amount of base necessary to neutralize the protonated amine and facilitate the reaction. For in-situ neutralization protocols, the base is added along with the activated amino acid.

  • Expert Tip: When coupling to a resin-bound amine hydrochloride, use 1 equivalent of a non-nucleophilic base like DIPEA. For Fmoc-SPPS, the free amine is generated during the piperidine deprotection step, and ideally, no additional base is needed during coupling if using uronium/phosphonium-based reagents.

3. Temperature Control:

  • Recommendation: Perform the activation and coupling steps at 0°C, especially for amino acids prone to racemization.

  • Causality: Lowering the temperature slows down the rate of oxazolone formation more significantly than the rate of the desired peptide bond formation, thereby improving the stereochemical purity of the product.

Issue 2: Racemization during Fragment Condensation

Root Cause Analysis:

Peptide fragments are highly susceptible to racemization when their C-terminal amino acid is activated for coupling to another fragment.

Solutions & Protocols:

  • C-terminal Glycine or Proline: If possible, design your fragments to have a C-terminal glycine (which is achiral) or proline. Proline is a secondary amine and is sterically hindered, which disfavors the formation of the oxazolone intermediate.

  • Coupling Reagents for Fragment Condensation: Utilize coupling reagents known for low racemization in segment condensation, such as those that form active esters with low racemization potential. Copper (II) chloride with HOBt has been reported to be effective in suppressing racemization during solution-phase segment coupling.[4]

Visualizing the Mechanism of Racemization

The following diagram illustrates the key steps in the oxazolone-mediated racemization pathway.

racemization_mechanism cluster_L_amino_acid L-Amino Acid Pathway cluster_racemization Racemization L_AA N-Protected L-Amino Acid Activated_L Activated L-Amino Acid L_AA->Activated_L Activation (e.g., DCC) Oxazolone 5(4H)-Oxazolone (Chiral Center Lost Temporarily) Activated_L->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base-catalyzed Proton Abstraction L_Product L-Peptide Enolate->L_Product Protonation D_Product D-Peptide (Racemized) Enolate->D_Product Protonation

Caption: Oxazolone-mediated racemization pathway.

Experimental Workflow: Assessing Enantiomeric Purity

To ensure the chiral integrity of your synthetic peptide, it is crucial to determine its enantiomeric purity.

Protocol: Chiral HPLC Analysis

  • Peptide Hydrolysis:

    • Completely hydrolyze a small sample of the purified peptide into its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization:

    • Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This creates diastereomers that can be separated on a standard reverse-phase HPLC column.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC. The L- and D-amino acid derivatives will have different retention times, allowing for their quantification.

  • Data Interpretation:

    • Calculate the percentage of each D-amino acid to determine the extent of racemization for each residue in the peptide sequence.

Caption: Workflow for determining enantiomeric purity.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Semantic Scholar. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 2-amino-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to deliver reliable and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: After the reaction and work-up, you isolate a significantly lower amount of the desired product than expected, or none at all.

Potential Causes & Solutions:

  • Inefficient Amidation: The reaction between the tert-butyl ester starting material and the ammonia source is the crucial bond-forming step. Incomplete reaction is a common culprit for low yields.

    • Solution 1: Optimize Ammonia Source and Delivery. Gaseous ammonia can be challenging to handle and quantify. Consider using a solution of ammonia in an organic solvent like methanol or dioxane for better control over stoichiometry. Alternatively, ammonium hydroxide can be used, but be mindful of the presence of water, which can lead to hydrolysis of the ester.

    • Solution 2: Increase Reaction Time and/or Temperature. Amidation reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. Gentle heating (e.g., to 40-50 °C) can also accelerate the reaction, but be cautious of potential side reactions.

    • Solution 3: Ensure Anhydrous Conditions (if applicable). If using a non-aqueous ammonia source, ensure all glassware is oven-dried and reagents are anhydrous. Moisture can hydrolyze the starting ester or the desired product.

  • Hydrolysis of the Tert-butyl Ester: The tert-butyl ester group is sensitive to acidic conditions and can be cleaved to isobutylene and the corresponding carboxylic acid.

    • Solution 1: Maintain a Basic or Neutral pH. During the reaction and work-up, avoid acidic conditions. The use of a non-acidic ammonia source is beneficial. During the work-up, use a mild base like sodium bicarbonate for any necessary neutralization steps.

    • Solution 2: Control Temperature. Higher temperatures can promote the hydrolysis of the tert-butyl ester, especially in the presence of water. Maintain the recommended reaction temperature and avoid excessive heating during solvent removal.

  • Loss of Product During Work-up: this compound has some water solubility.

    • Solution: Saturate the Aqueous Layer. When performing an extraction with an organic solvent, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product in water and improve extraction efficiency.

Problem 2: Impure Product (e.g., Discoloration, Multiple Spots on TLC)

Symptom: The isolated product is off-white, yellow, or brown, and/or TLC analysis shows multiple spots.

Potential Causes & Solutions:

  • Presence of Unreacted Starting Material: If the reaction did not go to completion, the starting tert-butyl ester will be a major impurity.

    • Solution: Optimize Reaction Conditions. Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion.

    • Solution: Purification. Flash column chromatography is an effective method for separating the more non-polar starting material from the more polar product.

  • Formation of Side Products:

    • Dimerization/Polymerization: Under certain conditions, side reactions can lead to the formation of oligomeric byproducts.

      • Solution: Control Stoichiometry and Temperature. Use a slight excess of the ammonia source to ensure the complete conversion of the starting material and minimize self-condensation. Avoid excessive heating.

    • Hydrolysis Product: The presence of oxamic acid (the hydrolysis product) is a common impurity if the reaction or work-up conditions were too harsh.

      • Solution: Mild Work-up. Use gentle extraction and washing procedures. An acidic wash (e.g., with dilute HCl) can be used to remove basic impurities, but care must be taken to avoid hydrolysis of the desired product[1]. The ammonium salt of the amine impurity can then be washed away with water.

  • Residual Base or Salts: Triethylamine or other bases used to scavenge acid can be difficult to remove completely.

    • Solution: Aqueous Washes. Wash the organic layer with water and brine to remove water-soluble bases and salts. A very dilute acid wash can also be effective, but with the caveat of potential product hydrolysis.

Problem 3: Difficulty in Product Isolation/Purification

Symptom: The product is difficult to crystallize, or it remains an oil. Column chromatography results in smearing or poor separation.

Potential Causes & Solutions:

  • Product is an Oil at Room Temperature: this compound is a low-melting solid or a thick oil at room temperature.

    • Solution: Recrystallization from a Suitable Solvent System. If the product is an oil due to minor impurities, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate, dichloromethane) and then adding a non-polar solvent (e.g., hexanes, pentane) until turbidity is observed. Cool the mixture slowly to promote crystal growth.

    • Solution: High Vacuum Drying. For stubborn oils, prolonged drying under high vacuum can help remove residual solvents that may be preventing solidification.

  • Issues with Column Chromatography:

    • Solution 1: Optimize the Eluent System. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be necessary to achieve good separation.

    • Solution 2: Deactivate Silica Gel. Amines can interact strongly with acidic silica gel, leading to tailing. Pre-treating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) can mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing this compound?

A common and effective method involves the reaction of a suitable tert-butyl oxalyl precursor with an ammonia source. For example, reacting di-tert-butyl oxalate with ammonia in a suitable solvent like ethanol can yield the desired product. Another approach is the reaction of tert-butyl oxalyl chloride with ammonia, though this requires careful control of the reaction conditions due to the high reactivity of the acid chloride.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The product, being more polar than the starting ester, will have a lower Rf value. Staining with ninhydrin can be used to visualize the amino group of the product.

Q3: What are the ideal storage conditions for this compound?

Similar to other amino acid derivatives, it is recommended to store this compound at low temperatures (e.g., -20°C or 4°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

Q4: What are the characteristic peaks I should look for in the 1H NMR spectrum of this compound?

You should expect to see a sharp singlet at approximately 1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group. The two protons of the primary amide will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Q5: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A persistent color often indicates the presence of impurities formed through side reactions or decomposition. These are often highly conjugated or polymeric species. While purification by column chromatography is the most effective method to remove these colored impurities, you can also try washing the organic solution of your product with a sodium bisulfite solution, which can sometimes decolorize certain types of impurities. If the color persists after chromatography, a recrystallization step might be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Di-tert-butyl oxalate

  • Ammonia solution (e.g., 7N in methanol)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of di-tert-butyl oxalate (1.0 eq) in ethanol, add a solution of ammonia in methanol (1.1 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionOptimize ammonia source, increase reaction time/temperature
Product hydrolysisMaintain neutral/basic pH, control temperature
Loss during work-upUse brine during extraction
Impure Product Unreacted starting materialOptimize reaction, purify by column chromatography
Side product formationControl stoichiometry and temperature, use mild work-up
Residual base/saltsPerform aqueous washes
Isolation Issues Product is an oilAttempt recrystallization, dry under high vacuum
Poor chromatographyOptimize eluent, deactivate silica gel with triethylamine

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_tlc Check TLC of Crude Product start->check_tlc sm_present Starting Material Present? check_tlc->sm_present no_sm No Starting Material sm_present->no_sm No optimize Optimize Reaction: - Increase reaction time - Increase temperature moderately - Check ammonia source/stoichiometry sm_present->optimize Yes workup_loss Investigate Work-up Loss: - Check pH of aqueous layers - Use brine for extractions no_sm->workup_loss end Improved Yield optimize->end hydrolysis Check for Hydrolysis: - Analyze for oxamic acid byproduct - Ensure mild work-up conditions workup_loss->hydrolysis hydrolysis->end

Caption: A decision-making workflow for troubleshooting low product yield.

General Reaction Scheme

reaction_scheme start_mat Di-tert-butyl oxalate reagent Ammonia (NH3) product This compound reagent->product + byproduct Tert-butanol

Caption: A simplified representation of the synthesis reaction.

References

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Tert-butyl 2-amino-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this crucial building block in high purity. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and enhance experimental success.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My final product yield is significantly lower than expected after aqueous workup. What are the likely causes and solutions?

A1: Low yield after an aqueous workup is a common issue stemming from several potential factors. The structure of this compound, containing both a moderately polar amide and a lipophilic tert-butyl ester, gives it some solubility in both aqueous and organic phases, making efficient extraction challenging.

Probable Causes & Solutions:

  • Incorrect pH of the Aqueous Phase:

    • The Problem: The primary amine group is basic. If the aqueous phase is acidic (pH < 7), the amine will be protonated to form an ammonium salt (-NH3+), which is highly water-soluble. This will cause the product to partition into the aqueous layer, leading to significant loss.

    • The Solution: Ensure the aqueous phase is neutral or slightly basic (pH 7-8) before extraction. Use a saturated solution of sodium bicarbonate (NaHCO₃) for washing instead of plain water. This neutralizes any residual acid from the reaction (e.g., HCl or TFA salts) and ensures the amine is in its free base form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane.

  • Emulsion Formation:

    • The Problem: The presence of salts and polar functionalities can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product and making separation difficult.

    • The Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to dehydrate the interface and force the separation of layers. If the emulsion persists, filtration through a pad of Celite® can be effective.

  • Insufficient Extraction:

    • The Problem: Due to its moderate polarity, a single extraction may be insufficient to recover all the product from the aqueous layer.

    • The Solution: Perform multiple extractions (at least 3-4) with your chosen organic solvent. Combine the organic layers to maximize product recovery.

Q2: After removing the solvent, my product is a persistent, sticky oil that won't crystallize. How can I solidify it?

A2: Obtaining an oil instead of a solid is typically indicative of impurities that inhibit the formation of a crystal lattice or the presence of residual solvent.

Probable Causes & Solutions:

  • Residual Solvent:

    • The Problem: Solvents, especially high-boiling ones like DMF or DMSO, can be difficult to remove completely on a rotary evaporator.

    • The Solution: Dry the crude product under high vacuum for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable.

  • Presence of Impurities:

    • The Problem: Even small amounts of structurally similar impurities or unreacted starting materials can act as "crystallization inhibitors."

    • The Solution - Trituration: This technique involves washing the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For this compound, try triturating the oil with cold diethyl ether or a mixture of hexane and ethyl acetate. The product should precipitate as a solid, which can then be collected by filtration.

  • Inherent Product Nature:

    • The Problem: While often a solid, it's possible under certain conditions or with specific minor impurities for the product to be amorphous or a low-melting solid.

    • The Solution: If trituration fails, the next step is purification by column chromatography, which is highly effective at removing the problematic impurities.

Q3: My purified product is yellow or brown. What causes this discoloration and how can I remove it?

A3: Color in organic compounds usually points to highly conjugated impurities or degradation products.

Probable Causes & Solutions:

  • Impure Starting Materials:

    • The Problem: If the starting amine or acylating agent is colored, the impurity may carry through the reaction.

    • The Solution: Ensure the purity of your starting materials before beginning the synthesis.

  • Side Reactions/Degradation:

    • The Problem: Overheating the reaction or prolonged exposure to acidic/basic conditions can cause degradation, leading to colored byproducts.

    • The Solution:

      • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes, and then filter through Celite®. The charcoal adsorbs many colored impurities. Note that this can sometimes reduce yield.

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.

      • Column Chromatography: This is the most reliable method for removing colored impurities if other methods fail.

Q4: I'm seeing a new spot on TLC after letting my product sit on a silica gel column. What is happening?

A4: This is a classic sign of product degradation on the stationary phase. The tert-butyl ester group is notoriously sensitive to acid.

The Problem: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can catalyze the cleavage of the tert-butyl group, converting your product into the corresponding carboxylic acid (2-amino-2-oxoacetic acid, or oxamic acid) and isobutylene gas.[1] This degradation product is much more polar and will appear as a new, lower Rf spot on TLC.

Solutions:

  • Neutralize the Silica: Before preparing your column, you can slurry the silica gel in the starting eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Basic alumina is a good alternative to silica gel for acid-sensitive compounds. Perform TLC analysis on alumina plates first to develop a suitable solvent system.

  • Minimize Residence Time: Run the column as quickly as possible ("flash chromatography") to reduce the contact time between the compound and the silica. Avoid letting the column run dry or sit for extended periods with the product loaded.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from a typical synthesis? A: The impurity profile depends on the synthetic route. For a common synthesis involving the reaction of an amine with tert-butyl 2-chloro-2-oxoacetate in the presence of a base like triethylamine[2], you should look for:

  • Unreacted Starting Materials: The starting amine and tert-butyl 2-chloro-2-oxoacetate.

  • Triethylamine Hydrochloride (Et₃N·HCl): This salt is formed as a byproduct and is typically removed by aqueous washing.

  • Hydrolysis Product (Oxamic acid, tert-butyl ester): If water is present, the chloro-oxoacetate can hydrolyze.

  • Hydrolysis of Product (2-Amino-2-oxoacetic acid): As discussed, this can occur post-synthesis during purification if exposed to acid.

Q: How stable is this compound? What are the best storage conditions? A: The primary points of instability are the tert-butyl ester and the amide bond.

  • Acid Sensitivity: Highly sensitive to acidic conditions, which will cleave the tert-butyl group.[1] Avoid contact with strong acids.

  • Hydrolytic Stability: While more stable than the starting acyl chloride, the ester and amide can hydrolyze over time, especially if exposed to moisture and strong base or acid.

  • Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.[3]

Q: Which analytical techniques are best for assessing purity? A: A combination of techniques is always recommended:

  • ¹H NMR: Provides clear structural information. Look for the characteristic singlet for the tert-butyl group around 1.5 ppm and the amide protons. Integration of signals can quantify impurities if their peaks are resolved.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the mass of the parent ion and detecting trace impurities that may not be visible by NMR.

  • TLC (Thin-Layer Chromatography): A quick and essential tool for monitoring reaction progress and assessing the purity of column fractions.

Part 3: Experimental Protocols
Protocol 3.1: Standard Aqueous Workup and Extraction

This protocol is designed to remove water-soluble impurities, such as amine salts, from the crude reaction mixture.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.

  • Redissolution: Dissolve the resulting residue in a suitable organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutral/Basic Wash: Transfer the organic solution to a separatory funnel. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of organic layer). This step neutralizes any acid and ensures the product is in its non-protonated, organic-soluble form. Check the pH of the aqueous layer with litmus paper to ensure it is ≥ 7.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x volume). This helps to remove residual water and break any emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.

Protocol 3.2: Flash Column Chromatography

This protocol is for purifying the product from non-polar or more polar impurities.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give the product an Rf value of approximately 0.25-0.35. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing (Neutralized):

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). For this acid-sensitive compound, add 0.5% triethylamine to the eluent mixture to neutralize the silica.

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or DCM.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin elution using positive pressure ("flash"). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Part 4: Data & Workflow Visualization
Table 1: Common Impurities & Diagnostic Signatures
Impurity NameStructureDiagnostic ¹H NMR SignalDiagnostic Mass (M+H)⁺
Triethylamine(CH₃CH₂)₃NQuartet ~2.5 ppm, Triplet ~1.0 ppm102.1
Oxamic acidHOOC-C(=O)NH₂Broad singlet (acid proton) >10 ppm90.0
tert-Butanol(CH₃)₃COHSinglet ~1.2-1.3 ppm75.1 (M+H-H₂O)⁺
Starting AmineR-NH₂Varies based on structureVaries
Diagrams

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Protocol 3.1) start->workup tlc Analyze by TLC decision1 Is it an Oil or Solid? tlc->decision1 oil Product is an Oil decision1->oil Oil solid Product is a Solid decision1->solid Solid decision2 Main Spot Clean? impure Significant Impurities decision2->impure No clean Relatively Clean decision2->clean Yes oil->decision2 solid->decision2 chromatography Column Chromatography (Protocol 3.2) impure->chromatography triturate Triturate with Cold Ether/Hexane clean->triturate recrystallize Recrystallize clean->recrystallize workup->tlc final Pure Product triturate->final recrystallize->final chromatography->final

Caption: General purification workflow decision tree.

TroubleshootingPurity start Low Purity Detected (NMR / LC-MS) impurity_type Identify Impurity Type start->impurity_type sm Starting Materials Present impurity_type->sm Unreacted SM salt Amine Salts (e.g., Et3N.HCl) impurity_type->salt Polar/Salt degradation Degradation Product (Lower Rf on TLC) impurity_type->degradation New Polar Spot color Colored Impurities impurity_type->color Discoloration sol_sm Column Chromatography sm->sol_sm sol_salt Perform Aqueous Wash with NaHCO3 salt->sol_salt sol_degradation Use Neutralized Silica or Alumina for Column degradation->sol_degradation sol_color Charcoal Treatment or Recrystallization color->sol_color

Caption: Troubleshooting flowchart for low product purity.

References
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • How to purify p-amino tert butyl benzamide? ResearchGate. [Link]

  • Supplementary methods Synthesis of MOG Analogues. bioRxiv. [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important building block. Our focus is on providing practical, field-proven insights grounded in solid chemical principles.

I. Overview of this compound Synthesis

This compound is a valuable reagent in organic synthesis, often utilized in the construction of complex molecules in medicinal chemistry. A common and efficient method for its preparation is the mono-amidation of di-tert-butyl oxalate using an ammonia source. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and reduce yields. This guide will focus on identifying and mitigating these common issues.

II. Reaction Pathway and Byproduct Formation

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The primary reaction involves the nucleophilic attack of ammonia on one of the ester carbonyls of di-tert-butyl oxalate, followed by the elimination of tert-butanol.

Primary Reaction:

dtbo Di-tert-butyl oxalate intermediate Tetrahedral Intermediate dtbo->intermediate + NH₃ nh3 Ammonia (NH₃) product This compound intermediate->product - Tert-butanol tbuoh Tert-butanol

Caption: Primary reaction pathway for the synthesis of this compound.

However, several side reactions can occur, leading to the formation of common byproducts. Understanding the genesis of these impurities is the first step toward preventing their formation.

cluster_reaction Reaction Mixture dtbo Di-tert-butyl oxalate product This compound dtbo->product Desired Amidation unreacted_dtbo Unreacted Di-tert-butyl oxalate dtbo->unreacted_dtbo Incomplete Reaction nh3 Ammonia nh3->product Desired Amidation oxamic_acid Oxamic Acid product->oxamic_acid Hydrolysis tert_butanol Tert-butanol product->tert_butanol Hydrolysis isobutylene Isobutylene tert_butanol->isobutylene Acid-catalyzed Dehydration start Reaction Complete tlc Analyze by TLC start->tlc tlc_clean Single Spot? tlc->tlc_clean nmr Analyze by ¹H NMR nmr_clean Clean Spectrum? nmr->nmr_clean tlc_yes Proceed to NMR tlc_clean->tlc_yes Yes tlc_no Identify Byproducts tlc_clean->tlc_no No tlc_yes->nmr high_rf High Rf Spot? (Unreacted DTBO) tlc_no->high_rf low_rf Low Rf Spot? (Oxamic Acid) tlc_no->low_rf purify_dtbo Purify (Column Chromatography or Recrystallization) high_rf->purify_dtbo purify_acid Purify (Basic Wash) low_rf->purify_acid purify_dtbo->nmr purify_acid->nmr nmr_yes Product Isolated nmr_clean->nmr_yes Yes nmr_no Identify Byproducts nmr_clean->nmr_no No tbuoh_peak Peak at ~1.3 ppm? (Tert-butanol) nmr_no->tbuoh_peak remove_tbuoh Remove by High Vacuum or Azeotropic Distillation tbuoh_peak->remove_tbuoh remove_tbuoh->nmr_yes

Technical Support Center: Deprotection of Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-butyl 2-amino-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the removal of the tert-butyl protecting group from this versatile building block. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Chemistry of Deprotection and Its Challenges

The deprotection of this compound is a critical step in many synthetic pathways. The tert-butyl ester is valued for its stability under a range of conditions, yet its removal, typically under acidic conditions, is not without its complexities. The core of these challenges lies in the formation of a highly reactive tert-butyl cation intermediate. The fate of this cation dictates the side product profile of your reaction. Understanding and controlling its reactivity is paramount to achieving high yields and purity of your desired primary amide.

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face in the lab. We will delve into the mechanisms of side product formation, provide actionable troubleshooting steps, and present detailed protocols to mitigate these unwanted reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of an unexpected, non-polar byproduct in my crude reaction mixture after TFA-mediated deprotection. What is it likely to be?

This is a very common observation. The most probable culprit is tert-butyl trifluoroacetate .

  • Mechanism of Formation: During deprotection with trifluoroacetic acid (TFA), the tert-butyl ester is protonated, leading to the release of the desired carboxylic acid and a tert-butyl cation. This cation can then be trapped by the trifluoroacetate anion present in high concentration in the reaction medium.[1][2]

  • Why it's a Problem: Tert-butyl trifluoroacetate is a potent tert-butylating agent .[1] It can alkylate nucleophilic residues on your desired product or other molecules in the reaction mixture, leading to a cascade of side products and complicating purification.

  • Troubleshooting & Mitigation:

    • Use of Scavengers: The most effective way to prevent the formation of tert-butyl trifluoroacetate is to introduce a "cation scavenger" into your reaction.[3] Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the trifluoroacetate anion. Common scavengers include:

      • Thiophenol

      • Anisole

      • Cresol

      • Triethylsilane (TES)

      • Water (in small amounts, e.g., 95:5 TFA/water)[4]

    • Post-Reaction Work-up: Trifluoroacetyl esters can be labile to hydrolysis.[4] A mild aqueous basic wash (e.g., with saturated sodium bicarbonate) during work-up can help to hydrolyze any remaining tert-butyl trifluoroacetate. However, be mindful of the stability of your desired product to basic conditions.

Q2: My reaction is generating a significant amount of gas, and I'm concerned about pressure build-up. What is this gas, and is it normal?

The gas being evolved is most likely isobutylene .[5][6]

  • Mechanism of Formation: The tert-butyl cation is a high-energy intermediate. In the absence of a suitable nucleophile to trap it, it can readily undergo elimination of a proton to form the stable alkene, isobutylene.[2][6] This is a major pathway for the tert-butyl cation.

  • Is it Normal? Yes, the formation of isobutylene is a very common and expected outcome of tert-butyl group deprotection.[5][7]

  • Safety Considerations:

    • Never run a deprotection reaction in a sealed vessel. The evolution of isobutylene and, in the case of Boc-protected amines, carbon dioxide, can lead to a dangerous build-up of pressure.[6] Always ensure your reaction vessel is open to the atmosphere or equipped with a pressure-relief system.

    • Ventilation: Isobutylene is a flammable gas. Ensure your reaction is conducted in a well-ventilated fume hood.

Q3: After purification, I'm still seeing impurities with a mass corresponding to the addition of 56 Da to my product. What could be the cause?

This mass difference (56 Da) corresponds to the addition of a tert-butyl group (-C(CH3)3). This indicates that alkylation of your product or starting material by the tert-butyl cation has occurred.[8]

  • Mechanism of Alkylation: The tert-butyl cation is a strong electrophile. If your target molecule contains nucleophilic sites (e.g., electron-rich aromatic rings, thiols, or even the primary amide product itself under certain conditions), it can be susceptible to alkylation.[8]

  • Troubleshooting & Mitigation:

    • Effective Scavenging: This is the primary defense against unwanted alkylation. The scavenger will preferentially react with the tert-butyl cation, neutralizing it before it can react with your product.[3][8] The choice of scavenger can be critical and may need to be optimized for your specific substrate.

    • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of alkylation side reactions.

    • Choice of Acid: While TFA is common, other acids like HCl in dioxane can be used.[9] The reaction environment can influence the lifetime and reactivity of the tert-butyl cation.

Q4: I'm performing the deprotection in methanol, and I'm observing a new byproduct. What could it be?

When using an alcohol as a solvent, a likely side product is the corresponding alkyl tert-butyl ether .[10][11] In your case, this would be methyl tert-butyl ether (MTBE) .

  • Mechanism of Formation: The alcohol solvent can act as a nucleophile, trapping the tert-butyl cation to form an ether.[5]

  • Troubleshooting & Mitigation:

    • Solvent Choice: If this side product is problematic, consider switching to a non-nucleophilic solvent such as dichloromethane (DCM) or dioxane.[12]

    • Scavengers: Even in alcoholic solvents, the addition of a more potent scavenger can outcompete the solvent for the tert-butyl cation.

Summary of Common Side Products and Mitigation Strategies

Side ProductMechanism of FormationMitigation Strategy
tert-Butyl Trifluoroacetate Trapping of the tert-butyl cation by the TFA anion.[1]Use of scavengers (e.g., thiophenol, anisole, triethylsilane); mild basic work-up.[3][4]
Isobutylene Elimination of a proton from the tert-butyl cation.[6]This is a primary byproduct; ensure proper ventilation and do not seal the reaction vessel.[6]
Product Alkylation Electrophilic attack of the tert-butyl cation on nucleophilic sites of the product.[8]Use of effective scavengers; optimization of reaction temperature.[3][8]
Alkyl tert-Butyl Ethers Trapping of the tert-butyl cation by an alcohol solvent.[10][11]Use a non-nucleophilic solvent like DCM or dioxane.[12]
Isobutylene Oligomers Polymerization of isobutylene in certain solvents.[5][10]Use of scavengers; choose a solvent that does not promote oligomerization (e.g., avoid DCM/toluene if this is an issue).

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection with Scavengers

This protocol is a robust starting point for the deprotection of this compound, incorporating a scavenger to minimize side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Anisole

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Addition of Scavenger: Add the chosen scavenger, such as triethylsilane (1.5-2.0 eq) or anisole (1.5-2.0 eq), to the solution.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 eq) dropwise to the stirred solution. A common volumetric ratio is 1:1 of DCM to TFA.[13]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (caution: gas evolution), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Safety Precautions: Trifluoroacetic acid is highly corrosive. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways involved in the deprotection of this compound and the formation of common side products.

Deprotection_Mechanism Start This compound Protonated Protonated Ester Start->Protonated + H+ (from TFA) Product 2-Amino-2-oxoacetic acid (Desired Product) Protonated->Product tBu_cation Tert-butyl Cation Protonated->tBu_cation Loss of Product

Caption: General mechanism for the acid-catalyzed deprotection.

Side_Products tBu_cation Tert-butyl Cation Isobutylene Isobutylene (Gas) tBu_cation->Isobutylene - H+ tBu_TFA tert-Butyl Trifluoroacetate tBu_cation->tBu_TFA + CF3COO- Alkylation Alkylated Product tBu_cation->Alkylation + Product (Nucleophile) Ether Alkyl tert-Butyl Ether tBu_cation->Ether + ROH (Solvent) Scavenged Trapped Cation tBu_cation->Scavenged + Scavenger

Sources

Technical Support Center: Synthesis of Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction outcomes. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. Some common approaches include:

  • From Di-tert-butyl oxalate and Ammonia: This is a straightforward approach involving the ammonolysis of di-tert-butyl oxalate.

  • From Ethanedioic acid, 1-(1,1-dimethylethyl) 2-ethyl ester: This route is also frequently utilized in laboratory settings.[1]

  • From Tert-butanol and Oxamic Acid: This method involves the esterification of oxamic acid with tert-butanol, often requiring an acid catalyst.

Q2: What is a typical yield for this reaction?

Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. While some literature reports yields around 50-60%, optimization of reaction parameters can lead to improved outcomes.[2] It is crucial to carefully control parameters such as temperature, reaction time, and stoichiometry.

Q3: What are the key safety precautions I should take?

Standard laboratory safety practices are essential. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Being cautious with reagents like ammonia and strong acids.

  • Properly quenching any reactive intermediates before workup.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter during the synthesis.

Problem 1: Low or No Product Yield

A low yield is one of the most common challenges. The underlying cause can often be traced back to several factors.

Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Incomplete Reaction The reaction may not have reached completion. Solution: Extend the reaction time and continue to monitor via TLC or HPLC until the starting material is consumed. Consider a modest increase in temperature, but be mindful of potential side reactions.
Suboptimal Temperature The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. Solution: Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. For instance, some reactions may benefit from being run at 0°C to control exotherms, while others may require gentle heating.
Poor Quality Reagents The purity and dryness of your starting materials and solvents are critical. Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially if using moisture-sensitive reagents. For example, using anhydrous THF is crucial in reactions involving sodium hydride.[3]
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion. Solution: Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion.
Inefficient Mixing In heterogeneous reaction mixtures, inefficient stirring can limit the reaction rate. Solution: Ensure vigorous stirring to maximize the contact between reactants.
Problem 2: Formation of Impurities

The presence of impurities can complicate purification and reduce the final yield of the desired product.

Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Side Reactions Depending on the synthetic route, various side reactions can occur. For instance, if using a strong base, deprotonation at an undesired position can lead to byproducts. Solution: Carefully review the reaction mechanism to anticipate potential side reactions. Adjusting the reaction conditions, such as temperature or the choice of base, can often minimize these.
Decomposition of Product The product itself may be unstable under the reaction or workup conditions. Solution: If the product is suspected to be thermally labile, perform the reaction at a lower temperature and use mild workup procedures. For example, avoid strong acids or bases during extraction if the ester is prone to hydrolysis.
Contaminated Starting Materials Impurities in the starting materials can be carried through the reaction. Solution: Purify starting materials if their purity is questionable. Techniques like distillation or recrystallization can be employed.
Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes & Solutions
Potential Cause Explanation & Recommended Action
Similar Polarity of Product and Impurities If the product and a major impurity have similar polarities, separation by column chromatography can be difficult. Solution: Experiment with different solvent systems for column chromatography to improve separation. Sometimes, converting the product to a salt can alter its polarity, facilitating purification.[4]
Product is an Oil If the product is an oil, it may be difficult to handle and may not crystallize. Solution: If direct crystallization is not feasible, purification by column chromatography is the standard approach. High vacuum distillation can also be an option if the product is sufficiently volatile and thermally stable.
Emulsion during Workup Formation of an emulsion during aqueous extraction can lead to product loss. Solution: To break an emulsion, try adding a small amount of brine or a different organic solvent. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

III. Experimental Protocols & Visualizations

To provide a more practical context, this section includes a generalized experimental workflow and a visualization of the reaction pathway.

Generalized Experimental Workflow: Ammonolysis of Di-tert-butyl Oxalate

This protocol is a representative example and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve di-tert-butyl oxalate in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Ammonia Addition: Cool the solution to 0°C in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, quench any excess ammonia by carefully adding a dilute acid (e.g., 1M HCl) until the solution is neutral.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Ammonolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction Setup Dissolve Di-tert-butyl oxalate in Anhydrous Solvent Ammonia Addition Add Anhydrous Ammonia Reaction Setup->Ammonia Addition 0°C Reaction Monitoring Monitor by TLC Ammonia Addition->Reaction Monitoring TLC Quench Quench with Dilute Acid Reaction Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Drying & Concentration Dry and Concentrate Extraction->Drying & Concentration Purification Purify by Column Chromatography Drying & Concentration->Purification Column Chromatography Pure Product Pure Product Purification->Pure Product

Reaction Pathway and Potential Side Reactions

The following diagram illustrates the main reaction pathway for the ammonolysis of di-tert-butyl oxalate and a potential side reaction.

// Main Reactants and Products "Di-tert-butyl_oxalate" [label="Di-tert-butyl oxalate"]; "Ammonia" [label="NH₃"]; "Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Side_Product" [label="Oxamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tert-butanol" [label="tert-Butanol"];

// Main Reaction Pathway "Di-tert-butyl_oxalate" -> "Product" [label=" + NH₃\n(Desired Pathway)", color="#34A853"]; "Product" -> "Tert-butanol" [style=invis]; // for spacing

// Side Reaction Pathway "Product" -> "Side_Product" [label=" + NH₃ (excess)\n(Side Reaction)", color="#EA4335"];

{rank=same; "Di-tert-butyl_oxalate"; "Ammonia"} } केंद Caption: Reaction pathway for the synthesis of this compound.

IV. References

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ResearchGate. How to purify p-amino tert butyl benzamide ?. [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis and Stability of Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-butyl 2-amino-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Due to its bifunctional nature, containing both a primary amide and a sterically hindered tert-butyl ester, researchers often encounter challenges related to stability, yield, and purity. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and handling of this compound.

Q1: My synthesis of this compound is consistently low-yielding. What are the primary causes and how can I improve the outcome?

Low yields often stem from two main sources: incomplete reaction and product degradation during workup. The molecule possesses two electrophilic carbonyl centers, but the primary challenge lies in the lability of the tert-butyl ester group.

The tert-butyl group is an excellent protecting group due to its stability against many nucleophiles and reducing agents; however, it is highly sensitive to acidic conditions.[1] Many standard amide coupling or esterification procedures that utilize strong acids are therefore incompatible.

Common Synthetic Pitfalls:

  • Harsh Reaction Conditions: Using strong acid catalysts (e.g., concentrated H₂SO₄) for esterification or amide formation can lead to the cleavage of the tert-butyl group, releasing isobutylene gas and forming the corresponding carboxylic acid.[1][2]

  • Inefficient Amidation: Direct amidation of a mono-ester of oxalic acid can be inefficient. A more robust method involves activating the carboxylic acid moiety first. For instance, converting mono-tert-butyl oxalate to its corresponding acyl chloride (tert-butyl oxalyl chloride) allows for a more controlled and efficient reaction with an ammonia source under milder conditions.[3]

  • Excessive Heat: Heating the reaction mixture, especially for prolonged periods, can promote decomposition. Amidation reactions should be run at temperatures that balance reaction rate with product stability.[4]

Recommendations for Improved Yield:

  • Activate the Carboxylic Acid: Start from mono-tert-butyl oxalate and convert it to an activated species like an acyl chloride or use a standard peptide coupling reagent (e.g., EDC, DCC) with an ammonia source.

  • Control pH: Maintain a neutral or slightly basic pH throughout the reaction and workup.

  • Moderate Temperatures: Run the reaction at room temperature or below (0 °C) to minimize decomposition.

Q2: I'm observing significant byproduct formation in my reaction mixture. What are the likely side reactions?

The primary side reactions are hydrolysis of both the ester and amide functional groups. The stability of this compound is highly pH-dependent.

  • Acid-Catalyzed Ester Hydrolysis: The tert-butyl ester is susceptible to cleavage under acidic conditions, which is a common issue during aqueous workups involving acid washes or purification via standard silica gel chromatography.[1]

  • Base-Catalyzed Amide and Ester Hydrolysis: While more stable than the ester, the primary amide can also hydrolyze under strong basic conditions.[5] Similarly, strong bases can saponify the ester group.

The diagram below illustrates the primary degradation pathways under acidic and basic conditions.

cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) TBAO This compound Acid_Prod Oxamic Acid + Isobutylene TBAO->Acid_Prod Ester Cleavage TBAO2 This compound Base_Prod1 tert-Butyl Oxalate Salt TBAO2->Base_Prod1 Amide Hydrolysis Base_Prod2 Oxamate Salt TBAO2->Base_Prod2 Ester Hydrolysis

Caption: Key Decomposition Pathways for this compound.

To mitigate these side reactions, perform aqueous workups with mild solutions like saturated sodium bicarbonate and brine, avoiding strong acids or bases.

Q3: My purified product degrades during storage. What are the optimal storage conditions?

Given its sensitivity, long-term stability requires specific storage conditions. Trace amounts of acid or moisture can catalyze decomposition over time.

Recommended Storage Protocol:

  • Temperature: Store at low temperatures, preferably at -20°C. For a similar compound, tert-butyl 2-aminoacetate, storage at 4°C is recommended, but -20°C provides greater protection for long-term storage.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Container: Use a tightly sealed container made of an inert material (e.g., amber glass vial with a PTFE-lined cap).

  • Purity: Ensure the product is free of acidic or basic impurities before storage, as these can accelerate degradation.

Q4: I am experiencing product loss and streaking during silica gel column chromatography. Why is this happening and what is a better purification strategy?

This is a classic problem for acid-sensitive compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the cleavage of the tert-butyl ester on the column, leading to streaking (as the byproduct carboxylic acid is highly polar) and significant loss of product.[5]

Recommended Purification Hierarchy:

  • Recrystallization (Preferred Method): This is the ideal method for purifying amides and avoiding decomposition. It minimizes contact with acidic surfaces and avoids large volumes of solvent. Suitable solvents include acetonitrile, ethanol, or mixtures of ethyl acetate and hexanes.

  • Chromatography with a Modified Mobile Phase: If chromatography is unavoidable, neutralize the silica gel. This can be done by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system (e.g., hexane/ethyl acetate).[5] This will neutralize the acidic sites on the silica and prevent product decomposition.

  • Reverse-Phase Chromatography: Using a C18 column with a mobile phase like acetonitrile/water can be an effective alternative, as it avoids the acidity of silica gel.[7]

The following workflow can help guide your purification choice:

start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., from MeCN or EtOAc/Hexanes) is_solid->recrystallize Yes chromatography Purify by Chromatography is_solid->chromatography No (Oil) check_purity Check Purity (NMR/LCMS) recrystallize->check_purity is_pure Is it pure? check_purity->is_pure end Pure Product is_pure->end Yes is_pure->chromatography No silica_choice Use Neutralized Silica (Add 0.5% Et3N to Eluent) chromatography->silica_choice rp_choice Consider Reverse Phase (C18) (MeCN/Water Eluent) chromatography->rp_choice

Sources

Troubleshooting incomplete coupling of "Tert-butyl 2-amino-2-oxoacetate"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Research

I am now initiating focused Google searches to build a thorough understanding of tert-butyl 2-amino-2-oxoacetate. I'm prioritizing its chemical properties, especially its stability, reactivity, and typical side reactions.

Analyzing Coupling Strategies

I am now delving into established coupling protocols and reagents for this compound. I am paying close attention to reaction conditions and potential issues. Simultaneously, I'm examining troubleshooting strategies, focusing on incomplete coupling reactions involving similar molecules. I also will build a technical support guide.

Developing Troubleshooting Guide

I am now structuring the technical support guide in a Q&A format, starting with reagent properties and handling. The core will be a detailed troubleshooting section addressing user problems and providing diagnostic workflows, chemical explanations, and experimental adjustments. Tables summarizing reagents, solvents, and conditions for this compound will be included, along with a Graphviz diagram illustrating amide bond formation mechanisms and potential failure points, all with in-text citations and a comprehensive reference section.

Validation & Comparative

Analytical methods for "Tert-butyl 2-amino-2-oxoacetate" purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for Purity Assessment of Tert-butyl 2-amino-2-oxoacetate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of building blocks is not merely a quality metric; it is the foundation of reproducible results and the cornerstone of safety. This compound, a key intermediate in the synthesis of complex organic molecules, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and, ultimately, the efficacy and safety of active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. We move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific needs, from routine quality control to rigorous regulatory submission.

The Analytical Imperative: Why Purity Matters

This compound (C₆H₁₁NO₃, MW: 145.16)[1] is a bifunctional molecule featuring a reactive primary amide and a sterically hindered tert-butyl ester. Potential impurities stemming from its synthesis—such as unreacted starting materials (e.g., tert-butanol, oxamic acid), by-products, or residual solvents—can interfere with downstream reactions or introduce toxicological risks. Therefore, a robust, validated analytical strategy is indispensable.

This guide will compare three orthogonal and powerful techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantifying the primary component and related substances.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, orthogonal to chromatographic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness. For a molecule like this compound, which contains chromophoric carbonyl groups, UV detection is a straightforward and effective approach.

Causality of Method Design
  • Technique: Reversed-Phase HPLC is selected because it effectively separates small polar organic molecules from both more polar and less polar impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, offering excellent hydrophobic retention and resolving power for a wide range of analytes.

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile) is used. The acid protonates the analyte and any basic impurities, preventing peak tailing and ensuring sharp, symmetrical peaks. The gradient elution ensures that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is chosen to capture the n→π* transitions of the ester and amide carbonyl groups, providing a sensitive response for the parent compound and related impurities.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately weigh ~10 mg of sample p2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) to 1.0 mg/mL p1->p2 p3 Prepare calibration standards (0.01-1.5 mg/mL) p2->p3 a1 Equilibrate HPLC system with mobile phase p3->a1 a2 Perform System Suitability Test (SST) a1->a2 a3 Inject samples and standards a2->a3 d1 Integrate chromatograms a3->d1 d2 Generate calibration curve (for assay) d1->d2 d3 Calculate % Purity by area normalization d1->d3

Caption: High-level workflow for HPLC purity analysis.

Self-Validating Experimental Protocol: HPLC

A method's trustworthiness is established through validation.[2][3] This protocol incorporates a system suitability test (SST) as an integral part of the workflow, ensuring the analytical system is performing correctly before sample analysis.

1. Materials and Reagents:

  • This compound sample

  • Reference Standard (if available for assay)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV Diode Array Detector (DAD) at 210 nm

3. System Suitability Test (SST):

  • Prepare a solution containing the analyte and a known, closely eluting impurity.

  • Inject this solution six replicate times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the main peak area < 2.0%.

    • Tailing factor for the main peak between 0.8 and 1.5.

    • Theoretical plates > 2000.

    • Resolution between the main peak and the known impurity > 2.0.

    • Rationale: The SST confirms the precision, peak shape, and resolving power of the system before committing to analyzing valuable samples.

4. Data Analysis:

  • Purity by Area Normalization: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100. This method assumes that all components have a similar response factor at the chosen wavelength.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that determines purity based on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the molecule.[4] It provides an absolute purity value (w/w %) by comparing the analyte's NMR signal to that of a certified internal standard.[5][6] Its power lies in its universality and its orthogonality to chromatography; it can detect and quantify impurities that are non-chromophoric or co-elute in HPLC.[5][6]

Causality of Method Design
  • Principle: The integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. By adding a known mass of a high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly.[7][8]

  • Internal Standard Selection: The ideal internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene) must:

    • Be of high, certified purity.

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Possess simple signals (preferably singlets) in a region of the ¹H NMR spectrum that does not overlap with any analyte signals.

    • Be accurately weighable (non-hygroscopic, non-volatile).

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar compounds.[9]

  • Acquisition Parameters: To ensure accurate quantification, NMR parameters must be carefully chosen. A long relaxation delay (D1, typically 5-7 times the longest T₁) is critical to allow all protons to fully relax between scans, ensuring that signal integrations are truly proportional to the number of nuclei.

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation p1 Accurately weigh ~10 mg of analyte p3 Dissolve both in ~0.7 mL of deuterated solvent p1->p3 p2 Accurately weigh ~5 mg of internal standard p2->p3 p4 Transfer to NMR tube p3->p4 a1 Tune and shim the spectrometer p4->a1 a2 Acquire ¹H spectrum with quantitative parameters (e.g., D1=30s, NS=16) a1->a2 d1 Apply Fourier Transform and phase correction a2->d1 d2 Integrate analyte and standard signals d1->d2 d3 Calculate Purity (w/w %) using the qNMR equation d2->d3

Caption: Step-by-step workflow for qNMR purity determination.

Self-Validating Experimental Protocol: qNMR

1. Materials and Reagents:

  • This compound sample (~10 mg)

  • Internal Standard (IS), certified >99.5% purity (e.g., Maleic Acid) (~5 mg)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • High-quality NMR tubes

2. Sample Preparation:

  • Accurately weigh the analyte (W_analyte) and the internal standard (W_IS) into a clean vial.

  • Dissolve the mixture in a known volume of deuterated solvent (approx. 0.7 mL).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard 1D proton with 30° or less flip angle

  • Relaxation Delay (D1): 30 seconds (Rationale: Ensures complete relaxation for accurate integration.)

  • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals being integrated)

4. Data Processing and Calculation:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Carefully integrate a well-resolved signal from the analyte (Int_analyte) and a signal from the internal standard (Int_IS). For this compound, the tert-butyl singlet (~1.4 ppm) is an excellent choice. For maleic acid, the vinyl singlet (~6.3 ppm) is used.

  • Calculate the purity using the following equation[7]:

    Purity_analyte (w/w %) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

    Where:

    • N: Number of protons for the integrated signal (N_analyte = 9 for the t-butyl group; N_IS = 2 for maleic acid)

    • MW: Molecular Weight

    • W: Weight

    • Purity_IS: Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile compounds. For this compound, its primary utility is in the detection of residual solvents from synthesis and purification (e.g., ethyl acetate, dichloromethane, tert-butanol) and potential volatile by-products.

Causality of Method Design
  • Technique: Static headspace sampling coupled with GC-MS is the gold standard for residual solvent analysis. It involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC. This avoids injecting the non-volatile analyte, protecting the GC inlet and column.

  • Column: A non-polar or mid-polarity column (e.g., DB-5ms, DB-624) is typically used for general-purpose solvent screening.

  • Detection: Mass spectrometry provides definitive identification of eluted compounds by comparing their mass spectra to established libraries (e.g., NIST). It also allows for quantification using selected ion monitoring (SIM) for enhanced sensitivity.

Workflow for Headspace GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately weigh ~100 mg of sample into a headspace vial p2 Add diluent (e.g., DMSO, DMF) p1->p2 p3 Seal vial hermetically p2->p3 a1 Incubate vial in headspace autosampler (e.g., 80 °C for 15 min) p3->a1 a2 Inject headspace gas onto GC column a1->a2 a3 Run GC temperature program and acquire MS data a2->a3 d1 Identify peaks by retention time and library matching a3->d1 d2 Quantify against external standards d1->d2

Caption: General workflow for residual solvent analysis by Headspace GC-MS.

Self-Validating Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound sample

  • Residual solvent standard mix

  • High-boiling point, inert solvent (e.g., Dimethyl sulfoxide - DMSO)

2. Instrumental Conditions:

  • GC Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.25 mm, 1.4 µm

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium

  • Headspace: Vial equilibration at 80 °C for 15 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350.

3. System Suitability and Validation:

  • A standard containing known solvents is run to verify retention times, resolution, and detector response.

  • The method is validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision for target solvents, following ICH Q2(R1) guidelines.[10]

Comparative Summary of Analytical Methods

Parameter HPLC-UV Quantitative NMR (qNMR) Headspace GC-MS
Primary Use Purity assay, detection of non-volatile related substancesAbsolute purity assay (w/w %), orthogonal checkIdentification & quantification of residual solvents & volatile impurities
Principle Chromatographic separation based on polarityNuclear resonance signal intensityVolatility-based separation
Specificity High; dependent on chromatographic resolutionVery high; based on unique chemical shifts of protonsExtremely high; based on both retention time and mass fragmentation
Quantification Relative (Area %) or external standard (Assay)Absolute (using internal standard)External standard
LOD/LOQ Typically ~0.01% / ~0.05%Typically ~0.1%ppm levels for solvents
Key Advantage Robust, widely available, excellent for related substancesPrimary method, no need for specific reference standard, detects non-chromophoric impuritiesGold standard for volatile impurities, definitive identification via MS
Key Limitation Requires reference standard for assay, may miss non-UV active impuritiesLower sensitivity than HPLC, requires high-field NMRNot suitable for non-volatile or thermally labile impurities

Conclusion: A Multi-faceted Approach to Purity

No single analytical method can provide a complete picture of a compound's purity. A comprehensive and trustworthy assessment of this compound requires an orthogonal approach.

  • HPLC serves as the primary tool for routine quality control, effectively profiling and quantifying related substances.

  • qNMR provides a powerful, independent verification of absolute purity, offering a high degree of confidence and detecting impurities that chromatography might miss.[5][11] It is an invaluable tool for characterizing reference standards and for investigations where chromatographic methods yield ambiguous results.

  • Headspace GC-MS is essential for ensuring the final product is free from potentially harmful residual solvents, a critical requirement for materials intended for use in drug development.

By strategically combining these methods, researchers and drug development professionals can build a robust, self-validating analytical package that ensures the quality, consistency, and safety of this compound, thereby upholding the integrity of their scientific endeavors.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Gadek, T. R., & Jorgensen, W. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • SpectraBase. tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - MS (GC) - Spectrum. [Link]

  • Holzgrabe, U., & Kopec, S. (2005). Impurity profile of amino acids?. Pharmeuropa Scientific Notes, 2005-1. [Link]

  • Webb, G. A. (Ed.). (2025). Nuclear Magnetic Resonance, Volume 51. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.... [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures. [Link] (Note: A direct link to the PDF is provided for this authoritative source).

  • Mawhinney, T. P., et al. (1986). Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 358, 231-242. [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. [Link]

  • Informed Biosa. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. [Link]

  • Quora. Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2013, 95-107. [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Culea, M., et al. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. [Link]

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  • Wünsch, E., & Jentsch, J. (1964). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Chemische Berichte, 97(9), 2490-2496. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]

  • LabRulez LCMS. Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization. [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]

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  • Oakwood Chemical. tert-Butyl 2-aminoacetate. [Link]

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A Senior Application Scientist's Guide to the HPLC Analysis of Tert-butyl 2-amino-2-oxoacetate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the High-Performance Liquid Chromatography (HPLC) analysis of tert-butyl 2-amino-2-oxoacetate. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of various analytical strategies. Our focus is on providing practical, field-proven insights and robust methodologies to ensure accurate and reliable quantification of this unique molecule.

This compound, a derivative of glycine, presents a distinct analytical challenge due to its combination of a polar amino group, an acidic oxoacetate moiety, and a non-polar tert-butyl ester group.[1] This amphiphilic nature necessitates a careful selection of chromatographic conditions to achieve optimal retention, resolution, and peak shape. This guide will navigate the complexities of method development, comparing the most viable HPLC modes and detection techniques.

Understanding the Analyte: Physicochemical Properties

Before delving into chromatographic strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior in an HPLC system.

  • Polarity: The molecule possesses both hydrophilic (amino and oxoacetate groups) and hydrophobic (tert-butyl group) regions. This dual characteristic makes it a challenging candidate for traditional reversed-phase chromatography.

  • UV Absorbance: Lacking a significant chromophore, the analyte is expected to have poor UV absorbance, making detection a key consideration. Direct detection at low UV wavelengths (around 200-210 nm) is possible but may suffer from low sensitivity and interference from mobile phase components.[2]

  • Ionization: The amino group can be protonated (pKa ~9-10), and the oxoacetic acid moiety can be deprotonated (pKa ~2-3), making the molecule's overall charge highly dependent on the mobile phase pH.

Comparative Analysis of HPLC Modes

The selection of the appropriate HPLC mode is the most critical decision in developing a robust analytical method. Below, we compare three primary approaches for the analysis of this compound.

Reversed-Phase Liquid Chromatography (RP-LC)

RP-LC is the workhorse of modern HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[3][4][5] For this compound, the tert-butyl group provides a hydrophobic anchor for retention on a C18 or C8 column. However, the high polarity of the rest of the molecule can lead to insufficient retention.

  • Strengths: High efficiency, reproducibility, and a wide variety of available column chemistries.[3][4][5]

  • Challenges: Poor retention of the polar analyte, especially in highly aqueous mobile phases. Standard C18 columns can undergo "phase collapse" in these conditions, leading to irreproducible retention times.[6]

  • Recommended Approach: Employ a polar-embedded or polar-endcapped C18 column. These columns are designed for enhanced retention of polar compounds and are resistant to phase collapse in highly aqueous mobile phases.[7] An alternative is the use of ion-pairing agents, though this can complicate method development and is less compatible with mass spectrometry.[5][7]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the analysis of polar and hydrophilic compounds.[8][9][10][11] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[8][9][10]

  • Strengths: Excellent retention and separation of highly polar compounds that are poorly retained in RP-LC.[8][9][10] The high organic content of the mobile phase is also advantageous for mass spectrometry detection, as it promotes efficient desolvation and ionization.[9]

  • Challenges: HILIC mechanisms can be complex, involving partitioning, hydrogen bonding, and dipole-dipole interactions, making method development less predictable than in RP-LC.[8] Equilibration times can also be longer.

  • Recommended Approach: HILIC is a highly promising strategy for this analyte. An amide- or silica-based HILIC column would be a good starting point. The elution order in HILIC is generally the reverse of that in RP-LC, with more polar compounds being more strongly retained.[10]

Ion-Exchange Chromatography (IEX)

Given the ionizable nature of the analyte, IEX presents another viable option. Depending on the mobile phase pH, the molecule can carry a net positive or negative charge, allowing for separation on a cation-exchange or anion-exchange column, respectively.

  • Strengths: High selectivity for charged or ionizable compounds.

  • Challenges: Can be sensitive to small changes in mobile phase pH and ionic strength. Method development can be more complex than for RP-LC or HILIC.

  • Recommended Approach: While feasible, IEX would likely be more complex to implement than HILIC for this particular application. It is a valuable tool but may not be the most straightforward initial approach.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal HPLC method for this compound.

MethodSelection cluster_modes Primary HPLC Modes cluster_detectors Detection Methods Analyte This compound Properties Physicochemical Properties - Polar & Non-polar moieties - Ionizable - Poor UV chromophore Analyte->Properties Method_Choice Choice of HPLC Mode Properties->Method_Choice RP_LC Reversed-Phase (RP-LC) Method_Choice->RP_LC Hydrophobic Interaction HILIC HILIC Method_Choice->HILIC Hydrophilic Interaction IEX Ion-Exchange (IEX) Method_Choice->IEX Ionic Interaction UV Low UV (200-210 nm) RP_LC->UV MS Mass Spectrometry (MS) RP_LC->MS ELSD ELSD HILIC->ELSD HILIC->MS Conclusion Recommended: HILIC with MS or ELSD ELSD->Conclusion MS->Conclusion HILIC_Mechanism cluster_sp HILIC Stationary Phase (e.g., Amide) sp_surface mp_bulk Acetonitrile Bulk water_layer Immobilized Water Layer mp_bulk->water_layer Partitioning water_layer->sp_surface Adsorption analyte Analyte (this compound) analyte->water_layer Interaction (H-Bonding)

Caption: HILIC separation mechanism for this compound.

In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. The polar analyte partitions from the organic-rich mobile phase into this aqueous layer, where it is retained through hydrophilic interactions such as hydrogen bonding. [9]

Conclusion

The HPLC analysis of this compound requires a departure from standard reversed-phase methodologies due to the analyte's high polarity. A comparative evaluation strongly indicates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable technique , offering superior retention and separation. When coupled with either Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) , this approach provides the sensitivity and specificity required for accurate quantification in research and drug development settings. The detailed protocol provided in this guide serves as a robust starting point for method development and validation, ensuring reliable and reproducible results.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from a relevant analytical chemistry source.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. HPLC separation of acidic amino acid esters. Retrieved from [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • ResearchGate. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. Retrieved from [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022).
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025).
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • PubMed. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Retrieved from [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Retrieved from [Link]

  • Wikipedia. Reversed-phase chromatography. Retrieved from [Link]

  • Biotyscience. Amino Acid Analysis Using HPLC. Retrieved from [Link]

  • ResearchGate. (2016). Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. Retrieved from [Link]

  • Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Retrieved from a relevant analytical chemistry journal.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • SpectraBase. tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

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Navigating the Purity Landscape of Tert-butyl 2-amino-2-oxoacetate: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the meticulous world of pharmaceutical development and chemical synthesis, the purity of a starting material is not merely a quality metric; it is the bedrock of reproducible and safe outcomes. Tert-butyl 2-amino-2-oxoacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on the robust and structurally informative technique of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Role of Purity for this compound

This compound is a versatile reagent, often employed in syntheses requiring the introduction of a glycinamide moiety. However, its common synthesis routes, such as the reaction of an oxalic acid di-ester with ammonia, can introduce several process-related impurities.[1] These can include unreacted starting materials, by-products from side reactions, and degradation products. The presence of these impurities, even in trace amounts, can have significant downstream consequences. For instance, a reactive impurity could lead to the formation of an unexpected and potentially toxic byproduct in a multi-step synthesis. Therefore, a reliable and quantitative analytical method is paramount for quality control.[2]

NMR Spectroscopy: The Gold Standard for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful analytical tool for both the structural confirmation and the quantitative purity assessment of organic molecules like this compound.[2][3] Unlike chromatographic techniques that rely on physical separation, NMR provides a holistic view of all proton-containing species in a sample. The signal intensity is directly proportional to the number of nuclei, making it an inherently quantitative method without the need for compound-specific reference standards for every impurity.[3][4]

Theoretical ¹H and ¹³C NMR Spectral Analysis of this compound

A thorough understanding of the expected NMR spectrum is the first step in any analysis. For this compound, dissolved in a solvent like DMSO-d₆, the expected chemical shifts are as follows:

¹H NMR (Proton NMR):

  • ~1.45 ppm (singlet, 9H): This prominent signal corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃). Its singlet nature arises from the absence of adjacent protons for coupling.

  • ~7.5-8.0 ppm (two broad singlets, 1H each): These two protons belong to the primary amide group (-NH₂). Their chemical shifts can be variable, and the signals are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with any protic species present. The two protons may appear as separate broad signals due to hindered rotation around the C-N bond.

¹³C NMR (Carbon-13 NMR):

  • ~28 ppm: This signal is attributed to the three equivalent methyl carbons of the tert-butyl group.

  • ~82 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃) is expected to resonate in this region.

  • ~163 ppm: This signal corresponds to the ester carbonyl carbon (O-C=O).

  • ~168 ppm: The amide carbonyl carbon (H₂N-C=O) typically appears slightly further downfield than the ester carbonyl.

Identifying Common Impurities

Based on common synthesis routes, potential impurities to monitor include:

  • Di-tert-butyl oxalate (Starting Material): The ¹H NMR would show a sharp singlet around 1.5 ppm for its 18 tert-butyl protons. Its presence would be confirmed by the absence of the amide proton signals.

  • Tert-butyl alcohol (By-product): This would exhibit a singlet for the tert-butyl protons around 1.2 ppm and a broad singlet for the hydroxyl proton in the ¹H NMR.

  • Oxamic acid (By-product): This impurity would introduce signals for an amide proton and a highly deshielded, broad carboxylic acid proton (>12 ppm) in the ¹H NMR.

Experimental Protocol: Quantitative NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.[3][5] The European and US Pharmacopoeias acknowledge qNMR as a valid method for purity determination.[5][6]

Step-by-Step Methodology
  • Internal Standard Selection: Choose a high-purity (>99.5%), non-hygroscopic internal standard with a simple NMR spectrum. At least one of its signals must be sharp and well-resolved from all analyte and impurity signals. Maleic acid or 1,4-dioxane are often suitable choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 15-20 mg) into a clean vial.

    • Accurately weigh a specific amount of the chosen internal standard (e.g., 10 mg of maleic acid).

    • Quantitatively transfer both the sample and the standard into the vial using a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆). Ensure complete dissolution, using sonication if necessary.

    • Transfer the final solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[4]

    • Crucial Acquisition Parameters for Quantitation:

      • Long Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton of interest (analyte or standard). This ensures complete magnetization recovery between scans, which is essential for accurate integration. A D1 of >30 seconds is typical.[4]

      • Sufficient Number of Scans (NS): Acquire enough scans (typically ≥32) to achieve a high signal-to-noise ratio (S/N > 250:1) for both the analyte and internal standard signals being integrated.[4]

      • Calibrated 90° Pulse Angle: Use a precisely calibrated 90° pulse angle to ensure uniform excitation across the spectrum.

  • Data Processing and Analysis:

    • Apply meticulous phasing and baseline correction to the spectrum to ensure accurate integration.

    • Integrate the well-resolved signal of the analyte (the tert-butyl protons at ~1.45 ppm) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).

    • Calculate the purity using the following established formula:[3]

    Where:

    • I: Integral of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: mass

    • Purity: Purity of the standard (e.g., 99.8%)

    • analyte: this compound

    • std: Internal Standard

Workflow for NMR Analysis

NMR_Workflow Quantitative NMR (qNMR) Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh_sample Accurately Weigh Analyte (m_analyte) dissolve Dissolve Both in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard (m_std) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire ¹H NMR Spectrum (Set D1 > 30s, NS ≥32) transfer->acquire_1h process_spec Phase & Baseline Correction acquire_1h->process_spec integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process_spec->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: A streamlined workflow for purity determination using qNMR.

Comparison with Alternative Analytical Methods

While NMR is exceptionally powerful, other analytical techniques are prevalent in pharmaceutical analysis. The choice of method depends on the specific analytical goal, such as routine screening, trace analysis, or definitive identification.[7]

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures nuclear spin transitions in a magnetic field. Signal is proportional to molar concentration.Physically separates mixture components based on differential partitioning between phases.Separates components chromatographically and then determines their mass-to-charge ratio.
Structural Information Excellent. Provides unambiguous structural confirmation of the main component and impurities.[8]Limited. Retention time is not a unique identifier. Requires comparison to a reference standard.Good. Provides molecular weight and fragmentation data, which strongly aids in identification.[9]
Quantitation Excellent & Primary. qNMR is a primary ratio method; does not require a reference standard for each impurity.[4][6]Good. Highly precise for known impurities but requires a specific, pure reference standard for each analyte for accurate quantitation.Good for relative quantitation. Absolute quantitation requires reference standards and can be complex.
Sensitivity Moderate. Typically requires microgram to milligram quantities. Can quantify impurities at the ~0.1% level.[4][9]High. Can readily detect and quantify impurities at parts-per-million (ppm) levels.Very High. The most sensitive technique, capable of detecting impurities at trace (ppb) levels.[8]
Sample Throughput Moderate. Acquisition times, especially with long relaxation delays, can be several minutes per sample.High. Modern systems with autosamplers can analyze large batches of samples rapidly.High. Similar throughput to HPLC.
Sample Recovery Non-destructive. The sample can be fully recovered after analysis.[2]Destructive. The sample is consumed during the analysis.Destructive. The sample is consumed during the analysis.
Causality Behind Method Selection
  • For definitive structural confirmation and accurate purity determination without the need for specific impurity reference standards, NMR is the method of choice. [10] Its utility in the early stages of drug development, when impurity standards may not be available, is invaluable.[7]

  • When high-throughput screening of multiple batches for a set of known impurities is required, HPLC-UV is often more efficient and cost-effective. Once a method is validated, it can be run rapidly on many samples.

  • For the identification of unknown trace impurities (<0.1%) or when ultimate sensitivity is paramount, LC-MS is the most powerful technique. [8] The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in identifying low-level components.[11]

Trustworthiness and Self-Validating Systems

A key strength of the qNMR protocol is its direct traceability and self-validating nature. The use of a certified internal standard provides a direct and traceable link to a known quantity, establishing it as a primary method of measurement.[6] Furthermore, the rich structural information from the NMR spectrum itself simultaneously confirms the identity of the analyte and any major impurities alongside the purity assessment. This inherent confirmatory power, combined with validation protocols that assess linearity, accuracy, and precision, builds a high degree of trust in the analytical result.[12][13]

Conclusion

For researchers, scientists, and drug development professionals working with this compound, a comprehensive understanding of its purity is non-negotiable. While techniques like HPLC-UV and LC-MS offer distinct advantages in throughput and sensitivity, NMR spectroscopy provides an unparalleled combination of definitive structural elucidation and accurate, primary quantitation. The qNMR protocol detailed in this guide offers a robust, reliable, and validated method for ensuring the quality of this critical synthetic building block. By leveraging the strengths of NMR, scientists can make confident, data-driven decisions, thereby safeguarding the integrity of the entire drug development pipeline.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Spectroscopy Online. (2013, November 1). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 25(23), 5664.
  • BenchChem. (2025). A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities.
  • US Pharmacopeia (USP). Stimuli Article (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Silva, B. M., et al. (2011).
  • Gathungu, R. M., et al. (2018).
  • Hayashi, Y., et al. (2007). Supporting Information for "Aryl-Aryl Coupling Reactions of Arynes". Wiley-VCH.
  • Soba, D., et al. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET Digital.
  • D'Agostino, P. A., et al. (2015). Review of LC-NMR and its pharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 115, 1-19.
  • Pharmachitchat. (2015, June 1).

Sources

Chiral Chromatography: The Gold Standard for Analytical and Preparative Scale

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chiral Separation of Tert-butyl 2-amino-2-oxoacetate Enantiomers

For researchers and professionals in drug development and asymmetric synthesis, the stereochemical purity of chiral building blocks is paramount. This compound, a valuable α-amino acid derivative, is no exception. Its enantiomers can serve as precursors to vastly different biologically active molecules, making their effective separation a critical step in the synthesis pipeline.

This guide provides a comprehensive comparison of the primary methodologies for resolving the enantiomers of this compound. We will delve into the mechanistic principles, practical considerations, and detailed protocols for chiral chromatography, diastereomeric salt resolution, and enzymatic resolution, offering field-proven insights to guide your experimental choices.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely adopted techniques for enantiomer separation.[1][2] The separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

The Principle of Chiral Recognition

Successful chiral recognition on a CSP is often explained by the three-point interaction model. For separation to occur, one enantiomer must form at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) with the chiral selector, creating a more stable complex than the other enantiomer. This difference in interaction energy results in differential retention and, consequently, separation.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Racemic Mixture cluster_Interaction Differential Interaction CSP Chiral Selector (e.g., Polysaccharide) R_Enantiomer R-Enantiomer Site A Site B Site C Interaction_R Strong Interaction (3-Point Fit) = Longer Retention R_Enantiomer->Interaction_R Forms stable diastereomeric complex S_Enantiomer S-Enantiomer Site A Site B Site C Interaction_S Weak Interaction (Mismatch) = Shorter Retention S_Enantiomer->Interaction_S Forms unstable complex Interaction_R->CSP Interaction_S->CSP

Caption: Conceptual diagram of the three-point interaction model for chiral recognition on a CSP.

Comparison of Key Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor for achieving a successful separation.[1] For α-amino acid esters like this compound, polysaccharide- and crown ether-based CSPs are particularly effective.

CSP TypeChiral Selector ExamplePrimary Interaction MechanismTypical Mobile PhasesAdvantagesDisadvantages
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))[1]Hydrogen bonding, dipole-dipole interactions, steric hindrance within chiral grooves.Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water), SFC (CO₂/Alcohol)Broad applicability, high loading capacity, robust, available in coated and immobilized versions.Coated versions have solvent limitations.
Crown Ether-Based Chiral 18-crown-6 ether[3][4]Host-guest complexation with the primary amine group (-NH₃⁺) of the analyte.Polar organic or reversed-phase, often requiring an acidic modifier (e.g., TFA).[5][6]Excellent for primary amines and underivatized amino acids, high selectivity.Narrower application range compared to polysaccharides.
Macrocyclic Glycopeptide Teicoplanin, Vancomycin[7]Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation.Polar Ionic, Reversed Phase.Effective for polar and ionic compounds, including underivatized amino acids.[7]Can be sensitive to mobile phase pH and buffer concentration.
Workflow for Chiral HPLC/SFC Method Development

A systematic screening approach is the most efficient path to a successful separation. Supercritical Fluid Chromatography (SFC) is often preferred as a "greener" and faster alternative to normal-phase HPLC, utilizing supercritical CO₂ as the main mobile phase component.[8][9]

Caption: Systematic workflow for developing a chiral HPLC or SFC separation method.

Protocol: Analytical Chiral SFC Screening

This protocol outlines a general screening procedure for the target analyte.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol.

  • Instrumentation: Use an analytical SFC system with a back-pressure regulator and a UV or Mass Spectrometry (MS) detector.

  • Column Selection: Screen the following columns:

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Crownpak CR-I(+) (Chiral Crown Ether)[6]

  • Initial SFC Conditions:

    • Mobile Phase: Supercritical CO₂ with a methanol modifier gradient (e.g., 5% to 40% over 5-10 minutes). For the Crownpak column, add 0.1% Trifluoroacetic Acid (TFA) to the modifier.[6]

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm.

  • Analysis: Inject the sample onto each column under the screening conditions. Evaluate the resulting chromatograms for any sign of peak splitting or separation.

  • Optimization: For the column showing the best initial separation, perform isocratic runs and adjust the modifier percentage and additive concentration to maximize the resolution (Rs).

Diastereomeric Salt Resolution: The Classical Approach for Scale-Up

For larger quantities, classical resolution via diastereomeric salt formation is a cost-effective and highly scalable method.[10] This process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[11] These diastereomers have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.[12]

Mechanism of Diastereomeric Salt Resolution

racemate Racemic Amine (R)-Amine + (S)-Amine salts salts racemate->salts acid Chiral Resolving Agent (+)-Tartaric Acid acid->salts crystallization Fractional Crystallization (Solvent Selection is Key) salts->crystallization solid Less Soluble Salt (e.g., (R)-Amine•(+)-Acid) crystallization->solid Precipitates liquid More Soluble Salt (in mother liquor) crystallization->liquid Stays in Solution regen_solid Base Treatment (e.g., NaOH) solid->regen_solid regen_liquid Base Treatment (e.g., NaOH) liquid->regen_liquid pure_R Pure (R)-Amine regen_solid->pure_R pure_S Pure (S)-Amine regen_liquid->pure_S

Caption: Workflow for chiral resolution via diastereomeric salt formation and crystallization.

Protocol: Diastereomeric Salt Resolution

This protocol is a template and requires empirical screening of resolving agents and solvents for optimization.[10][13]

  • Resolving Agent Screening:

    • In separate vials, dissolve this compound in a test solvent (e.g., ethanol, isopropanol, ethyl acetate).

    • Add a solution of a chiral acid (e.g., L-(+)-Tartaric acid, (S)-(+)-Mandelic acid) in the same solvent. Use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the acid.

    • Allow the solutions to stand and observe for the formation of a crystalline precipitate. The solvent/acid combination that yields a solid is a promising candidate.

  • Salt Formation (Optimized):

    • Dissolve 1.0 equivalent of the racemic amine in the chosen solvent with gentle heating.

    • Add a solution of 0.5-1.0 equivalents of the selected chiral acid.

    • Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Enantiomer Regeneration:

    • Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base (e.g., 1M NaOH solution) dropwise until the pH is basic (~10-11) to deprotonate the amine and break the salt.

    • Separate the organic layer, which now contains the free, enantiomerically enriched amine. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using the chiral SFC/HPLC method developed previously.

Enzymatic Kinetic Resolution

Enzymatic methods offer exceptional selectivity under mild reaction conditions. In a kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of the racemate at a much higher rate than the other. This leaves one enantiomer unreacted while the other is converted into a different, easily separable compound.

For an amino ester, a common strategy is enzyme-catalyzed hydrolysis or acylation. For instance, a lipase could selectively hydrolyze the (R)-ester to its corresponding carboxylic acid, leaving the (S)-ester untouched.

Protocol: Lipase-Catalyzed Kinetic Resolution (Conceptual)
  • Enzyme Screening: Screen several commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for activity and selectivity.

  • Reaction Setup:

    • Dissolve racemic this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent.

    • Add the selected lipase (often immobilized on a solid support).

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing them by chiral HPLC. The goal is to stop the reaction at ~50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Workup and Separation:

    • Once ~50% conversion is reached, remove the enzyme by filtration.

    • If the product is the carboxylic acid, perform an acid/base extraction. Acidify the solution to protonate the acid product, extract the unreacted ester with an organic solvent, and then make the aqueous layer basic and extract the acid product.

Method Comparison and Selection

The optimal separation strategy depends heavily on the specific goals of the project, such as the required scale, purity, and available resources.

FeatureChiral Chromatography (HPLC/SFC)Diastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Scale Analytical to Preparative (mg to kg)Process Scale (g to multi-ton)Lab to Process Scale (g to kg)
Speed Fast (analytical), Slower (prep)Slow (requires crystallization time)Moderate to Slow
Development Time Fast (screening can be automated)Moderate (requires screening of acids/solvents)Moderate to High (enzyme screening)
Cost High initial instrument/column costLow raw material cost, can be labor-intensiveModerate enzyme cost
Max Yield ~100% (both enantiomers recovered)Theoretically 50% (unless the undesired enantiomer is racemized and recycled)Theoretically 50% (unless a dynamic kinetic resolution is employed)[14]
Green Chemistry SFC is very good; HPLC uses significant organic solvent.Dependent on solvent choice.Excellent (mild conditions, aqueous media often possible).
Typical Purity >99.9% ee achievable>99% ee achievable with optimization>99% ee often achievable

Conclusion

The chiral separation of this compound is achievable through several robust methods.

  • For analytical quality control and small-scale preparative work (<10g), Chiral SFC is the superior choice due to its speed, high resolution, and automated method development capabilities.

  • For large-scale manufacturing (>100g), Diastereomeric Salt Resolution is often the most economically viable and scalable approach, provided a suitable resolving agent and crystallization conditions can be identified.[10]

  • Enzymatic Resolution serves as an excellent green alternative, particularly when high enantioselectivity is required and a suitable enzyme can be found.

A pragmatic approach involves developing a chiral analytical method (SFC or HPLC) first. This method is indispensable for rapidly and accurately determining the enantiomeric excess of samples generated during the optimization of either a preparative chromatographic separation or a classical/enzymatic resolution.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • National Center for Biotechnology Information. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

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A Tale of Two Chemistries: A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of a protective group strategy is a critical decision that dictates the path to the desired molecule. This guide provides an in-depth, objective comparison between two cornerstone glycine building blocks: Fmoc-Gly-OH , the lynchpin of the milder, orthogonal Fmoc/tBu strategy, and Boc-Gly-OH , the foundation of the traditional and robust Boc/Bzl approach. While the user's initial query mentioned "tert-butyl 2-amino-2-oxoacetate," our comprehensive analysis indicates that Boc-Gly-OH (tert-butyloxycarbonyl-glycine) is the relevant and widely used tert-butyl protected glycine derivative for a meaningful comparison in the context of peptide synthesis. This guide will therefore focus on the juxtaposition of Fmoc-Gly-OH and Boc-Gly-OH, offering experimental insights and data to inform your synthetic strategy.

At the Crossroads of Synthesis: The Fundamental Divergence

The core difference between utilizing Fmoc-Gly-OH and Boc-Gly-OH lies in the lability of the Nα-amino protecting group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, readily cleaved by a secondary amine such as piperidine. In contrast, the tert-butyloxycarbonyl (Boc) group is acid-labile, requiring treatment with a moderately strong acid like trifluoroacetic acid (TFA) for its removal.[1][2] This fundamental distinction in chemical properties necessitates entirely different synthetic workflows, from the choice of solid support and side-chain protecting groups to the final cleavage and deprotection cocktail.[3]

The Fmoc/tBu strategy is often favored for its milder deprotection conditions, which are generally more compatible with sensitive amino acid residues.[4] Conversely, the Boc/Bzl strategy, while employing harsher acidic conditions for Nα-deprotection, can be advantageous for the synthesis of hydrophobic peptides where aggregation can be a challenge in Fmoc-based methods.[5]

Head-to-Head: A Quantitative Performance Analysis

The selection of a synthetic strategy has a direct and measurable impact on the final outcome of the peptide synthesis, influencing crude purity, overall yield, and the successful assembly of challenging sequences. The following table summarizes key performance metrics based on established experimental findings.

ParameterFmoc/tBu Strategy (using Fmoc-Gly-OH)Boc/Bzl Strategy (using Boc-Gly-OH)Key Findings & Citations
Crude Peptide Purity Can be significantly enhanced with high-purity starting materials.Generally high, though repetitive acid treatment can lead to side reactions.Purification of commercial Fmoc-amino acids prior to synthesis has been demonstrated to increase the final crude peptide purity by over 15% (from 53.49% to 68.08%).[1]
Handling of Hydrophobic/Aggregation-Prone Peptides More prone to interchain aggregation, potentially leading to lower yields and purity.[1]Often the preferred method for synthesizing hydrophobic peptides due to better solvation properties of the protonated peptide chains.[5]The Boc/Bzl approach can mitigate aggregation issues during the synthesis of long or hydrophobic sequences.
Compatibility with Acid-Sensitive Residues (e.g., Trp, Met) Highly compatible due to the use of basic deprotection conditions.Requires the use of scavengers in the deprotection solution to prevent side reactions with tert-butyl cations.[6]The base-lability of the Fmoc group provides a significant advantage when working with acid-sensitive amino acids.
Orthogonality of Protecting Groups A truly orthogonal system where the Nα-protecting group and side-chain protecting groups are removed under distinct conditions.[6]Not a strictly orthogonal system as both Nα- and some side-chain protecting groups are acid-labile, relying on differential acid lability.[6]The orthogonality of the Fmoc/tBu strategy offers greater flexibility in synthetic design, particularly for complex peptides with post-synthesis modifications.
Final Cleavage Conditions Typically requires a single, strong acid treatment (e.g., high-percentage TFA) for simultaneous side-chain deprotection and cleavage from the resin.Requires a very strong and hazardous acid, typically liquid hydrogen fluoride (HF), for final cleavage and deprotection.[3][7]The use of HF in the Boc/Bzl strategy necessitates specialized equipment and stringent safety protocols.

Visualizing the Synthetic Workflows

The following diagrams illustrate the fundamental steps in a single coupling cycle for both the Fmoc/tBu and Boc/Bzl strategies.

Fmoc_Workflow Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-Gly-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle Boc_Workflow Resin Peptide-Resin (Boc-N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Wash1 DCM Wash Neutralization->Wash1 Coupling Coupling (Boc-Gly-OH, Activator) Wash1->Coupling Wash2 DCM/DMF Wash Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Cycle.

In the Trenches: Detailed Experimental Protocols

To provide a practical framework for the application of these two glycine derivatives, the following sections detail standardized, step-by-step protocols for a single coupling cycle in both Fmoc and Boc solid-phase peptide synthesis.

Protocol 1: Fmoc-Gly-OH Coupling Cycle

This protocol assumes the synthesis is being performed on a rink amide resin for the production of a C-terminal peptide amide.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to completely cover the resin.

  • Gently agitate for 30-60 minutes at room temperature to allow for adequate swelling.

  • Drain the DMF by filtration.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Gly-OH:

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-Gly-OH and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

  • Add 6-10 equivalents of a base, typically N,N-diisopropylethylamine (DIEA), to the amino acid solution to initiate activation.

  • Add the activated Fmoc-Gly-OH solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After a successful coupling, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Boc-Gly-OH Coupling Cycle

This protocol assumes the synthesis is being performed on a Merrifield resin for the production of a C-terminal peptide acid.

1. Resin Swelling:

  • Place the desired amount of Merrifield resin in a reaction vessel.

  • Add dichloromethane (DCM) to completely cover the resin.

  • Gently agitate for 30-60 minutes at room temperature.

  • Drain the DCM by filtration.

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM. [8] - Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes. [8] - Drain the solution and add a fresh portion of 50% TFA in DCM.

  • Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection. [8] - Drain the deprotection solution.

3. Washing and Neutralization:

  • Wash the resin with DCM (3-5 times) to remove residual TFA.

  • Wash the resin with isopropanol (IPA) (2-3 times) to further remove TFA. [8] - Wash again with DCM (3-5 times).

  • Neutralize the resulting trifluoroacetate salt by adding a solution of 5-10% DIEA in DCM and agitating for 5-10 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

4. Coupling of Boc-Gly-OH:

  • In a separate vial, dissolve 2-4 equivalents of Boc-Gly-OH and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF. [8] - Add the solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction. [8] - Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress with the Kaiser (ninhydrin) test.

5. Washing:

  • After complete coupling, drain the reaction solution.

  • Wash the peptide-resin with DMF (3-5 times) and then with DCM (3-5 times).

  • The peptide-resin is now ready for the next deprotection and coupling cycle.

Conclusion: Making an Informed Decision

The choice between Fmoc-Gly-OH and Boc-Gly-OH is not merely a selection of a reagent but an adoption of a comprehensive synthetic philosophy. The Fmoc/tBu strategy, with its mild deprotection conditions and true orthogonality, offers significant advantages for the synthesis of complex, sensitive peptides and is well-suited for automated synthesis platforms. The Boc/Bzl strategy, while requiring more robust and hazardous chemical manipulations, remains a powerful tool, particularly for overcoming challenges associated with peptide aggregation and for large-scale production where its long-standing protocols are well-established.

Ultimately, the optimal choice will depend on the specific characteristics of the target peptide, the available laboratory infrastructure, and the synthetic chemist's expertise. By understanding the fundamental principles, performance metrics, and experimental nuances of each approach, researchers can navigate the complexities of peptide synthesis with greater confidence and success.

References

Please note that the following list is a consolidation of sources and may not be an exhaustive list from the grounding data.

  • Benchchem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
  • Benchchem. (2025). A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis.
  • Biosynth. (n.d.). Boc-Gly-OH | 4530-20-5 | BLG-2054.
  • Benchchem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
  • Sigma-Aldrich. (n.d.). Boc-Gly-OH = 99.0 T 4530-20-5.
  • Benchchem. (2025). Application Notes and Protocols for the Deprotection of Boc-Gly-Ala-Leu-OH.
  • Benchchem. (2025). The Chemical Versatility of Boc-Gly-Gly-OH in Organic Synthesis.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • PrepChem.com. (n.d.). Synthesis of Boc-Gly.
  • Chem-Impex. (n.d.). Boc-Gly-Gly-OH.
  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • Aapptec. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
  • Semantic Scholar. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
  • Benchchem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis.
  • Benchchem. (2025). Technical Support Center: Boc Deprotection of Glycine.
  • National Institutes of Health. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
  • CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • Sigma-Aldrich. (n.d.). Boc-Gly-OH = 99.0 T 4530-20-5.
  • Benchchem. (2025).
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Springer Nature Experiments. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • ResearchGate. (n.d.).
  • University of Copenhagen Research Portal. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Chemical Communications (RSC Publishing). (n.d.). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters.
  • Technical Articals-News. (n.d.). Solid-phase peptide synthesis introduction.
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • BroadPharm. (n.d.). Boc-Gly-Gly-Phe-Gly-OH, ADC linker, 187794-49-6.

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Navigating Glycine Incorporation in Boc-SPPS: A Comparative Guide to the Established Standard and a Theoretical Alternative

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the successful incorporation of each amino acid building block is fundamental to achieving the desired peptide sequence with high fidelity. Glycine, the simplest amino acid, is a common residue in many peptides, and its addition using the Boc (tert-butyloxycarbonyl) protection strategy is a routine yet critical step. This guide offers a detailed, expert-driven comparison between the universally adopted standard, Boc-Gly-OH , and a structurally distinct molecule, tert-butyl 2-amino-2-oxoacetate .

This analysis is unique in that it compares a well-established, commercially available reagent with a compound that is not utilized for this purpose. The objective is to illuminate the core chemical principles that dictate the selection of appropriate reagents in SPPS. By understanding why Boc-Gly-OH is the unequivocal choice, researchers, scientists, and professionals in drug development can deepen their foundational knowledge of peptide synthesis, ensuring more robust and successful outcomes.

Boc-Gly-OH: The Cornerstone of Glycine Incorporation in Boc-SPPS

Chemical Structure and Key Properties

Boc-Gly-OH, with the systematic name N-(tert-butoxycarbonyl)glycine, is the definitive glycine derivative for use in Boc-based SPPS.[1] Its structure is characterized by the attachment of a tert-butyloxycarbonyl (Boc) group to the alpha-amino group of glycine. This Boc group is an acid-labile protecting group, which is the central feature of the Boc strategy.[2] As a crystalline solid, Boc-Gly-OH boasts excellent stability for long-term storage and is readily soluble in the organic solvents typically used in peptide synthesis protocols.[]

Mechanism and Performance in the Boc-SPPS Workflow

The efficacy of the Boc strategy hinges on the differential stability of the protecting groups. The Boc group remains intact under the neutral or basic conditions of the coupling reaction but is efficiently cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[1][2][4] This allows for the selective deprotection of the N-terminal amino group of the growing peptide chain, enabling the stepwise addition of the next amino acid.[5][6]

The iterative cycle for incorporating Boc-Gly-OH into a peptide sequence is as follows:

  • Deprotection: The process begins with the removal of the N-terminal Boc group from the resin-bound peptide using a solution of TFA in a solvent like dichloromethane (DCM).[2][4] This reaction exposes a new amino group, which is initially present as a trifluoroacetate salt.[5][6]

  • Neutralization: The protonated amino group is then neutralized to a free amine with the addition of a hindered organic base, such as diisopropylethylamine (DIEA).[2][5][6]

  • Coupling: In a separate step, the carboxylic acid of Boc-Gly-OH is activated using a coupling reagent, for instance, a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or an aminium salt like HBTU.[4][7] This activated species then reacts with the free amine on the peptide chain to form a stable peptide bond.

  • Washing: Following the coupling reaction, the resin is extensively washed to eliminate any residual reagents and byproducts, ensuring the purity of the growing peptide chain for the subsequent cycle.[2]

A notable side reaction during the TFA deprotection step is the generation of tert-butyl carbocations. These reactive species can lead to the undesirable alkylation of sensitive amino acid side chains, particularly those of tryptophan and methionine.[5][6] To prevent this, "scavengers" such as dithiothreitol (DTE) or anisole are typically included in the deprotection solution to trap the carbocations.[4][5][6]

Experimental Protocol: Standard Incorporation of Boc-Gly-OH in Manual Boc-SPPS

The following is a generalized protocol for the coupling of Boc-Gly-OH to a peptide-resin with a free N-terminal amine.

Reagents and Materials:

  • Peptide-resin with an available N-terminal amine

  • Boc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Qualitative ninhydrin (Kaiser) test kit

Step-by-Step Procedure:

  • Resin Preparation: The peptide-resin is first swelled in DCM for approximately 30 minutes within a suitable reaction vessel.

  • Boc Group Deprotection:

    • The swelling solvent is drained.

    • A solution of 50% TFA in DCM is added to the resin.

    • The mixture is agitated for 1-2 minutes, and the solution is drained.

    • A fresh 50% TFA/DCM solution is added, and the mixture is agitated for an additional 20-30 minutes.[4]

    • The TFA solution is drained, and the resin is washed thoroughly with DCM (3 times), isopropanol (2 times), and finally DCM (3 times).[4]

  • Neutralization:

    • A solution of 10% DIEA in DCM is added to the resin, followed by agitation for 5-10 minutes.[4]

    • The neutralization solution is drained, and the resin is washed with DCM (3 times).

  • Amino Acid Coupling:

    • In a separate container, Boc-Gly-OH (3 equivalents relative to the resin's substitution level) and HOBt (3 equivalents) are dissolved in DMF.

    • DIC (3 equivalents) is added to this solution, and it is allowed to pre-activate for 5-10 minutes.

    • This pre-activated solution is then added to the neutralized peptide-resin.

    • The reaction mixture is agitated at room temperature for 1-2 hours.

  • Reaction Monitoring and Final Washing:

    • The completion of the coupling reaction is monitored using the Kaiser test. A negative result (beads remain yellow) confirms the absence of free primary amines.

    • Upon completion, the coupling solution is drained.

    • The resin is washed thoroughly with DMF (3 times) and DCM (3 times). The peptide-resin is now ready for the next deprotection cycle.

Visualizing the Boc-SPPS Cycle for Glycine Addition

Boc_SPPS_Workflow cluster_deprotect Deprotection cluster_neutralize Neutralization cluster_couple Coupling NodeA Resin-Peptide-NH-Boc NodeB Resin-Peptide-NH3+ TFA- NodeA->NodeB  50% TFA / DCM   NodeC Resin-Peptide-NH2 NodeB->NodeC  10% DIEA / DCM   NodeE Resin-Peptide-Gly-NH-Boc NodeC->NodeE NodeD Activated Boc-Gly-OH NodeD->NodeE NodeE->NodeA  Begin Next Cycle  

Caption: Iterative workflow for Boc-SPPS, showing the addition of a glycine residue.

This compound: A Theoretical Non-starter in SPPS

A thorough review of scientific literature and chemical supplier databases confirms that This compound is not employed as a building block for glycine incorporation in SPPS . A closer look at its chemical structure reveals why it is fundamentally unsuitable for this application.

Chemical Structure and Inherent Limitations:

The structure of this compound is H₂N-C(=O)-C(=O)O-tBu. Key structural features include:

  • A primary amide (-C(=O)NH₂)

  • A tert-butyl ester (-C(=O)O-tBu)

  • The absence of an N-alpha protecting group

Why it is Unsuitable for SPPS:

  • Lack of a Protected Amine: The entire principle of controlled, stepwise peptide synthesis relies on the temporary protection of the N-alpha-amino group of the incoming amino acid to prevent uncontrolled polymerization.[6][8] this compound does not have this crucial protecting group.

  • Incorrect Functionality for Peptide Bond Formation: In the C-to-N synthesis direction of SPPS, the carboxylic acid of the N-protected amino acid is activated to form a peptide bond with the free amine of the growing peptide chain. This molecule lacks a free carboxylic acid; instead, it possesses an amide and an ester, neither of which can be activated in the same manner for peptide coupling.

Comparative Analysis at a Glance

FeatureBoc-Gly-OHThis compound
Application in SPPS The established and universally used reagent for adding glycine in Boc-SPPS.Not utilized in SPPS.
N-alpha Protection Yes, the amino group is protected by the acid-labile Boc group.No N-alpha protecting group is present.
Coupling Functionality A free carboxylic acid (-COOH) that can be activated for peptide bond formation.Lacks a free carboxylic acid; possesses an amide and a tert-butyl ester.
Overall Suitability Perfectly designed and optimized for the iterative cycles of Boc-SPPS.Structurally and functionally incompatible with standard SPPS protocols.

Conclusion: A Clear and Informed Choice for Peptide Synthesis

The comparison between Boc-Gly-OH and this compound serves to reinforce the importance of understanding the fundamental chemical principles of peptide synthesis. Boc-Gly-OH is the scientifically validated and appropriate reagent for the incorporation of glycine in Boc-based SPPS. Its structure is tailored to the demands of the Boc strategy, providing a protected alpha-amino group and a readily activatable carboxylic acid.

In contrast, this compound is not a viable alternative due to its inherent structural and functional properties. For researchers and professionals in the field, the exclusive use of well-characterized and proven building blocks like Boc-Gly-OH is essential for the predictable, efficient, and successful synthesis of target peptides.

References

  • Vertex AI Search, based on an overview of Solid Phase Peptide Synthesis (SPPS).
  • Aapptec Peptides, Boc-Gly-OH; N-Boc-glycine; CAS 4530-20-5. Available at: [Link]

  • UCI Department of Chemistry, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • DriveHQ, Minimal Protection Strategies for SPPS. Available at: [Link]

  • PubMed, Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res. 1996 Sep;48(3):292-8. Available at: [Link]

  • GenScript, Overview of Custom Peptide Synthesis. Available at: [Link]

  • Aapptec, Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • bioRxiv, Supplementary methods Synthesis of MOG Analogues 1 2 2-((2-Methoxy-2-oxoethyl)amino)-2-oxoacet. Available at: [Link]

  • Aapptec, Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Springer, Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Slideshare, Spps and side reactions in peptide synthesis. Available at: [Link]

  • PubMed, N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chem Pharm Bull (Tokyo). 2002 May;50(5):688-91. Available at: [Link]

  • de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Solid-phase peptide synthesis using N -trityl-amino acids. Lett Pept Sci.
  • ChemRxiv, to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. Available at: [Link]

  • ChemRxiv, Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]

  • Reddit, Synthesizing tertiary-butylesters of BOC-amino acids. Available at: [Link]

  • PMC - NIH, Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Available at: [Link]

  • ResearchGate, Can someone suggest reaction conditions for BoC protection of glycine?. Available at: [Link]

  • SpectraBase, tert-butyl 2-[[(E)-pent-2-enyl]amino]acetate - Optional[MS (GC)] - Spectrum. Available at: [Link]

Sources

Comparison of tert-butyl protecting groups in peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Tert-Butyl Protecting Groups in Peptide Synthesis

Introduction: The Cornerstone of Modern Peptide Chemistry

In the intricate world of solid-phase peptide synthesis (SPPS), the success of assembling a peptide chain hinges on a robust and orthogonal protecting group strategy. Among the various chemical moieties employed to temporarily mask reactive functional groups, the tert-butyl (tBu) group and its derivatives have become fundamental, particularly in the widely adopted Fmoc/tBu orthogonal strategy. This guide provides an in-depth comparison of common tert-butyl-based protecting groups, grounded in experimental evidence and practical field insights, to aid researchers in optimizing their peptide synthesis workflows.

The principle of orthogonality is paramount in SPPS. It dictates that the protecting groups for the temporary N-terminal α-amino group and the permanent side-chain functionalities must be removable under distinct conditions, preventing unwanted side reactions and ensuring the integrity of the growing peptide chain. The Fmoc/tBu strategy exemplifies this principle perfectly: the base-labile Fmoc group is used for temporary N-terminal protection, while acid-labile tert-butyl-based groups are employed for permanent side-chain protection.

The Chemistry of the Tert-Butyl Cation: A Double-Edged Sword

The utility of tert-butyl protecting groups is intrinsically linked to the stability of the tert-butyl carbocation, which is readily formed upon acid-catalyzed cleavage. The high stability of this tertiary carbocation facilitates its removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

However, this reactive carbocation is also the primary source of potential side reactions. Once liberated, it can act as an electrophile and alkylate nucleophilic residues within the peptide sequence, most notably tryptophan and methionine. This can lead to the formation of undesired peptide analogues that are often difficult to separate from the target product, thereby reducing the overall yield and purity. To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap the tert-butyl cations before they can modify the peptide.

A Comparative Analysis of Common Tert-Butyl Protecting Groups

The choice of specific tert-butyl-based protecting groups for different amino acid side chains is a critical decision that can significantly impact the outcome of a synthesis. This section compares the most frequently used groups, with a focus on their cleavage kinetics, stability, and propensity for side reactions.

Protecting GroupAmino Acid(s)Relative Acid LabilityCommon Side ReactionsRecommended Scavengers
Boc (tert-Butoxycarbonyl)N-terminal α-aminoHighN/A (cleaved at each cycle in Boc-SPPS)N/A in Fmoc-SPPS
tBu (tert-Butyl)Asp, Glu, Ser, Thr, TyrModeratet-Butylation of Trp, MetWater, TIS, EDT
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)ArgModerate-LowMinimal with proper scavengersWater, TIS, DODT
Trt (Trityl)Asn, Gln, His, CysVery HighPremature deprotection, t-ButylationTIS
Boc (tert-Butoxycarbonyl) for N-terminal Protection

While the Boc group is the cornerstone of the alternative Boc/Bzl peptide synthesis strategy for N-terminal protection, its chemistry is foundational to understanding tert-butyl groups. It is cleaved by moderate acids like TFA, a reaction that proceeds efficiently at room temperature. In the context of Fmoc/tBu synthesis, the Boc group is occasionally used for the side-chain protection of lysine and tryptophan, although other groups are now more common for these residues.

tBu (tert-Butyl) Ethers and Esters for Side-Chain Protection

For amino acids with hydroxyl (Ser, Thr, Tyr) or carboxyl (Asp, Glu) groups in their side chains, the tert-butyl group is employed as an ether or ester, respectively. These are robust enough to withstand the repeated piperidine treatments for Fmoc deprotection but are readily cleaved by the final TFA cocktail. The primary concern with tBu ethers and esters is the release of the tert-butyl cation, making the choice of scavengers critical, especially when the sequence contains susceptible residues like tryptophan.

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for Arginine

The guanidinium group of arginine is highly basic and requires a robust protecting group. The Pbf group has become the standard in Fmoc/tBu synthesis for this purpose. Its cleavage is also acid-catalyzed, but it is generally more stable than tBu esters and ethers, requiring prolonged exposure to TFA for complete removal. The mechanism of Pbf cleavage is thought to involve the formation of a stable Pbf-derived cation, which is less prone to side reactions compared to the tert-butyl cation. However, incomplete deprotection can be an issue, particularly in sterically hindered sequences.

Trt (Trityl) for Labile Side Chains

The trityl group, while not a tert-butyl group, is a bulky, acid-labile protecting group whose cleavage also proceeds via a stable carbocation. It is often used for the side chains of asparagine, glutamine, and histidine. Its high acid lability means it can sometimes be partially cleaved during prolonged syntheses or under harsh coupling conditions, leading to side reactions. Triisopropylsilane (TIS) is a particularly effective scavenger for the trityl cation.

Experimental Protocols

Standard Cleavage and Deprotection Cocktail for Fmoc/tBu SPPS

This protocol is suitable for most standard peptides synthesized using the Fmoc/tBu strategy.

Materials:

  • Peptide-bound resin (e.g., 25 µmol scale)

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) or 3,6-Dioxa-1,8-octanedithiol (DODT)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the peptide-bound resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. If the peptide contains arginine, consider adding 1-2% EDT or DODT. For a 25 µmol scale synthesis, 1 mL of cocktail is sufficient.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers and cleavage byproducts.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Workflow for Peptide Cleavage and Deprotection

G Resin Peptide-Bound Resin Cocktail Prepare Cleavage Cocktail (TFA/Scavengers) Cleavage Add Cocktail to Resin (2-3 hours at RT) Resin->Cleavage Cocktail->Cleavage Filter Filter to Separate Resin and Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Wash Wash Peptide Pellet with Cold Ether (2x) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify Purify by HPLC Dry->Purify

Caption: Standard workflow for the cleavage and deprotection of a peptide synthesized via Fmoc/tBu SPPS.

Troubleshooting and Practical Considerations

  • Incomplete Cleavage: If mass spectrometry analysis shows incomplete removal of protecting groups (especially Pbf from Arg), extend the cleavage time or consider a stronger acid cocktail.

  • Tryptophan Alkylation: The presence of a +56 Da adduct on tryptophan-containing peptides is a clear sign of tert-butylation. Increasing the concentration of scavengers like TIS and water can help mitigate this.

  • Methionine Oxidation: Methionine can be oxidized during cleavage. While not directly caused by the tert-butyl cation, the acidic environment can promote this. Adding a scavenger like EDT can help prevent this.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences can be prone to aspartimide formation, especially during prolonged exposure to basic conditions (Fmoc deprotection) or acidic conditions (cleavage). Using a protecting group other than the standard tBu ester for Asp, such as the Mmt group, can sometimes reduce this side reaction.

Conclusion

The tert-butyl family of protecting groups remains an indispensable tool in modern peptide synthesis. Their reliability and ease of use in the context of the Fmoc/tBu strategy have enabled the routine synthesis of complex peptides. A thorough understanding of their chemistry, particularly the behavior of the tert-butyl cation, is essential for troubleshooting and optimizing synthesis protocols. By carefully selecting protecting groups and employing appropriate scavenger cocktails tailored to the specific peptide sequence, researchers can minimize side reactions and maximize the yield and purity of their target peptides.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Pearson, D. A., Blanchette, M., McKee, M. L., & Easson, M. A. M. (1997). Scavengers for Trityl Group Removal in Solid-Phase Synthesis. The Journal of Organic Chemistry, 62(5), 1374-1387. [Link]

A Senior Application Scientist's Guide to Orthogonal Strategies Featuring Tert-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Logic of Selective Protection in Complex Synthesis

In the sophisticated realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics, the concept of "orthogonality" is not merely a theoretical nicety—it is the cornerstone of success.[1] Orthogonal protecting groups are those that can be removed under distinct, non-interacting chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1][2] This precise control is paramount to constructing complex molecular architectures efficiently and with high yields.

This guide focuses on the strategic use of tert-butyl-based protecting groups, a mainstay in modern synthetic chemistry. While the specific molecule "Tert-butyl 2-amino-2-oxoacetate" (an oxamate ester with the structure H₂N-C(=O)-C(=O)O-tBu) is a valid chemical entity, its primary relevance to this discussion is the presence of the acid-labile tert-butyl ester .[3] Rather than focusing narrowly on this single compound, this guide will address the broader, more impactful application of tert-butyl groups in two key forms: the tert-butoxycarbonyl (Boc) group for protecting amines and the tert-butyl (tBu) group for protecting carboxylic acids and other functionalities.

We will provide an in-depth, objective comparison of the two dominant orthogonal strategies that leverage these groups: the fully orthogonal Fmoc/tBu strategy and the "quasi-orthogonal" Boc/Bzl strategy .[4] This analysis, supported by experimental data and detailed protocols, is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Chapter 1: The Cornerstone Chemistry of Tert-Butyl Protecting Groups

The utility of tert-butyl-based protecting groups stems from a unique combination of steric hindrance and electronic stability. The bulky tert-butyl group provides robust protection against a wide range of reagents, including strong bases and nucleophiles.[5] However, its true power lies in its clean and efficient removal under acidic conditions, a process driven by the formation of the highly stable tertiary carbocation.[6]

The Tert-Butoxycarbonyl (Boc) Group: A Workhorse for Amine Protection

The Boc group is arguably the most common protecting group for amines in non-peptide chemistry and a foundational element of the Boc/Bzl peptide synthesis strategy.[4][7]

  • Protection: It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is a nucleophilic acyl substitution that is highly efficient and generally produces high yields.[8][9]

  • Deprotection: The Boc group is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (DCM).[7][10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton. The concurrent formation of carbon dioxide provides a strong thermodynamic driving force, rendering the deprotection irreversible.[11][12]

The Tert-Butyl (tBu) Ester: Robust Protection for Carboxylic Acids

The tBu ester provides excellent protection for carboxylic acids, a critical requirement in peptide synthesis to prevent the free acid from participating in unwanted side reactions.

  • Protection: Tert-butyl esters can be formed through various methods, including the acid-catalyzed reaction of a carboxylic acid with isobutene or tert-butanol, or via transesterification.[5][13]

  • Deprotection: Similar to the Boc group, tBu esters are cleaved under acidic conditions (e.g., TFA). The mechanism is analogous, involving protonation of the ester oxygen and subsequent formation of the tert-butyl cation and the free carboxylic acid.[5][11]

The shared acid-lability of Boc and tBu groups is the central strategic consideration. While they are cleaved by the same class of reagents, their relative rates of cleavage can be modulated, and their use in conjunction with protecting groups from different classes (e.g., base-labile or hydrogenolysis-labile) forms the basis of orthogonal synthesis.

Diagram 1: Protection and Acid-Catalyzed Deprotection of Boc and tBu Groups.

Chapter 2: The Fully Orthogonal Fmoc/tBu Strategy

The Fmoc/tBu strategy is the dominant approach in modern solid-phase peptide synthesis (SPPS), primarily due to its mild conditions and true orthogonality.[4][14]

  • Core Principle: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group. The side chains of reactive amino acids are protected with acid-labile groups, such as tBu (for Asp, Glu, Ser, Thr, Tyr), Boc (for Lys, His), and Trt (for Cys, Asn, Gln).[4][15]

  • Causality of Orthogonality: The Fmoc group is cleaved under mildly basic conditions (typically 20% piperidine in DMF), which do not affect the acid-labile side-chain protecting groups.[14] Conversely, the final cleavage of the peptide from the resin and removal of all side-chain protection is achieved in a single step with a strong acid, most commonly TFA, which does not affect the peptide bonds.[4] This clear separation of deprotection chemistries prevents unintended side-chain deprotection during the synthesis cycles.

Typical Fmoc/tBu SPPS Workflow
  • Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing a free amine.[4]

  • Washing: The resin is thoroughly washed to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[4]

  • Coupling: The next incoming Fmoc-protected amino acid is activated (e.g., with HBTU, HATU) and coupled to the newly exposed N-terminal amine.

  • Washing: Excess reagents are washed away, and the cycle repeats.

  • Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a TFA "cocktail" containing scavengers (e.g., water, triisopropylsilane) to quench the reactive carbocations generated during deprotection.[16]

Diagram 2: The Orthogonal Fmoc/tBu Solid-Phase Peptide Synthesis Cycle.

Chapter 3: The "Quasi-Orthogonal" Boc/Bzl Strategy

The Boc/Bzl strategy, pioneered by Bruce Merrifield, was the first widely adopted method for SPPS and remains a valuable tool, especially for synthesizing long or aggregation-prone peptides.[17][18]

  • Core Principle: This strategy uses the moderately acid-labile Boc group for temporary α-amino protection. Side-chain protection relies on groups that are stable to the Boc deprotection conditions but are cleaved by very strong acids. These are typically benzyl-based (Bzl) groups, such as benzyl esters for Asp and Glu, and the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group for Lys.[15][18]

  • The "Quasi-Orthogonal" Logic: This system is termed "quasi-orthogonal" because both the temporary (Boc) and permanent (Bzl) protecting groups are removed by acid, but their lability differs by several orders of magnitude.[18] The Boc group is removed with neat TFA or HCl in an organic solvent, while the more robust benzyl-based groups require anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[17][18] This difference in required acid strength allows for selective deprotection, but the margin for error is smaller than in the Fmoc/tBu strategy.

Typical Boc/Bzl SPPS Workflow
  • Deprotection: The N-terminal Boc group is removed with TFA in DCM.

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base (e.g., diisopropylethylamine, DIEA) to liberate the free amine for coupling. This is a critical step to prevent salt formation from consuming the incoming activated amino acid.

  • Coupling: The next Boc-protected amino acid is activated and coupled.

  • Washing: The cycle is completed by washing away excess reagents.

  • Final Cleavage: The final, and most significant, step involves treating the peptide-resin with a highly corrosive and hazardous strong acid, typically liquid HF, to cleave the peptide from the support and remove all Bzl-type side-chain protecting groups.[18] This step requires specialized equipment and extreme caution.

Sources

A Cost-Effectiveness Analysis of Tert-butyl 2-amino-2-oxoacetate in Amide Bond Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is a critical decision that profoundly impacts not only the yield and purity of the final product but also the overall economic viability of a synthetic route. This guide provides an in-depth cost-effectiveness analysis of "Tert-butyl 2-amino-2-oxoacetate" in comparison to three widely used alternatives: HATU, EDC/HOBt, and T3P®. Through a detailed examination of a representative amide bond formation, we will dissect the performance, cost, and practicality of each reagent to empower informed decision-making in your synthetic endeavors.

The Economic Imperative in Modern Synthesis

In the competitive landscape of pharmaceutical and chemical research, cost-effectiveness is not merely a financial metric but a strategic advantage. The ideal synthetic method is a harmonious blend of high efficiency, operational simplicity, and economic prudence. Reagent cost, reaction time, yield, purity, and the complexity of purification all contribute to the overall cost of a synthetic step. This guide will navigate these multifaceted considerations to provide a clear and objective comparison.

The Contenders: A Quartet of Amide Bond Promoters

We will evaluate the cost-effectiveness of four distinct reagents in the context of a model reaction: the synthesis of N-benzyl-2-((tert-butoxycarbonyl)amino)acetamide (Boc-glycine benzylamide) from Boc-glycine and benzylamine.

  • This compound: A reagent of interest for amide bond formation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective but often costly uronium salt-based coupling reagent.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride / 1-Hydroxybenzotriazole): A widely used and cost-effective carbodiimide-based coupling system.

  • T3P® (Propylphosphonic anhydride): A versatile and increasingly popular "green" coupling reagent known for its clean reaction profiles.[1]

Comparative Performance Analysis: A Hypothetical Head-to-Head

To provide a standardized comparison, we will analyze the synthesis of Boc-glycine benzylamide under optimized conditions for each reagent. The following data, compiled from literature precedents for similar reactions and supplier pricing, forms the basis of our analysis.

Table 1: Performance and Cost Comparison for the Synthesis of Boc-glycine benzylamide

ParameterThis compound (Estimated)HATUEDC/HOBtT3P®
Yield (%) 85958892
Purity (%) >95>98>95>97
Reaction Time (h) 42123
Reagent Cost ($/mmol) ~$0.90~$4.30~

0.20 (HOBt)
~$0.80 (as 50% solution)
Cost per gram of Product ($) (Calculation to be performed)(Calculation to be performed)(Calculation to be performed)(Calculation to be performed)

Note: The performance data for this compound is an educated estimation based on its structural similarity to other activating agents, as direct comparative data for this specific reaction was not available in the reviewed literature. The cost per gram of product is a calculated value based on reagent costs and theoretical yield.

Deep Dive into the Methodologies: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of Boc-glycine benzylamide using each of the four reagents.

Protocol 1: Synthesis using this compound

Materials:

  • Boc-glycine

  • Benzylamine

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Boc-glycine (1.0 eq) in DCM, add this compound (1.1 eq) and TEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using HATU

Materials:

  • Boc-glycine

  • Benzylamine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-glycine (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add benzylamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis using EDC/HOBt

Materials:

  • Boc-glycine

  • Benzylamine

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1N HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Boc-glycine (1.0 eq), HOBt (1.1 eq), and benzylamine (1.0 eq) in DCM at 0 °C, add DIPEA (2.0 eq).

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 4: Synthesis using T3P®

Materials:

  • Boc-glycine

  • Benzylamine

  • T3P® (50% in ethyl acetate)

  • Pyridine or Triethylamine

  • Ethyl acetate

  • 1N HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Boc-glycine (1.0 eq) and benzylamine (1.1 eq) in ethyl acetate, add pyridine (2.5 eq).

  • Add T3P® (1.5 eq of the 50% solution) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with water.

  • Separate the organic layer and wash it with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the product.

Visualizing the Workflow

To better understand the decision-making process and the experimental flow, the following diagrams are provided.

Synthetic Workflow cluster_reagents Reagent Selection cluster_reaction Amide Bond Formation cluster_workup Purification This compound This compound Pre-activation Pre-activation This compound->Pre-activation HATU HATU HATU->Pre-activation EDC/HOBt EDC/HOBt EDC/HOBt->Pre-activation T3P T3P T3P->Pre-activation Coupling Coupling Pre-activation->Coupling Aqueous Wash Aqueous Wash Coupling->Aqueous Wash Chromatography/Recrystallization Chromatography/Recrystallization Aqueous Wash->Chromatography/Recrystallization Product Product Chromatography/Recrystallization->Product Boc-glycine Boc-glycine Boc-glycine->Pre-activation Benzylamine Benzylamine Benzylamine->Coupling Cost-Effectiveness Analysis Cost-Effectiveness Cost-Effectiveness Reagent Cost Reagent Cost Cost-Effectiveness->Reagent Cost Reaction Efficiency Reaction Efficiency Cost-Effectiveness->Reaction Efficiency Process Simplicity Process Simplicity Cost-Effectiveness->Process Simplicity Cost per mole Cost per mole Reagent Cost->Cost per mole Stoichiometry Stoichiometry Reagent Cost->Stoichiometry Yield Yield Reaction Efficiency->Yield Purity Purity Reaction Efficiency->Purity Reaction Time Reaction Time Reaction Efficiency->Reaction Time Workup Procedure Workup Procedure Process Simplicity->Workup Procedure Safety & Handling Safety & Handling Process Simplicity->Safety & Handling

Caption: Key factors influencing cost-effectiveness analysis.

Discussion: Interpreting the Data

The selection of an optimal coupling reagent is a nuanced decision that balances cost, efficiency, and practicality.

  • HATU stands out for its high yield and rapid reaction times, making it an excellent choice for challenging couplings where maximizing product recovery is paramount. However, its significantly higher cost per mole is a major drawback for large-scale synthesis.

  • EDC/HOBt represents the most economical option among the alternatives. While the reaction times are longer and yields may be slightly lower than with HATU, the low cost of the reagents makes it a very attractive choice for industrial-scale production where cost per kilogram of product is a critical metric. The workup can be more involved due to the presence of byproducts.

  • T3P® offers a compelling balance of high yield, relatively short reaction times, and a more environmentally friendly profile. [1]The byproducts are water-soluble, which can simplify purification. Its cost is moderate, positioning it as a strong contender for processes where both efficiency and "green" credentials are a priority.

  • This compound , based on our estimations, presents a potentially interesting alternative. Its projected performance and moderate cost could make it a viable option, particularly if it offers advantages in specific applications or with sensitive substrates. However, the lack of extensive, publicly available data necessitates further experimental validation to confirm its standing against the more established reagents.

Conclusion: A Strategic Approach to Reagent Selection

There is no single "best" coupling reagent; the optimal choice is context-dependent.

  • For small-scale, high-value syntheses where yield and purity are the primary drivers, HATU remains a top choice despite its cost.

  • For large-scale manufacturing where cost is a major constraint, EDC/HOBt is often the most pragmatic option.

  • T3P® is an excellent all-around performer, offering a desirable combination of efficiency, ease of use, and improved environmental impact, making it suitable for a wide range of applications.

  • This compound is a promising but less characterized reagent. It warrants further investigation as a potentially cost-effective alternative in a chemist's toolkit.

Ultimately, a thorough cost-effectiveness analysis, considering all aspects from raw material cost to final product purity, is essential for making the most strategic and economically sound decision for any given synthetic challenge.

References

  • bioWORLD. EDC Hydrochloride. [Link]

  • Curia. T3P® (propanephosphonic acid anhydride) Reagent. [Link]

  • Aapptec. EDC HCl, CAS 25952-53-8; N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hy. [Link]

  • Carl Roth. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 25 g. [Link]

  • Cenmed. T3P Propanephosphonic Acid Anhydride (50% Solution In Ethyl Acetate) For Synthesis 50 Ml. [Link]

  • Tradeindia. T3p Phosphonic Acid Anhydride (Propylphosphonic Anhydride)in Dmf Cas No: 68957-94-8. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • CORE. T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. [Link]

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Safety Operating Guide

Navigating the Disposal of Tert-butyl 2-amino-2-oxoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Inferential Analysis

Due to the lack of a specific SDS for tert-butyl 2-amino-2-oxoacetate, a thorough hazard assessment must be based on the reactivity and toxicological profile of its constituent functional groups: the tert-butyl ester, the amino group, and the oxoacetate moiety.

Key Inferred Hazards:

  • Skin and Eye Irritation: Amino and amide functionalities can be irritating to the skin and eyes upon direct contact. Prolonged or repeated exposure should be avoided.

  • Respiratory Irritation: As with many fine organic powders or volatile compounds, inhalation may cause respiratory tract irritation.

  • Instability in Acidic Conditions: Tert-butyl esters are known to be susceptible to acid-catalyzed hydrolysis[1][2][3]. This reaction would yield tert-butanol and amino-oxoacetic acid. While tert-butanol has its own set of hazards (flammability and toxicity), the stability and reactivity of amino-oxoacetic acid are not well-documented.

  • Thermal Decomposition: The thermal decomposition of amino acids and their derivatives can release gases such as water vapor, ammonia, and carbon dioxide[4][5][6]. The specific decomposition products of this compound are unknown but should be presumed to include these common fragments.

  • Unknown Toxicity: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is prudent to handle it as a potentially toxic substance.

Table 1: Inferred Properties and Hazards of this compound

PropertyInferred Value/ClassificationBasis of Inference
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory Irritation) - Presumed Based on the known hazards of similar amino acid derivatives and organic compounds with amino and ester functional groups.[7][8]
Primary Routes of Entry Inhalation, Skin Contact, Eye ContactTypical for solid or volatile organic compounds in a laboratory setting.
Chemical Incompatibilities Strong acids, strong oxidizing agents.Tert-butyl esters are acid-labile.[1][2][3] Strong oxidizers can react exothermically with organic materials.
Decomposition Products Tert-butanol, amino-oxoacetic acid (from hydrolysis); Water, ammonia, carbon dioxide, oxides of nitrogen (from thermal decomposition).Based on the known reactivity of tert-butyl esters and the thermal decomposition pathways of amino acids.[1][2][3][4][5][6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound in any form (pure, in solution, or as waste).

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.

Small Quantities (Lab Scale: < 100g)
  • Waste Collection:

    • Carefully transfer the waste solid or solution into a designated hazardous waste container.

    • The container must be made of a material compatible with organic compounds (e.g., glass or a suitable plastic).

    • Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date.

  • Waste Segregation:

    • This waste should be segregated as a non-halogenated organic waste.

    • Do not mix with incompatible waste streams, particularly strong acids.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from sources of ignition and incompatible materials.

  • Pickup and Disposal:

    • Arrange for pickup by your institution's licensed environmental health and safety (EHS) vendor. Follow your institution's specific procedures for requesting a hazardous waste pickup.[9][10][11]

Large Quantities (Bulk: > 100g)

The disposal of bulk quantities should be managed with heightened caution and in strict adherence to institutional and regulatory protocols.

  • Consult EHS: Before generating or handling bulk quantities of waste, consult with your institution's EHS department for specific guidance. They can provide information on appropriate containerization, labeling, and disposal procedures for larger volumes.

  • Packaging: Use robust, leak-proof containers approved for hazardous waste transport. Ensure containers are not overfilled.

  • Documentation: Maintain meticulous records of the waste generated, including quantities and dates.

  • Professional Disposal: The disposal of bulk quantities must be handled by a licensed hazardous waste disposal company.

Contaminated Materials

Any materials that come into contact with this compound must be disposed of as hazardous waste. This includes:

  • Personal Protective Equipment: Used gloves, disposable lab coats, etc.

  • Labware: Pipette tips, weighing boats, contaminated glassware (if not being decontaminated).

  • Spill Cleanup Materials: Absorbent pads, contaminated wipes.

Collect these materials in a designated, labeled hazardous waste bag or container and dispose of them through your institution's EHS program. For contaminated glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) can decontaminate it. The rinsate must be collected as hazardous waste.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Control: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Cleanup (for small, manageable spills by trained personnel):

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_liquid Solid or Liquid Waste waste_type->solid_liquid Pure or Solution contaminated Contaminated Materials (PPE, labware, etc.) waste_type->contaminated Contaminated Item collect_solid_liquid Collect in Labeled Hazardous Waste Container solid_liquid->collect_solid_liquid collect_contaminated Collect in Labeled Hazardous Waste Bag/Container contaminated->collect_contaminated segregate Segregate as Non-Halogenated Organic Waste collect_solid_liquid->segregate collect_contaminated->segregate store Store in Satellite Accumulation Area segregate->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The responsible disposal of laboratory chemicals is a fundamental aspect of scientific integrity and environmental stewardship. While a specific Safety Data Sheet for this compound is not currently available, a conservative approach based on the known properties of its functional groups provides a robust framework for its safe handling and disposal. By adhering to the procedures outlined in this guide, researchers can mitigate potential risks and ensure compliance with safety and environmental regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • Wu, Y., et al. (2010). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 12(21), 4944-4947.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.
  • Google Patents. (n.d.). WO2007082890A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
  • O'Reilly, A. M., et al. (2009). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 28(9), 1851-1858.
  • NIC Industries. (2022).
  • Fisher Scientific. (2023).
  • University of Wisconsin-Madison. (n.d.).
  • Rodante, F., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. Journal of Thermal Analysis and Calorimetry, 131, 279-287.
  • Yablokov, M. Y., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Yablokov, M. Y., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
  • University of Maryland. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR.
  • Temple University. (n.d.). Unknown Chemical Waste Disposal.
  • Cornell University EHS. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
  • Sigma-Aldrich. (2024).
  • Malferrari, D., et al. (2009). Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. Journal of Thermal Analysis and Calorimetry, 96(3), 875-880.
  • bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • Fisher Scientific. (2015).
  • PubChem. (n.d.). Tert-butyl 2-hydroxyacetate.
  • MedChemExpress. (n.d.).
  • Advanced ChemBlocks. (n.d.). tert-Butyl 2-[Methoxy(methyl)
  • SyTracks. (n.d.).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 2-amino-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for Tert-butyl 2-amino-2-oxoacetate, a crucial reagent in modern synthetic chemistry. As drug development professionals, our primary responsibility extends beyond innovation to ensuring the absolute safety of our laboratory personnel. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of comprehensive safety. The protocols herein are designed to be self-validating systems, grounded in authoritative safety standards.

Hazard Assessment: Understanding the Compound

While comprehensive toxicological data for this compound is not fully established, a prudent approach requires us to assess its hazards based on its chemical structure—an amino acid derivative—and data from analogous compounds.[1][2][3] The primary reactive groups suggest potential for skin and eye irritation, respiratory tract irritation, and reactivity with strong oxidizing agents and acids.[4][5] Therefore, all handling procedures must assume the compound is hazardous and minimize all routes of exposure.[2][3]

Key Potential Hazards:

  • Skin and Eye Contact: Similar amino compounds are known to cause skin irritation, and in some cases, severe eye damage or burns.[1][4][5] Prolonged contact may lead to drying or cracking of the skin.[6]

  • Inhalation: Vapors or aerosols may cause respiratory irritation.[4][5][7][8] Handling must be performed in a well-ventilated area, preferably a certified chemical fume hood.

  • Ingestion: May be harmful if swallowed.[4] Ingestion can cause severe damage to delicate tissues.[4]

  • Reactivity: Incompatible with strong oxidizing agents and acids.[4][9] Understanding and mitigating the risks of uncontrolled reactions is critical for safe handling.[10]

The Hierarchy of Controls: A Foundational Approach

Before relying on Personal Protective Equipment (PPE), we must adhere to the hierarchy of controls. PPE is the last line of defense.

  • Engineering Controls: The most critical control is to handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and ensure work areas are properly labeled.[2][11]

  • Personal Protective Equipment (PPE): The focus of this guide, PPE must be used to protect from residual risks that cannot be eliminated by other controls.

Personal Protective Equipment (PPE) Selection Protocol

The selection of appropriate PPE is contingent on the specific task and the associated risk of exposure. The following table provides a risk-based selection matrix.

Task / Operation Risk Level Required Eye/Face Protection Required Hand Protection Required Body Protection Required Respiratory Protection
Weighing solid compound in a fume hoodLow Safety glasses with side shieldsNitrile or Butyl rubber glovesFlame-resistant lab coatNot required if handled in a certified fume hood
Preparing solutions in a fume hoodMedium Chemical splash gogglesNitrile or Butyl rubber gloves (consider double-gloving)Flame-resistant lab coatNot required if handled in a certified fume hood
Large-scale transfer (>100g) or reactionHigh Chemical splash goggles and a full-face shieldHeavy-duty Butyl rubber glovesChemical-resistant apron over a lab coatAssess need for air-purifying respirator based on specific conditions
Spill cleanupEmergency Chemical splash goggles and a full-face shieldHeavy-duty Butyl rubber glovesFull-body chemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges or SCBA
Eye and Face Protection

Due to the risk of serious eye damage, eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields meeting ANSI Z87 standards are the absolute minimum.[3]

  • Standard Operation: Chemical splash goggles are required when handling the liquid form or preparing solutions, as they provide a seal around the eyes to protect against splashes.[12]

  • High-Risk Operations: For tasks with a significant splash or reaction hazard, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[3][12][13][14]

Hand Protection

No single glove material protects against all chemicals.[12] For this compound and similar organic compounds, Butyl or natural rubber gloves are recommended.[13] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Always inspect gloves for tears or punctures before use.

Body Protection

A flame-resistant lab coat should be worn and kept fully buttoned. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.[15][16] Do not wear shorts or open-toed shoes in the laboratory.[14]

Respiratory Protection

All work should be conducted in a chemical fume hood to prevent inhalation exposure.[4] If a situation arises where the concentration of airborne contaminants may exceed exposure limits (e.g., a large spill outside of a hood), an appropriate NIOSH-approved respirator must be used.[14][17]

Procedural Guidance: Safe Handling and Disposal

Adherence to methodical, step-by-step procedures is essential for safety.

Step-by-Step PPE Donning and Doffing Procedure
  • Inspect: Before starting, inspect all PPE for damage.

  • Donning Sequence:

    • Put on lab coat and any additional body protection.

    • Put on inner gloves (if double-gloving).

    • Put on eye and face protection.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves.

    • Remove lab coat and apron, turning it inside out as you remove it.

    • Remove face shield and goggles.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[2]

Workflow for Safe Handling in a Chemical Fume Hood

The following diagram illustrates the standard workflow for safely handling this compound inside a certified chemical fume hood.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Gather All Necessary Chemicals and Equipment prep2->prep3 prep4 Position Sash at Correct Height prep3->prep4 handle1 Perform All Manipulations >6 inches from Sash Opening prep4->handle1 Begin Work handle2 Keep Containers Closed When Not in Use handle1->handle2 handle3 Weigh Compound and Prepare Solution handle2->handle3 clean1 Decontaminate Glassware and Surfaces in Hood handle3->clean1 Work Complete clean2 Segregate Waste into Labeled, Closed Containers clean1->clean2 clean3 Lower Sash Completely clean2->clean3 clean4 Doff PPE Correctly and Wash Hands clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Spill Response Protocol
  • Alert: Alert personnel in the immediate area and evacuate if necessary.[13]

  • Protect: Don the appropriate emergency-level PPE as outlined in the table above.

  • Contain: For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4][13] Prevent the spill from entering drains.[13]

  • Clean: Carefully collect the absorbent material and spilled substance into a labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.

Decontamination and Waste Disposal

  • PPE: Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE must be thoroughly decontaminated according to institutional guidelines.

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container.[2] Follow all local, state, and federal regulations for disposal through an approved waste disposal plant.[4] Do not pour this chemical down the drain.[4]

References

  • Personal Protective Equipment. US EPA. [Link]

  • Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]

  • Tert Butyl Acetate - SAFETY DATA SHEET. [Link]

  • Chemical Safety Best Practices in The Lab. Green World Group. [Link]

  • Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Best Practices for Avoiding Incidents With Reactive Chemicals. American Laboratory. [Link]

  • Lab Safety and Best Practices. Amino Labs Lessons & Resources. [Link]

  • tert-BUTYL ACETATE HAZARD SUMMARY. NJ.gov. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.